molecular formula C8H11ClFNO B1322294 2-(4-Fluorophenoxy)ethanamine hydrochloride CAS No. 263409-81-0

2-(4-Fluorophenoxy)ethanamine hydrochloride

Cat. No.: B1322294
CAS No.: 263409-81-0
M. Wt: 191.63 g/mol
InChI Key: TYCKPZWFWBNXST-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO and its molecular weight is 191.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10FNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKPZWFWBNXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622157
Record name 2-(4-Fluorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263409-81-0
Record name Ethanamine, 2-(4-fluorophenoxy)-, hydrochloride (1:1)
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Record name 2-(4-Fluorophenoxy)ethan-1-amine--hydrogen chloride (1/1)
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Record name 1-(2-aminoethoxy)-4-fluorobenzene hydrochloride
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Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(4-Fluorophenoxy)ethanamine hydrochloride (CAS No: 263409-81-0). The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A precise understanding of its physical characteristics is essential for its handling, formulation, and integration into synthetic pathways.

PropertyValueSource
CAS Number 263409-81-0[1]
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.633 g/mol [1]
Melting Point 192 - 194 °C[1]
Boiling Point Data not available
Appearance White to off-white solid
Solubility As a hydrochloride salt of an amine, it is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility is anticipated to be lower in nonpolar aprotic solvents.
Storage Conditions Inert atmosphere, Room Temperature[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of the physical properties of chemical compounds. The following sections outline standard protocols that can be employed for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to liquefy and at which it is completely liquid are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is thoroughly dried and finely powdered using a mortar and pestle.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface. The packed sample height should be approximately 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

  • The recorded temperature range is the melting point of the sample. For high accuracy, the determination should be repeated at least twice, and the average value reported.

Solubility Determination (Isothermal Equilibrium Method)

Understanding the solubility profile of a compound in various solvents is fundamental for its application in solution-based reactions, formulations, and purification processes.

Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatic shaker bath

  • Sealed vials

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed vial.

  • Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is achieved.

  • After equilibration, allow the undissolved solid to settle.

  • Centrifuge the vial to further separate the solid and liquid phases.

  • Carefully withdraw a known volume of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Logical Workflow Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of aryloxy ethanamine hydrochlorides, which is applicable to the synthesis of this compound.

G Generalized Synthetic Workflow for Aryloxy Ethanamine Hydrochlorides A Starting Material: 4-Fluorophenol C Intermediate: 2-(4-Fluorophenoxy)ethanol A->C Williamson Ether Synthesis B Reagent: 2-Bromoethanol B->C E Intermediate: 1-(2-Chloroethoxy)-4-fluorobenzene C->E Chlorination D Reagent: Thionyl Chloride (SOCl2) D->E G Product (Free Base): 2-(4-Fluorophenoxy)ethanamine E->G Amination F Reagent: Ammonia (NH3) F->G I Final Product: 2-(4-Fluorophenoxy)ethanamine Hydrochloride G->I Salt Formation H Reagent: Hydrochloric Acid (HCl) H->I

Caption: A generalized synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)ethanamine hydrochloride is a chemical compound of significant interest in the field of medicinal chemistry and drug development. Its structural motif, a fluorophenoxy ethylamine, is a recognized pharmacophore present in various biologically active molecules. The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and improve binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological applications of this compound, with a focus on its role as a potential modulator of the serotonin transporter (SERT).

Chemical Structure and Properties

The chemical structure of this compound combines a 4-fluorophenoxy group with an ethanamine hydrochloride moiety. This structure is key to its potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 263409-81-0[1]
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1]
Melting Point 192 - 194 °C[1]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Synthesis

A plausible and efficient synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by a Gabriel synthesis to introduce the amine group. This method offers good yields and avoids the formation of secondary amine byproducts.

Synthesis Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Conversion to Alkyl Halide cluster_2 Step 3: Gabriel Synthesis cluster_3 Step 4: Deprotection cluster_4 Step 5: Salt Formation 4-Fluorophenol 4-Fluorophenol Intermediate_1 2-(4-Fluorophenoxy)ethanol 4-Fluorophenol->Intermediate_1 1. 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Intermediate_1 2. Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_1 Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Intermediate_1 Intermediate_2 1-(2-Bromoethoxy)-4-fluorobenzene Intermediate_1->Intermediate_2 SOCl2 or PBr3 Intermediate_3 N-(2-(4-Fluorophenoxy)ethyl)phthalimide Intermediate_2->Intermediate_3 Product_amine 2-(4-Fluorophenoxy)ethanamine Intermediate_3->Product_amine Hydrazine (N2H4) Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Intermediate_3 Final_Product This compound Product_amine->Final_Product HCl in Ether

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-Fluorophenoxy)ethanol

  • To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-(4-fluorophenoxy)ethanol.

Step 2: Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene

  • Dissolve 2-(4-fluorophenoxy)ethanol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) or thionyl chloride (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-bromoethoxy)-4-fluorobenzene.

Step 3: Synthesis of N-(2-(4-Fluorophenoxy)ethyl)phthalimide

  • To a solution of 1-(2-bromoethoxy)-4-fluorobenzene (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(2-(4-fluorophenoxy)ethyl)phthalimide.

Step 4: Synthesis of 2-(4-Fluorophenoxy)ethanamine

  • Suspend N-(2-(4-fluorophenoxy)ethyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Reflux the mixture for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-fluorophenoxy)ethanamine.

Step 5: Preparation of this compound

  • Dissolve the crude 2-(4-fluorophenoxy)ethanamine in diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with cold diethyl ether and dry under vacuum to yield this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. Below is a summary of the expected spectroscopic data.

Table 2: Representative Spectroscopic Data for this compound

Technique Expected Peaks/Signals
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 8.3 (br s, 3H, NH₃⁺), 7.1-7.2 (m, 2H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 4.1 (t, 2H, O-CH₂), 3.2 (t, 2H, CH₂-N)[2]
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 158.0 (d, J=237 Hz, C-F), 154.5 (C-O), 116.5 (d, J=23 Hz, Ar-C), 116.0 (d, J=8 Hz, Ar-C), 66.0 (O-CH₂), 38.5 (CH₂-N)
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): 3400-2800 (N-H stretch, broad), 3100-3000 (Ar C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (Ar-O-C stretch), 1100 (C-F stretch)

Biological Activity and Mechanism of Action

Derivatives of 2-(4-fluorophenoxy)ethanamine have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of drugs primarily used as antidepressants in the treatment of major depressive disorder and anxiety disorders. They function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell, increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.[3][4][5]

Proposed Mechanism of Action: Serotonin Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Presynaptic_Neuron Presynaptic_Neuron SERT->Presynaptic_Neuron Reuptake Serotonin Serotonin (5-HT) Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Target_Compound 2-(4-Fluorophenoxy) ethanamine HCl Target_Compound->SERT Inhibition Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activates

Caption: Inhibition of serotonin reuptake by this compound.

Experimental Workflow for Biological Evaluation

To evaluate the potential of this compound as a selective serotonin reuptake inhibitor, a series of in vitro and in vivo experiments can be conducted.

G Start Synthesized Compound Binding_Assay Serotonin Transporter (SERT) Binding Assay Start->Binding_Assay Reuptake_Assay In Vitro Serotonin Reuptake Inhibition Assay Binding_Assay->Reuptake_Assay Selectivity_Screening Selectivity Screening (NET, DAT) Reuptake_Assay->Selectivity_Screening In_Vivo_Studies In Vivo Animal Models (e.g., Forced Swim Test) Selectivity_Screening->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Studies->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

Caption: Experimental workflow for the evaluation of a potential SSRI.

Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay

This protocol describes a general procedure for assessing the inhibitory activity of a test compound on the serotonin transporter using a cell-based assay.

  • Cell Culture: Maintain a suitable cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) in appropriate culture medium.

  • Assay Preparation:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • Add the different concentrations of the test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Data Analysis:

    • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of serotonin uptake) by fitting the data to a dose-response curve.

Conclusion

This compound is a promising chemical entity with a structural framework conducive to interaction with biological targets, particularly the serotonin transporter. The synthetic route outlined provides a practical approach for its preparation. The expected biological activity as a selective serotonin reuptake inhibitor warrants further investigation through the detailed experimental workflows described. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further studies are necessary to fully elucidate its pharmacological profile, including its efficacy, safety, and pharmacokinetic properties.

References

An In-depth Technical Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride (CAS: 263409-81-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenoxy)ethanamine hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, and while direct biological data is limited, it explores its potential pharmacological significance based on the broader class of fluorophenoxyethylamine derivatives. This document also presents illustrative experimental protocols and conceptual diagrams to guide future research endeavors. It is important to note that specific experimental data for this compound is not extensively available in public literature; therefore, some sections of this guide are based on data from structurally related molecules and should be interpreted as predictive.

Chemical and Physical Properties

This compound is a hydrochloride salt of a fluorinated phenoxyethylamine derivative. The presence of the fluorine atom can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its potential as a drug candidate.

PropertyValueReference
CAS Number 263409-81-0
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [1]
Melting Point 192 - 194 °C[2]
Appearance White to off-white solid
Storage Conditions Inert atmosphere, Room Temperature[2]

Synthesis

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Conversion to Azide cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Reduction of Azide cluster_intermediate3 Intermediate 3 cluster_reaction4 Step 4: Salt Formation cluster_final Final Product 4-Fluorophenol 4-Fluorophenol Reaction1 Base (e.g., NaH) Solvent (e.g., THF) 4-Fluorophenol->Reaction1 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction1 Intermediate1_Product 2-(4-Fluorophenoxy)ethanol Reaction1->Intermediate1_Product Reaction2 DPPA, DBU Solvent (e.g., Toluene) Intermediate1_Product->Reaction2 Intermediate2_Product 1-(2-Azidoethoxy)-4-fluorobenzene Reaction2->Intermediate2_Product Reaction3 Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol) Intermediate2_Product->Reaction3 Intermediate3_Product 2-(4-Fluorophenoxy)ethanamine Reaction3->Intermediate3_Product Reaction4 HCl in Ether Intermediate3_Product->Reaction4 Final_Product 2-(4-Fluorophenoxy)ethanamine hydrochloride Reaction4->Final_Product

Caption: Plausible synthetic workflow for this compound.

Potential Pharmacological Profile

Direct pharmacological data for this compound is scarce in the public domain. However, the fluorophenoxyethylamine scaffold is a recognized pharmacophore present in various bioactive compounds, particularly those targeting monoamine transporters.[1]

Serotonin Transporter (SERT) Interaction

The 2-(4-fluorophenoxy)ethyl moiety is a structural component in some molecules investigated as serotonin-selective reuptake inhibitors (SSRIs).[1] SSRIs function by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This mechanism is central to the action of many antidepressant medications. While specific binding affinity data (Kᵢ or IC₅₀ values) for 2-(4-Fluorophenoxy)ethanamine at SERT is not available, its structural similarity to known SERT ligands suggests it may exhibit some affinity for this transporter.[1]

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin Serotonin (5-HT) 5-HTP->Serotonin AADC VMAT2 VMAT2 Serotonin->VMAT2 MAO MAO Serotonin->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Serotonin_Cleft Serotonin (5-HT) Vesicle->Serotonin_Cleft Exocytosis SERT SERT SERT->Serotonin Serotonin_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Cleft->Postsynaptic_Receptor Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Drug 2-(4-Fluorophenoxy) ethanamine HCl (Potential) Drug->SERT Inhibition

Caption: Potential mechanism of action via SERT inhibition.

Illustrative Experimental Protocols

Due to the lack of specific published studies on this compound, the following protocols are provided as representative examples of methodologies that could be employed to characterize its biological activity. These are based on standard assays used for similar compounds.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol outlines a method to determine the binding affinity of the test compound for SERT.

Objective: To quantify the in vitro binding affinity of this compound to human SERT.

Materials:

  • Cell membranes from a stable cell line expressing recombinant human SERT.

  • Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]-Citalopram, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ and Kᵢ values using non-linear regression analysis.

BindingAssayWorkflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (hSERT) - [³H]-Citalopram - Test Compound Dilutions - Assay Buffer Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + Test Compound/Controls Prepare_Reagents->Incubation Filtration Rapid Filtration (Separates bound from unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Safety Information

Limited safety data is available. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, particularly in the context of neurological disorders. Its structural features suggest a possible interaction with monoamine transporters like SERT. However, a significant data gap exists regarding its specific biological activity, pharmacological profile, and in vivo effects.

Future research should focus on:

  • In vitro pharmacological profiling: Comprehensive screening against a panel of receptors and transporters to determine its selectivity and potency.

  • In vivo studies: Evaluation of its pharmacokinetic properties and efficacy in relevant animal models of neurological disorders.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide such future research efforts. The provided illustrative protocols and diagrams offer a framework for the systematic evaluation of this compound and its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-(4-Fluorophenoxy)ethanamine hydrochloride (CAS No: 263409-81-0), a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and its emerging role in the development of novel therapeutics.

Core Compound Profile and Physicochemical Properties

This compound is a primary amine salt characterized by a fluorinated phenoxy ethyl scaffold. The introduction of a fluorine atom onto the phenyl ring is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Molecular and Physical Data

The essential quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₁ClFNO[1]
Molecular Weight 191.63 g/mol [2]
CAS Number 263409-81-0[2][3]
Melting Point 192 - 194 °C[3]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in alcohols and water[4]
Storage Conditions Inert atmosphere, Room Temperature[3]
Chemical Structure and Rationale for its Utility

The structure of this compound is notable for the ether linkage between the fluorinated aromatic ring and the ethylamine side chain. This arrangement provides a flexible yet conformationally influenced scaffold that is a recognized pharmacophore in various experimental drugs. The fluorine substituent, in particular, can modulate the pKa of the amine and influence interactions with biological targets through hydrogen bonding or by altering the electronic nature of the aromatic ring.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. The most common and industrially scalable method is the Williamson ether synthesis, followed by deprotection and salt formation. An alternative route involves the reduction of a nitrile intermediate.

Williamson Ether Synthesis Approach

This classic nucleophilic substitution reaction is a robust method for preparing ethers. In this context, the phenoxide of 4-fluorophenol acts as the nucleophile, displacing a leaving group on a protected 2-aminoethane derivative.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation start1 4-Fluorophenol reagent1 + Strong Base (e.g., NaH) start1->reagent1 Formation of Nucleophile product1 Sodium 4-fluorophenoxide reagent1->product1 start2 Protected 2-Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) product1->start2 Nucleophilic Attack product2 Protected Intermediate start2->product2 reagent2 + Hydrazine product2->reagent2 Removal of Protecting Group product3 2-(4-Fluorophenoxy)ethanamine (Free Base) reagent2->product3 reagent3 + HCl in Ether product3->reagent3 Protonation product4 2-(4-Fluorophenoxy)ethanamine HCl reagent3->product4

Caption: Workflow for the Williamson ether synthesis of 2-(4-Fluorophenoxy)ethanamine HCl.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of 4-Fluorophenol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the resulting solution of sodium 4-fluorophenoxide, add a solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous DMF. Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The protected intermediate will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with water, and dry it under vacuum.

  • Deprotection: Suspend the dried intermediate in ethanol or methanol. Add hydrazine monohydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Isolation of the Free Base: Cool the reaction mixture and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude free base of 2-(4-fluorophenoxy)ethanamine.

  • Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring until the precipitation of the hydrochloride salt is complete. Collect the white solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield this compound. Recrystallization from a solvent system such as ethanol/ether can be performed for further purification.

Reduction of Nitrile Intermediate Approach

An alternative synthetic strategy involves the reduction of 2-(4-fluorophenoxy)acetonitrile. This precursor can be synthesized via a Williamson ether synthesis between 4-fluorophenol and chloroacetonitrile.

Experimental Protocol: Reduction of Nitrile

  • Synthesis of 2-(4-fluorophenoxy)acetonitrile: Prepare sodium 4-fluorophenoxide as described in the Williamson ether synthesis protocol. React this with chloroacetonitrile at room temperature to yield the nitrile intermediate.

  • Reduction: In a suitable pressure vessel, dissolve 2-(4-fluorophenoxy)acetonitrile in a solvent such as methanol or ethanol saturated with ammonia. Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.

  • Work-up and Salt Formation: After the reaction is complete (monitored by GC or TLC), filter off the catalyst and concentrate the filtrate. The resulting free base can then be converted to the hydrochloride salt as previously described.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts in the ¹H and ¹³C NMR spectra are key identifiers.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The two methylene groups of the ethylamine chain will appear as distinct triplets. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF). The two aliphatic carbons will also be present in the upfield region of the spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. Due to the lack of a strong chromophore in the molecule, derivatization is often employed for sensitive UV detection.

Illustrative HPLC Method (with Pre-column Derivatization)

  • Derivatization Reagent: A common derivatizing agent for primary amines is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with the amine to form a highly fluorescent derivative.

  • Derivatization Protocol:

    • Prepare a solution of the sample in a suitable buffer (e.g., borate buffer, pH 9.5).

    • Add a solution of dansyl chloride in acetone.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specific duration.

    • Quench the reaction by adding a suitable reagent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the dansyl derivative.

    • Flow Rate: 1.0 mL/min.

This method allows for the accurate quantification of the compound and the detection of any potential impurities.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds targeting the central nervous system.

Precursor for Serotonin-Selective Reuptake Inhibitors (SSRIs)

The fluorophenoxyethylamine scaffold is a key component of several potent and selective serotonin reuptake inhibitors. The fluorine atom can enhance the binding affinity to the serotonin transporter (SERT) and improve the metabolic stability of the resulting compounds. Researchers have explored derivatives of this compound in the development of novel antidepressants.

Dopamine Receptor Ligands

Studies have also investigated derivatives of fluorinated phenylethylamines for their affinity towards dopamine receptors. The substitution pattern on the amine and the aromatic ring can be modulated to achieve selectivity for different dopamine receptor subtypes, which is relevant for the treatment of various neurological and psychiatric disorders.

Anorectic Agents

The compound has been used in the preparation of 2-amino-5-aryl-2-oxazolines, which have shown potent anorectic (appetite-suppressing) effects in preclinical studies[1]. This highlights its potential in the development of treatments for obesity and related metabolic disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom, make it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of biological systems. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in their drug discovery and development endeavors.

References

Technical Guide: Physicochemical Characterization of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-(4-Fluorophenoxy)ethanamine hydrochloride, with a core focus on its melting point. This document outlines the quantitative data, a detailed experimental protocol for its determination, and relevant biological context through a representative signaling pathway.

Core Physicochemical Data

The melting point of a substance is a critical physical property used for identification and assessment of purity. For this compound (CAS: 263409-81-0), the experimentally determined melting point is presented below.

ParameterValueReference
Melting Point192 - 194 °C[1]

Experimental Protocol: Melting Point Determination

The determination of the melting point of this compound is performed using the capillary method, a standard and widely accepted technique in chemical laboratories.[2][3]

Apparatus and Materials:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

  • Glass capillary tubes (sealed at one end).

  • This compound, finely powdered and dried.

  • Mortar and pestle (if the sample is not already a fine powder).

  • Spatula.

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[2] If necessary, gently grind the crystalline solid using a mortar and pestle.

  • Capillary Tube Loading: Introduce the powdered sample into the open end of a glass capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be approximately 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Begin heating the block at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point of 192 °C.

    • Reduce the heating rate to a slow and steady 1-2 °C per minute to ensure accurate determination.

    • Continuously observe the sample through the magnifying lens of the apparatus.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid is observed. This is the onset of the melting range.

    • Record the temperature at which the entire solid sample has completely transformed into a clear liquid. This is the end of the melting range.

    • The recorded melting point should be expressed as a range from the onset to the complete melting temperature.

Biological Context and Potential Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, the fluorophenoxyethylamine moiety is a recognized pharmacophore present in various bioactive compounds, including some serotonin-selective reuptake inhibitors (SSRIs).[5] Compounds with this structural motif have been investigated for their potential to modulate the serotonin transporter (SERT), a key protein in neurotransmission. The following diagram illustrates a simplified representation of the serotonin reuptake mechanism and the potential site of action for an inhibitor.

Potential Signaling Pathway Involvement Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft_Pre SERT Serotonin Transporter (SERT) SERT->Synaptic_Cleft_Pre Serotonin Serotonin (5-HT) Synaptic_Cleft_Pre->Serotonin Serotonin->SERT Reuptake Receptor Postsynaptic Receptor Serotonin->Receptor Inhibitor 2-(4-Fluorophenoxy) ethanamine Moiety (Potential Inhibitor) Inhibitor->SERT Inhibition

Caption: Simplified diagram of a serotonin synapse showing potential inhibition of the serotonin transporter (SERT) by a compound containing the 2-(4-fluorophenoxy)ethanamine moiety.

General Experimental Workflow for Chemical Characterization

The determination of the melting point is a fundamental step in the broader workflow of characterizing a newly synthesized or isolated chemical compound. The following diagram outlines a typical experimental workflow for the characterization of a solid organic compound like this compound.

General Workflow for Chemical Characterization Start Compound Synthesis or Isolation Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Drying Drying of Purified Compound Purification->Drying Physical_Properties Determination of Physical Properties Drying->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Drying->Spectroscopic_Analysis Purity_Assessment Purity Assessment (e.g., HPLC, Elemental Analysis) Drying->Purity_Assessment Melting_Point Melting Point Determination Physical_Properties->Melting_Point Final_Characterization Final Compound Characterization Melting_Point->Final_Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Spectroscopic_Analysis->NMR IR Infrared (IR) Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry (MS) Spectroscopic_Analysis->MS NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization Purity_Assessment->Final_Characterization

Caption: A generalized workflow for the characterization of a solid organic compound, highlighting key analytical steps.

References

An In-depth Technical Guide on the Solubility of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)ethanamine hydrochloride is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its solubility is fundamental for various stages, including synthesis, purification, formulation, and analytical method development. Solubility data is a critical parameter that influences the choice of appropriate solvent systems for crystallization, chromatographic separation, and the preparation of dosage forms. This guide provides a comprehensive overview of the expected solubility characteristics and outlines a standard experimental protocol for determining precise solubility values. As an amine salt, this compound is generally expected to be soluble in polar solvents.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number 263409-81-0[3]
Molecular Formula C₈H₁₀FNO·HCl[3]
Melting Point 192 - 194°C[3]
Appearance Not specified (likely a solid)
Storage Conditions Inert atmosphere, Room Temperature[3]

Expected Solubility Profile

Based on the general solubility of amine hydrochlorides, the following table summarizes the expected qualitative solubility of this compound in various common solvents. Amine hydrochlorides are ionic compounds and, as such, typically exhibit higher solubility in polar solvents.[4][5]

SolventExpected SolubilityRationale
Water Soluble to Freely SolubleAs a salt, it is expected to readily dissolve in water, a polar protic solvent.[4][5]
Methanol / Ethanol SolubleLower-aliphatic alcohols are polar and can engage in hydrogen bonding.[4]
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving many organic salts.
Dichloromethane Sparingly Soluble to InsolubleA less polar solvent, not as effective at solvating ionic compounds.
Ethyl Acetate Sparingly Soluble to InsolubleA moderately polar solvent with limited ability to dissolve salts.
Toluene / Hexane InsolubleNonpolar solvents are generally poor solvents for ionic compounds like amine hydrochlorides.[4]
5% Aqueous HCl SolubleThe common ion effect may slightly decrease solubility compared to pure water, but it is expected to remain soluble.[1][2]
5% Aqueous NaOH Insoluble (as the free base)The hydrochloride salt will react to form the free amine, which is expected to be less water-soluble and may precipitate.[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted isothermal equilibrium (shake-flask) method.[4]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (purity >99%)

  • Analytical grade solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the necessary time to reach equilibrium.[4]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.[4]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.[4]

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be repeated at least in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Solubility Determination Workflow A Preparation of Saturated Solutions B Equilibration in Thermostatic Shaker A->B C Phase Separation (Settling & Centrifugation) B->C D Sample Collection & Filtration C->D E Dilution of Supernatant D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Analysis & Solubility Calculation F->G

Caption: A flowchart of the shake-flask solubility determination method.

References

Spectroscopic and Structural Elucidation of 2-(4-Fluorophenoxy)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Fluorophenoxy)ethanamine hydrochloride. Due to the limited availability of directly published experimental spectra, this document combines available data with predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Synonyms: 2-(4-Fluorophenoxy)-1-ethanamine HCl, ethanaminium, 2-(4-fluorophenoxy)-, chloride

  • CAS Number: 263409-81-0

  • Molecular Formula: C₈H₁₁ClFNO

  • Molecular Weight: 191.63 g/mol

  • Melting Point: 192 - 194°C[1]

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted and Observed)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3 (broad s)Singlet (broad)3H-NH₃⁺
~7.1-7.2 (m)Multiplet2HAr-H (ortho to F)
~6.9-7.0 (m)Multiplet2HAr-H (ortho to O)
~4.1 (t)Triplet2H-O-CH₂-
~3.1 (t)Triplet2H-CH₂-NH₃⁺

Predicted data based on standard chemical shift tables and spectra of analogous compounds. A commercially available spectrum confirms these general regions.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~158 (d, ¹JCF ≈ 240 Hz)C-F
~155C-O
~116 (d, ²JCF ≈ 23 Hz)Ar-C (ortho to F)
~115 (d, ³JCF ≈ 8 Hz)Ar-C (ortho to O)
~67-O-CH₂-
~40-CH₂-NH₃⁺

Predicted data based on established substituent effects and typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H stretch (amine salt)
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
~1600, ~1500StrongAromatic C=C stretch
~1240StrongAryl-O stretch (asymmetric)
~1100StrongC-N stretch
~1020StrongAryl-O stretch (symmetric)
~830Strongpara-disubstituted C-H bend

Predicted data based on characteristic group frequencies.

Mass Spectrometry

Table 4: Mass Spectrometry Data (Predicted)

m/zInterpretation
155[M-HCl]⁺, Molecular ion of the free base
112[M-HCl - CH₂NH₂]⁺, Loss of the ethylamine side chain
95[C₆H₄F]⁺, Fluorophenyl fragment
44[CH₂NH₂]⁺, Ethylamine fragment

Predicted fragmentation pattern for the free base under electron ionization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum. Typical parameters include:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

  • Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Potassium Bromide (KBr) Pellet

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

  • Place a portion of the mixture into a pellet-forming die.

  • Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode. Typical ESI source parameters include:

    • Capillary voltage: 3-4 kV

    • Nebulizing gas (N₂) pressure: 30-40 psi

    • Drying gas (N₂) flow rate: 5-10 L/min

    • Drying gas temperature: 300-350 °C

  • For fragmentation analysis (MS/MS), select the molecular ion of the free base ([M-HCl]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Mull Sample->Prep_IR Prep_MS Dissolve and Dilute Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data ¹H and ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The tabulated data, combining predicted and available information, along with the detailed experimental protocols, offer a robust framework for researchers and professionals engaged in the synthesis, analysis, and development of this and related compounds. The provided workflow visualization further clarifies the logical progression of spectroscopic analysis for structural confirmation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Fluorophenoxy)ethanamine hydrochloride. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide presents a predicted spectrum based on the analysis of analogous compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from known chemical shifts and coupling constants of structurally similar compounds, including 4-fluoroanisole, 2-phenoxyethanol, and various ethylamine hydrochlorides. The spectrum is predicted for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for amine salts.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4, H-57.10 - 7.25Multiplet (AA'BB' system)-2H
H-3, H-66.95 - 7.10Multiplet (AA'BB' system)-2H
H-1~4.20Triplet~5.02H
H-2~3.25Triplet~5.02H
-NH₃⁺8.0 - 8.5Broad singlet-3H

Disclaimer: The data presented in this table is a prediction and should be confirmed with experimental data.

Structural Diagram and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data in Table 1.

G cluster_0 C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 H4 H-4 C2->H4 C4 C C3->C4 H3 H-3 C3->H3 C5 C C4->C5 F1 F C4->F1 C6 C C5->C6 H6 H-6 C5->H6 C6->C1 H5 H-5 C6->H5 C7 C O1->C7 H₂ (H-1) C8 C C7->C8 H₂ (H-2) N1 N⁺H₃ C8->N1 Cl1 Cl⁻

Structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for the preparation and analysis of an amine hydrochloride sample, such as this compound, by ¹H NMR spectroscopy.

1. Materials and Equipment:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and tips

  • Glass wool

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool plug directly into a clean NMR tube to remove any particulate matter. The final volume in the NMR tube should be sufficient to cover the detection coils (typically a height of ~4-5 cm).

  • Cap the NMR tube securely.

3. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for optimal signal-to-noise ratio)

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift axis by referencing the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).

  • Integrate all signals and determine the multiplicity and coupling constants of each peak.

The following flowchart visualizes the general workflow for acquiring the ¹H NMR spectrum.

G cluster_workflow Experimental Workflow prep Sample Preparation (Dissolve & Filter) acquire Data Acquisition (NMR Spectrometer) prep->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Integration, Multiplicity, J-coupling) process->analyze

13C NMR chemical shifts for 2-(4-Fluorophenoxy)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity is paramount to the efficacy and safety of the final drug product. Among the suite of analytical techniques available for molecular characterization, 13C NMR spectroscopy stands out for its ability to provide a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment gives rise to a specific signal, or chemical shift, in the 13C NMR spectrum. The precise location of these shifts is highly sensitive to the surrounding electronic environment, making 13C NMR an invaluable tool for confirming molecular structure, identifying impurities, and assessing purity.

This guide will delve into the theoretical underpinnings of the 13C NMR chemical shifts observed for this compound, provide a detailed experimental protocol for data acquisition, and present an analysis of the spectral data, including the assignment of each carbon signal.

Theoretical Principles Governing 13C NMR Chemical Shifts

The 13C NMR chemical shift (δ) is a measure of the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). The chemical shift is primarily influenced by the electron density around the carbon nucleus. Factors such as the electronegativity of neighboring atoms, hybridization state, and solvent effects all play a crucial role in determining the final chemical shift value.

In the case of this compound, several key structural features dictate the observed chemical shifts:

  • The Aromatic Ring and the Fluorine Substituent: The fluorine atom, being the most electronegative element, exerts a strong influence on the electron distribution within the benzene ring. This effect is twofold: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). These competing effects lead to a complex pattern of shielding and deshielding for the aromatic carbons. The carbon directly attached to the fluorine (C-4) experiences a significant downfield shift due to the inductive effect, but this is tempered by the mesomeric effect. The ortho (C-3, C-5) and meta (C-2, C-6) carbons are also affected, leading to distinct chemical shifts.

  • The Ether Linkage: The oxygen atom of the ether linkage is also highly electronegative, leading to a deshielding (downfield shift) of the adjacent carbon atoms (C-1 and C-7). The C-1 carbon of the aromatic ring will be shifted downfield due to the ether oxygen's electron-withdrawing nature.

  • The Ethylamine Side Chain: The two aliphatic carbons of the ethylamine side chain (C-7 and C-8) have distinct chemical environments. C-7, being directly attached to the electronegative oxygen, is expected to be more deshielded than C-8.

  • The Protonated Amine Group: The presence of the hydrochloride salt means the terminal amine group is protonated (-NH3+). This protonation has a significant electron-withdrawing effect, causing a downfield shift for the adjacent carbon (C-8) and, to a lesser extent, for C-7.

  • Solvent Effects: The choice of deuterated solvent can influence the observed chemical shifts. Hydrogen bonding interactions between the solvent and the analyte, particularly with the protonated amine group, can alter the electronic environment and thus the chemical shifts. Common solvents for this analysis include DMSO-d6, D2O, and CDCl3.

Experimental Protocol: 13C NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Add a small amount of TMS as an internal standard (0 ppm), if not already present in the solvent.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Set the spectrometer to acquire a 13C NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

      • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration.

      • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required. This can range from a few hundred to several thousand, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline and positive, absorptive peaks.

    • Reference the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals (optional for 13C NMR, as integrals are not always proportional to the number of carbons unless specific experimental conditions are met).

    • Perform peak picking to determine the precise chemical shifts.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Data (FID) setup->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref peak_pick Peak Picking phase_ref->peak_pick analyze Spectral Analysis peak_pick->analyze

Caption: Workflow for 13C NMR data acquisition and processing.

Analysis and Assignment of 13C NMR Spectrum

The following table summarizes the expected in various deuterated solvents. The assignments are based on theoretical predictions, empirical data from similar structures, and spectral databases.

Molecular Structure and Carbon Numbering

Caption: Molecular structure and carbon numbering of 2-(4-Fluorophenoxy)ethanamine.

Table of 13C NMR Chemical Shifts (δ, ppm)
Carbon AtomDMSO-d6D2OCDCl3Rationale for Assignment
C1 ~154.5~155.0~154.8Quaternary aromatic carbon attached to the electronegative oxygen atom, resulting in a downfield shift.
C2, C6 ~116.5~117.0~116.8Aromatic CH carbons ortho to the ether linkage, shielded relative to C1 and C4.
C3, C5 ~115.8~116.3~116.1Aromatic CH carbons meta to the ether linkage and ortho to the fluorine, showing coupling with fluorine (doublet).
C4 ~157.0 (d)~157.5 (d)~157.3 (d)Aromatic carbon directly bonded to fluorine, significantly deshielded and split into a doublet due to C-F coupling.
C7 ~66.0~66.5~66.3Aliphatic carbon attached to the ether oxygen, deshielded.
C8 ~38.5~39.0~38.8Aliphatic carbon adjacent to the protonated amine group, deshielded due to the inductive effect of -NH3+.

Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions, including temperature and concentration. The values presented are typical and should be used as a guide.

Conclusion

13C NMR spectroscopy is a powerful and indispensable technique for the structural characterization of this compound. A thorough understanding of the factors influencing chemical shifts, coupled with a robust experimental protocol, allows for the unambiguous assignment of each carbon signal in the molecule. This guide provides the theoretical framework and practical details necessary for researchers, scientists, and drug development professionals to confidently utilize 13C NMR for the quality assessment and structural verification of this important pharmaceutical intermediate. The provided data and methodologies serve as a reliable reference for routine analysis and further research in the field.

FT-IR Analysis of 2-(4-Fluorophenoxy)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(4-Fluorophenoxy)ethanamine hydrochloride. This document outlines a detailed experimental protocol, presents a thorough interpretation of the spectral data, and includes a visual representation of the analytical workflow.

Introduction

This compound is a chemical intermediate of significant interest in pharmaceutical research and development. Its molecular structure comprises a 4-fluorophenoxy group linked to an ethanamine hydrochloride moiety. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." This guide will detail the characteristic vibrational modes of this compound, aiding in its identification, purity assessment, and characterization.

Experimental Protocol

A standard experimental procedure for conducting an FT-IR analysis of this compound is as follows:

Objective: To obtain a high-quality FT-IR spectrum of solid this compound for qualitative analysis of its functional groups.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with isopropanol or ethanol using a lint-free wipe.

    • Once the crystal is dry, collect a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. The background spectrum is typically an average of 32 to 64 scans.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 to 64 scans are typically co-added.

  • Data Processing and Analysis:

    • The collected sample spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify and label the characteristic absorption peaks in the spectrum. Compare the peak positions with known vibrational frequencies of functional groups to confirm the chemical structure.

Data Presentation: FT-IR Peak Assignments

The FT-IR spectrum of this compound is characterized by the absorption bands corresponding to its distinct functional groups. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3200 - 2800N-H stretching (asymmetric and symmetric)Primary amine salt (R-NH₃⁺)Strong, Broad
3100 - 3000C-H stretching (aromatic)Aromatic RingMedium
2960 - 2850C-H stretching (aliphatic)Ethanamine chain (-CH₂-)Medium
1620 - 1580N-H bending (asymmetric)Primary amine salt (R-NH₃⁺)Medium
1510 - 1470C=C stretchingAromatic RingStrong
1250 - 1200Asymmetric C-O-C stretchingAryl-alkyl etherStrong
1100 - 1000C-F stretchingFluoroaromaticStrong
850 - 800C-H out-of-plane bendingp-disubstituted aromatic ringStrong

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start PowerOn Power On Spectrometer Start->PowerOn Purge Purge Sample Compartment PowerOn->Purge CleanATR Clean ATR Crystal Purge->CleanATR Background Collect Background Spectrum CleanATR->Background LoadSample Load Sample on ATR Background->LoadSample SampleScan Collect Sample Spectrum LoadSample->SampleScan Process Process Spectrum (Baseline Correction, etc.) SampleScan->Process Analyze Analyze Spectrum (Peak Identification) Process->Analyze Report Generate Report Analyze->Report End End Report->End End

Mass Spectrometry Fragmentation of 2-(4-Fluorophenoxy)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 2-(4-Fluorophenoxy)ethanamine hydrochloride. In the absence of direct experimental data for this specific compound, this document leverages established principles of mass spectrometry, including the known fragmentation behaviors of aromatic ethers, primary amines, and fluoroaromatic compounds, to propose a detailed fragmentation scheme.[1][2][3][4] This guide is intended to assist researchers in the structural elucidation and characterization of this and structurally related molecules. The content includes predicted fragmentation patterns, tables of key fragment ions, a detailed experimental protocol for analysis via electrospray ionization tandem mass spectrometry (ESI-MS/MS), and a visual representation of the proposed fragmentation pathways using Graphviz.

Introduction

2-(4-Fluorophenoxy)ethanamine is a molecule of interest in pharmaceutical research and development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions and their fragments.[1] This guide focuses on the predicted fragmentation of 2-(4-Fluorophenoxy)ethanamine, assuming analysis of the free base after in-source dissociation of the hydrochloride salt.

Predicted Fragmentation Pathways

Upon introduction into the mass spectrometer, this compound is expected to dissociate, and the free amine will be protonated, most likely at the primary amine, to form the molecular ion [M+H]⁺. The fragmentation of this protonated molecule is predicted to proceed through several key pathways, primarily dictated by the presence of the amine and ether functional groups.

Alpha-Cleavage of the Amine

A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3][5][6][7] This process is driven by the stabilization of the resulting cation through resonance with the nitrogen lone pair. For 2-(4-Fluorophenoxy)ethanamine, this would involve the cleavage of the bond between the two carbon atoms of the ethyl chain.

Cleavage of the Ether Linkage

Aromatic ethers are known to undergo cleavage at the ether bond.[8] This can occur in two ways: cleavage of the C-O bond between the aromatic ring and the ether oxygen, or cleavage of the C-O bond between the ether oxygen and the ethyl group. The stability of the resulting fragments, such as a phenoxy radical or cation, will influence the prevalence of these pathways.

Fragmentation of the Aromatic Ring

The fluorinated phenyl ring itself can undergo fragmentation, although this typically requires higher collision energies. The presence of the fluorine atom can influence the fragmentation pattern of the aromatic ring.

Data Presentation: Predicted Fragment Ions

The following tables summarize the predicted key fragment ions for 2-(4-Fluorophenoxy)ethanamine, their proposed structures, and the fragmentation pathways from which they are derived. The exact mass-to-charge ratios (m/z) are calculated based on the most abundant isotopes.

Table 1: Predicted Major Fragment Ions of 2-(4-Fluorophenoxy)ethanamine

m/z (Predicted) Proposed Structure Proposed Fragmentation Pathway
156.0921[C₈H₁₁FNO + H]⁺Protonated Molecular Ion
111.0397[C₆H₄FO]⁺Cleavage of the C-O ether bond (benzylic)
45.0597[C₂H₆N]⁺Alpha-cleavage of the ethylamine side chain

Table 2: Other Plausible Fragment Ions

m/z (Predicted) Proposed Structure Proposed Fragmentation Pathway
125.0659[C₈H₈FO]⁺Loss of ammonia (NH₃) from the molecular ion
95.0346[C₆H₄F]⁺Loss of oxygen from the 4-fluorophenoxy cation
77.0390[C₆H₅]⁺Loss of fluorine from the fluorophenyl cation

Experimental Protocols

While no specific experimental protocol for this compound was found, the following is a general procedure for the analysis of small molecule amine hydrochloride salts using LC-ESI-MS/MS, adapted from established methods for similar compounds.[9][10]

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis: Perform product ion scans of the protonated molecular ion ([M+H]⁺) using a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the proposed core fragmentation pathways of protonated 2-(4-Fluorophenoxy)ethanamine.

Fragmentation_Pathway M [C₈H₁₁FNO + H]⁺ m/z = 156.09 F1 [C₆H₄FO]⁺ m/z = 111.04 M->F1 Loss of C₂H₅N F2 [C₂H₆N]⁺ m/z = 45.06 M->F2 Alpha-Cleavage F3 [C₈H₈FO]⁺ m/z = 125.07 M->F3 Loss of NH₃ F4 [C₆H₄F]⁺ m/z = 95.03 F1->F4 Loss of O

Caption: Predicted ESI-MS/MS fragmentation pathway of 2-(4-Fluorophenoxy)ethanamine.

Conclusion

This technical guide presents a theoretically derived fragmentation pathway for this compound based on fundamental principles of mass spectrometry. The proposed major fragmentation routes include alpha-cleavage of the ethylamine side chain and cleavage of the ether linkage, leading to characteristic fragment ions. The provided experimental protocol offers a starting point for the analysis of this compound. It is important to note that this information is predictive, and empirical data from tandem mass spectrometry experiments are required for definitive structural confirmation. Researchers can use this guide as a foundational resource for method development and data interpretation in the analysis of 2-(4-Fluorophenoxy)ethanamine and related compounds.

References

Stability and Storage of 2-(4-Fluorophenoxy)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(4-Fluorophenoxy)ethanamine hydrochloride. The information herein is collated from established principles of pharmaceutical stability testing, data on structurally related compounds, and general guidelines for amine hydrochloride salts. This document is intended to guide researchers and drug development professionals in handling, storing, and analyzing this compound to ensure its integrity and reliability in a research and development setting.

Chemical Stability Profile

This compound, as an amine salt, is generally expected to exhibit greater stability than its corresponding free base form. The protonation of the primary amine group in the hydrochloride salt significantly reduces its nucleophilicity, thereby decreasing its susceptibility to certain degradation reactions.[1] However, like many pharmaceutical compounds, it can be susceptible to degradation under specific environmental conditions.

General Storage Recommendations

For routine laboratory use and long-term storage, it is recommended to store this compound in a well-sealed container at room temperature. More stringent conditions, such as refrigeration (2-8 °C), may also be employed to further ensure stability, particularly for reference standards. The compound should be protected from moisture and excessive heat.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3][4] While specific data for this compound is not publicly available, the following table summarizes the expected outcomes based on the known chemistry of similar compounds and general principles of forced degradation.[1][2][5]

Stress ConditionReagents and ConditionsExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 N HCl, heated (e.g., 80°C)Potential for some degradation, though generally stableCleavage of the ether linkage under harsh conditions
Base Hydrolysis 0.1 N NaOH, heated (e.g., 80°C)Potential for degradationCleavage of the ether linkage, dehydrohalogenation
Oxidation 3% H₂O₂, room temperatureSusceptible to oxidationN-oxides, products of oxidative deamination
Thermal Degradation Solid state, elevated temperature (e.g., 80°C)Generally stable, potential for melting/decomposition at higher temperaturesTo be determined
Photostability Exposure to UV/Visible light (ICH Q1B)Potential for degradationPhotolytic cleavage or rearrangement products

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. The following is a representative High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound. This method is adapted from established procedures for similar aromatic amines.[6][7]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 150 mm x 4.6 mm, 2.6 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
18
18.1
22
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 5 µL
Diluent 50:50 Acetonitrile:Water

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Forced Degradation Protocol

The following protocols are designed to induce degradation of the drug substance to an extent of 5-20%, which is generally considered appropriate for the development and validation of stability-indicating methods.[8]

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a known concentration. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 12 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a known concentration. Heat the solution at 80°C for a specified period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protect it from light for a specified period. At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

  • Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 80°C. At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

Visualizations

The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.

StabilityFactors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Structure Chemical Structure (Ether, Amine, Fluoro-group) Stability Chemical Stability of 2-(4-Fluorophenoxy)ethanamine HCl Structure->Stability SaltForm Hydrochloride Salt Form SaltForm->Stability Temperature Temperature Temperature->Stability Humidity Humidity / Moisture Humidity->Stability Light Light Exposure Light->Stability Oxygen Atmospheric Oxygen Oxygen->Stability pH pH of Solution pH->Stability

Caption: Factors influencing the stability of this compound.

StabilityWorkflow cluster_stress Forced Degradation Studies Acid Acid Hydrolysis Analysis Analyze Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC) StressTesting Perform Forced Degradation MethodDev->StressTesting StressTesting->Acid StressTesting->Base StressTesting->Oxidation StressTesting->Thermal StressTesting->Photo Identify Identify & Characterize Degradation Products (e.g., LC-MS) Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Report Define Storage Conditions & Shelf-Life Pathway->Report

Caption: General workflow for assessing the stability of a drug substance.

References

The Prudent Researcher's Vade Mecum: A Technical Guide to the Safe Handling and Application of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(4-Fluorophenoxy)ethanamine hydrochloride, a compound of interest for researchers in drug development and chemical synthesis. Recognizing the absence of exhaustive toxicological data for this specific molecule, this document synthesizes established safety protocols for structurally related fluorinated aromatic compounds and amine hydrochlorides. The principles and procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks and foster a culture of safety and scientific integrity. The causality behind each recommendation is explained to provide a deeper understanding of the necessary precautions.

Introduction and Scientific Context

This compound is a primary amine hydrochloride salt. The presence of a fluorophenoxy moiety suggests its potential utility as a building block in medicinal chemistry. The fluorine atom can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity[1]. As with any novel or sparsely studied research chemical, a proactive and cautious approach to handling is paramount. This guide is structured to provide a self-validating system of protocols, ensuring that safety is an integral part of the experimental design.

Hazard Identification and Risk Assessment

Presumptive Hazard Classification (Based on Analogous Compounds):

Hazard ClassGHS Category (Presumed)Rationale and Potential Effects
Acute Toxicity (Oral) Category 4Harmful if swallowed. Amine salts can be toxic upon ingestion[2][3].
Skin Corrosion/Irritation Category 2Causes skin irritation. Primary amines can be irritating to the skin[2][3].
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. Amine salts are often irritating to the eyes[2][3].
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. Fine powders of amine salts can irritate the respiratory tract upon inhalation[2][3].

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the specific experimental conditions.[4]

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal of safety protocols is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Researcher's Armor

The selection of PPE is crucial and should be based on a comprehensive risk assessment.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are recommended for handling this compound. It is advisable to double-glove, especially when handling larger quantities or for prolonged periods. Gloves should be inspected before use and changed immediately if contaminated or damaged.

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is essential to prevent accidents and environmental contamination.

Prudent Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust. Avoid contact with skin and eyes.[6]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust. Use a spatula for transfers and handle the compound gently to minimize aerosolization.

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases. Amine hydrochlorides can react with strong bases to liberate the free amine.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[7]

Disposal
  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Disposal Route: Do not dispose of down the drain. All waste containing this compound must be collected in clearly labeled, compatible containers for disposal by a licensed hazardous waste management company.

Experimental Protocols

The following are detailed, step-by-step methodologies for common laboratory procedures involving this compound.

Protocol for Weighing and Preparing a Solution
  • Preparation: Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles). Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a clean, dry beaker or flask on a tared analytical balance inside the fume hood.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the beaker. Handle the solid gently to prevent creating dust.

  • Closure: Securely cap the stock bottle immediately after use.

  • Dissolution: Add the desired solvent to the beaker containing the compound. If necessary, gently swirl or stir the mixture to facilitate dissolution. Ethanamine hydrochloride is generally soluble in water.[9]

  • Cleanup: Decontaminate the spatula and any other surfaces that may have come into contact with the compound using an appropriate solvent and absorbent wipes. Dispose of all contaminated materials in the designated hazardous waste container.

Protocol for Addition to a Reaction Mixture
  • Setup: Assemble the reaction apparatus within a chemical fume hood.

  • Solution Preparation: Prepare a solution of this compound following the protocol above.

  • Addition: Using a clean pipette or syringe, slowly add the solution of the amine hydrochloride to the reaction vessel. Monitor the reaction for any signs of an exothermic event or gas evolution.

  • Rinsing: Rinse the beaker that contained the amine hydrochloride solution with a small amount of the reaction solvent and add this to the reaction mixture to ensure a complete transfer.

  • Monitoring: Monitor the reaction progress as per the experimental plan.

Emergency Procedures

Being prepared for accidents is a critical component of laboratory safety.

In Case of a Spill
  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves other hazardous materials, evacuate the area.

  • Contain: For a small, manageable spill, contain the powder using an absorbent material that is compatible with the chemical.

  • Cleanup: Carefully sweep the contained material into a sealed container for proper waste disposal. Decontaminate the spill area with a suitable solvent and absorbent pads.

  • Report: Report the incident to the laboratory supervisor.

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of a research chemical like this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkspace Prepare Workspace (Fume Hood) GatherPPE->PrepWorkspace Weighing Weigh Solid in Hood PrepWorkspace->Weighing Proceed to Handling Dissolution Prepare Solution Weighing->Dissolution Reaction Add to Reaction Dissolution->Reaction Decontaminate Decontaminate Equipment & Surfaces Reaction->Decontaminate Experiment Complete WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal Store Store Securely WasteDisposal->Store

References

2-(4-Fluorophenoxy)ethanamine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Material Safety Data Sheet for 2-(4-Fluorophenoxy)ethanamine hydrochloride

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is this compound (CAS No. 263409-81-0), a compound of interest for synthetic chemists. The responsible and effective use of such a reagent hinges on a comprehensive understanding of its hazard profile and handling requirements. This guide moves beyond a mere recitation of safety data, offering a detailed interpretation of the Material Safety Data Sheet (MSDS). It is designed to empower researchers, scientists, and drug development professionals with the knowledge to not only ensure personal safety but also to maintain the integrity of their experimental work. By understanding the causality behind safety protocols, we can foster a laboratory environment where safety and scientific progress are mutually reinforcing.

Section 1: Comprehensive Hazard Identification and Risk Assessment

The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with a substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this assessment. For this compound, the hazards are clear and require diligent attention.[1]

A summary of the GHS classification for this compound is presented below:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source: ChemScene Safety Data Sheet [1]

Deconstructing the Hazards: From Code to Consequence
  • H302: Harmful if swallowed: This classification indicates that accidental ingestion of a relatively small quantity of the material could cause significant health issues. In a laboratory setting, this underscores the critical importance of prohibiting eating, drinking, and smoking, and enforcing stringent personal hygiene practices, such as washing hands thoroughly before leaving the lab.[1][2]

  • H315: Causes skin irritation: This means that direct contact with the skin is likely to cause redness, inflammation, or itching.[1] This is a common hazard for amine compounds, and it necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent incidental contact. The causality here is the potential for the compound to disrupt the normal function of the skin barrier.

  • H319: Causes serious eye irritation: The "serious" descriptor is a crucial distinction. Contact with the eyes can lead to more than just transient redness; it can cause significant, potentially painful, and lasting damage.[1] This is why the use of safety goggles with side-shields is non-negotiable when handling this compound.

  • H335: May cause respiratory irritation: As a solid powder, there is a risk of generating airborne dust during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the respiratory tract, leading to coughing and discomfort.[1] This hazard dictates that the material should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.

Section 2: Proactive Safety Protocols and Engineering Controls

A robust safety plan is proactive, not reactive. It involves establishing a controlled environment that minimizes the risk of exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For this compound, the following are essential:

  • Ventilation: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood. This ensures that any airborne particles are captured and exhausted away from the user.[2][3]

  • Safety Stations: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is used.[1] Their proximity and functionality are critical in the first few seconds after an exposure.

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

PPE is the last line of defense, but it is a critical one. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne dust, addressing the H319 hazard.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact, mitigating the H315 hazard. Gloves must be inspected before use and removed properly to avoid contamination.[1][2]
Body Protection Impervious lab coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection Suitable respirator (if dust cannot be controlled)In situations where engineering controls may not be sufficient to prevent inhalation, a NIOSH-approved respirator should be used.[1]

Source: Synthesized from multiple safety data sheets. [1][2][3]

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the fume hood is functioning correctly and that a safety shower/eyewash station is accessible. Don the appropriate PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid material, and avoid actions that could create dust clouds.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[2][3]

  • Storage: Store the compound in a dry, cool, and well-ventilated place, in its original, tightly sealed container.[4] It should be stored in an environment with an inert atmosphere at room temperature.[4]

Section 3: Emergency Response and First-Aid Procedures

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

First-Aid Measures: A Step-by-Step Guide

The following protocols are based on standard first-aid procedures for the identified hazards.[1]

  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • In Case of Skin Contact:

    • Remove all contaminated clothing.

    • Wash the affected area thoroughly with soap and plenty of water.[1]

    • If skin irritation persists, seek medical attention.

  • In Case of Inhalation:

    • Move the individual to fresh air immediately.[1]

    • If breathing is difficult, provide respiratory support.

    • Seek medical attention.

  • In Case of Ingestion:

    • Wash out the mouth with water.

    • Do NOT induce vomiting.[1]

    • Seek immediate medical attention.

Accidental Release Measures: A Workflow for Containment and Cleanup

A spill of this compound should be treated with caution. The following workflow illustrates the necessary steps.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill Prevent entry into drains ppe->contain cleanup Clean Up Use absorbent material for solutions Carefully sweep up solids contain->cleanup decontaminate Decontaminate Area Wash with soap and water cleanup->decontaminate dispose Dispose of Waste In a sealed, labeled container as hazardous waste decontaminate->dispose end Incident Reported dispose->end Final Step

Caption: Spill Response Workflow for this compound.

Section 4: Physicochemical and Toxicological Data Summary

A summary of the key physical, chemical, and toxicological properties is essential for a complete understanding of the compound.

Physical and Chemical Properties
PropertyValue
CAS Number 263409-81-0
Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
Melting Point 192 - 194°C

Source: Biosynce [4]

Toxicological Profile

The toxicological information is derived from the GHS classifications. Currently, there is no specific LD50 or LC50 data readily available in the public domain for this compound. The hazard assessment is based on its classification as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1]

Conclusion: Integrating Safety into Scientific Excellence

The safe handling of this compound is not a barrier to research but a prerequisite for it. This guide has provided an in-depth analysis of its material safety data sheet, translating hazard codes into practical, actionable protocols. By understanding the "why" behind each safety measure—from the necessity of a fume hood to mitigate respiratory irritation to the critical importance of immediate eye-flushing—researchers can cultivate a culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. Ultimately, a proactive and informed approach to safety is an indispensable component of scientific excellence.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the potential biological activities associated with the chemical scaffold 2-(4-Fluorophenoxy)ethanamine, provided as its hydrochloride salt. While direct biological data on the parent compound is limited, its core structure is a recognized pharmacophore. This document focuses on the well-documented activities of its derivatives, which have been synthesized and evaluated for various therapeutic targets. The primary focus is on the role of these derivatives as inhibitors of the serotonin reuptake transporter (SERT), with additional discussion on their potential as anticancer agents. This guide includes quantitative biological data, detailed experimental methodologies, and signaling pathway diagrams to inform researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenoxy)ethanamine hydrochloride is a synthetic organic compound that serves as a crucial building block in medicinal chemistry. The incorporation of a fluorine atom on the phenoxy ring is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets[1]. The 2-(4-fluorophenoxy)ethyl moiety is a key structural feature in a variety of experimental drugs, suggesting that this scaffold has significant potential for the development of novel therapeutic agents[1]. This guide will explore the biological activities demonstrated by derivatives of this core structure, with a primary focus on their interaction with the serotonin transporter and their potential applications in oncology.

Primary Biological Activity: Serotonin Transporter (SERT) Inhibition

The most prominently documented activity of 2-(4-Fluorophenoxy)ethanamine derivatives is the inhibition of the serotonin reuptake transporter (SERT). SERT is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. It is the primary target for a major class of antidepressants known as selective serotonin reuptake inhibitors (SSRIs)[2].

Derivatives of 2-(4-Fluorophenoxy)ethanamine have been designed and synthesized as potential SSRIs, often by coupling the core structure with various functionalized piperazines[3]. These efforts aim to develop improved antidepressants, potentially with a better side-effect profile than existing treatments[3].

Quantitative Data: SERT Binding Affinity

A study by T. M. Abdel-Aziz et al. (2004) synthesized a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines and evaluated their affinity for SERT. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀) values. The results for three key derivatives are summarized in the table below[3].

Compound IDDerivative StructureTargetIC₅₀ (µM)
10 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HClSERT1.45
11 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HClSERT3.27
12 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HClSERT9.56

Caption: Table 1. In vitro inhibitory activity of 2-(4-Fluorophenoxy)ethanamine derivatives against the serotonin reuptake transporter (SERT).

These data indicate that the derivatives bind to SERT at micromolar concentrations. While less potent than many clinically used SSRIs, these findings validate the 2-(4-fluorophenoxy)ethanamine scaffold as a viable starting point for developing SERT inhibitors[3].

Signaling Pathway and Mechanism of Action

SSRIs, including the derivatives discussed, exert their therapeutic effect by blocking the reuptake of serotonin (5-HT) into the presynaptic neuron. This non-competitive inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The downstream effects include the activation of various postsynaptic serotonin receptors, which is believed to mediate the antidepressant and anxiolytic effects.

SERT_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT Transporter Vesicle 5-HT Vesicle FiveHT_pre 5-HT Vesicle->FiveHT_pre Release FiveHT_syn 5-HT FiveHT_pre->FiveHT_syn Exocytosis FiveHT_syn->SERT Reuptake Receptor 5-HT Receptor FiveHT_syn->Receptor Binding Derivative 2-(4-Fluorophenoxy) ethanamine Derivative Derivative->SERT Inhibition Signal Neuronal Signal Receptor->Signal Activation

Caption: Diagram of SERT inhibition by a 2-(4-Fluorophenoxy)ethanamine derivative.

Secondary Potential Biological Activities

Beyond SERT inhibition, derivatives of the 2-(4-Fluorophenoxy)ethanamine scaffold have been investigated for their potential as anticancer agents.

Anticancer Activity

Structurally related compounds, such as N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, have been synthesized and evaluated as potential inhibitors of the c-Met kinase, a target in oncology[4]. One promising compound from this class, 26a , demonstrated a c-Met IC₅₀ value of 0.016 µM and showed significant cytotoxicity against A549 (lung), H460 (lung), and HT-29 (colon) cancer cell lines[4].

Additionally, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects, particularly against the PC3 prostate carcinoma cell line, with IC₅₀ values in the range of 52-80 µM[1].

Compound ClassTarget/Cell LineRepresentative IC₅₀
N-[4-(2-fluorophenoxy)pyridin-2-yl]...c-Met Kinase0.016 µM
N-[4-(2-fluorophenoxy)pyridin-2-yl]...HT-29 (Colon Cancer)0.56 µM
N-[4-(2-fluorophenoxy)pyridin-2-yl]...H460 (Lung Cancer)0.72 µM
N-[4-(2-fluorophenoxy)pyridin-2-yl]...A549 (Lung Cancer)1.59 µM
2-(4-Fluorophenyl)-N-phenylacetamide...PC3 (Prostate Cancer)52 µM

Caption: Table 2. Anticancer activities of various derivatives containing related structural motifs.

Experimental Protocols

This section provides a representative, detailed methodology for a key experiment used to characterize the biological activity of 2-(4-Fluorophenoxy)ethanamine derivatives.

SERT Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of test compounds to the serotonin transporter. It is based on the principle of competitive displacement of a radiolabeled ligand.

Objective: To determine the IC₅₀ value of a test compound for the human serotonin transporter (hSERT).

Materials:

  • Radioligand: [³H]citalopram (specific activity ~80 Ci/mmol)

  • Membrane Preparation: Membranes from cells stably expressing hSERT (e.g., HEK293 or COS-7 cells)

  • Test Compounds: 2-(4-Fluorophenoxy)ethanamine derivatives dissolved in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: Fluoxetine (10 µM).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates, scintillation vials, liquid scintillation counter.

Procedure:

  • Assay Preparation: On the day of the experiment, thaw the hSERT membrane preparation on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 10-20 µg protein per well.

  • Compound Dilution: Prepare serial dilutions of the test compounds in binding buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Incubation: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM Fluoxetine (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]citalopram diluted in binding buffer to a final concentration of ~1 nM.

    • 50 µL of the diluted hSERT membrane preparation.

  • Incubation: Incubate the plate at room temperature (22-25°C) for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the CPM of non-specific binding wells from the CPM of total binding wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

SERT_Assay_Workflow prep 1. Prepare Reagents (Membranes, Buffers, Compounds) plate 2. Plate Assay Components - Buffer/Control - Test Compound - [³H]citalopram - hSERT Membranes prep->plate incubate 3. Incubate (60 min at Room Temp) plate->incubate filter 4. Filter & Wash (Separate bound from free ligand) incubate->filter count 5. Add Scintillant & Count (Liquid Scintillation Counter) filter->count analyze 6. Analyze Data (Calculate IC₅₀) count->analyze

Caption: Experimental workflow for the SERT radioligand binding assay.

Conclusion

The this compound scaffold is a valuable starting point for the design of novel bioactive compounds. The primary evidence points towards its utility in developing inhibitors of the serotonin transporter, with derivatives showing micromolar affinity for this key neurological target. Furthermore, related molecular structures have demonstrated promising anticancer activity against various cell lines and kinase targets. The data and protocols presented in this guide serve as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class. Further synthesis and evaluation of new derivatives are warranted to optimize potency and selectivity for these and other biological targets.

References

An In-depth Technical Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(4-Fluorophenoxy)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. It covers its physicochemical properties, synthesis methodologies, analytical quality control, and its role in the development of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its fluorinated phenoxy moiety is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability and receptor binding affinity. Key properties are summarized below.

PropertyValueSource
CAS Number 263409-81-0[1]
Molecular Formula C₈H₁₀FNO · HClN/A
Molecular Weight 191.63 g/mol N/A
Melting Point 192 - 194°C[1]
213 - 215°C[2]
Appearance White to off-white crystalline powder[3]
Storage Conditions Room Temperature, Inert Atmosphere[1][2]
Solubility Soluble in water[4]
Purity ≥97%[2]

Note: Discrepancies in melting point values may arise from different analytical methods or purity levels.

Synthesis Pathways and Protocols

The synthesis of this compound can be achieved through several routes. The most common and highest-yielding methods involve the deprotection of a carbamate-protected intermediate or the reduction of a nitrile.

G Synthesis of 2-(4-Fluorophenoxy)ethanamine HCl cluster_0 Route 1: Deprotection cluster_1 Route 2: Nitrile Reduction start1 tert-butyl (2-(4-fluorophenoxy)ethyl)carbamate reagent1 Reagent: Hydrogen Chloride in 1,4-Dioxane start1->reagent1 product 2-(4-Fluorophenoxy)ethanamine HCl reagent1->product yield1 Yield: 80.7% product->yield1 yield2 Yield: 65.0% product->yield2 start2 2-(4-fluorophenoxy)acetonitrile reagent2 Reduction & Acidification start2->reagent2 reagent2->product

Caption: Key synthetic routes to 2-(4-Fluorophenoxy)ethanamine HCl.

Experimental Protocol: Synthesis via Deprotection

This protocol details the synthesis from tert-butyl (2-(4-fluorophenoxy)ethyl)carbamate, which generally provides a higher yield.[2]

  • Reaction Setup: A solution of tert-butyl (2-(4-fluorophenoxy)ethyl)carbamate is prepared in 1,4-dioxane in a glass reactor under an inert atmosphere (e.g., nitrogen).

  • Acidification: The reactor is cooled to 0°C using an ice bath.

  • Reagent Addition: A solution of hydrogen chloride (HCl) in 1,4-dioxane is added dropwise to the stirred solution. The molar excess of HCl is typically 4-5 equivalents.

  • Reaction: The mixture is allowed to slowly warm to room temperature (approx. 20°C) and stirred for 18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold 1,4-dioxane or another suitable solvent (e.g., diethyl ether) to remove unreacted starting material and byproducts.

  • Drying: The purified white solid is dried under vacuum to yield this compound.

Application in Drug Development

This intermediate is a valuable building block for synthesizing more complex molecules, particularly APIs targeting neurological disorders.[3][4] Its structure is a precursor to various backbones used in drugs that modulate neurotransmitter systems. While not exhaustively documented in public literature for a specific marketed drug, its utility lies in the synthesis of selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and other psychoactive agents.

G Role as a Pharmaceutical Building Block cluster_synthesis Chemical Elaboration cluster_apis Potential API Classes intermediate 2-(4-Fluorophenoxy)ethanamine HCl reaction1 Ring Formation / Cyclization intermediate->reaction1 reaction2 N-Alkylation / Arylation intermediate->reaction2 reaction3 Coupling Reactions intermediate->reaction3 api1 SSRI / SNRI Analogues reaction1->api1 api2 Dopamine Receptor Modulators reaction2->api2 api3 Other CNS-Active Agents reaction3->api3

Caption: Logical workflow from intermediate to potential drug classes.

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for its use in GMP-compliant API synthesis. A combination of spectroscopic and chromatographic techniques is employed.

ParameterMethodTypical Specification
Appearance Visual InspectionWhite to off-white crystalline powder
Identity FTIR SpectroscopyConforms to the reference spectrum
Purity Assay HPLC-UV≥97.0%
Related Substances HPLC-UVIndividual Impurity: ≤0.1%Total Impurities: ≤0.5%
Water Content Karl Fischer Titration≤0.5%
Residual Solvents GC-HSConforms to ICH Q3C limits
Experimental Protocol: HPLC Purity Assay

This protocol provides a general method for determining the purity of the intermediate by HPLC.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm packing (or equivalent).[5]

    • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% Trifluoroacetic Acid in water).

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35°C.[5]

    • Detector: UV at 280 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 70:30 v/v).[5]

    • Sample Solution: Accurately weigh and dissolve the intermediate in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Procedure:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the diluent as a blank to ensure no system peaks interfere.

    • Inject the sample solution and record the chromatogram for a sufficient run time to elute all potential impurities.

  • Calculation: Calculate the purity by the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

G Quality Control Workflow cluster_testing Analytical Testing start Raw Material Sample Received sampling Sampling & Documentation start->sampling test1 Appearance (Visual) sampling->test1 test2 Identity (FTIR) sampling->test2 test3 Purity & Impurities (HPLC) sampling->test3 test4 Water Content (KF) sampling->test4 test5 Residual Solvents (GC) sampling->test5 review Data Review & Comparison to Specifications test1->review test2->review test3->review test4->review test5->review pass Release Material review->pass Pass fail Reject Material (Out of Specification) review->fail Fail

Caption: Standard quality control workflow for pharmaceutical intermediates.

Safety and Handling

Proper handling of this compound is essential. It is classified as a hazardous substance and requires appropriate personal protective equipment (PPE) and engineering controls.

Precaution TypeGuidelineSource
Personal Protective Equipment Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][6][7]
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8]
Handling Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7][8]
In case of Exposure Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. Seek medical attention if symptoms persist.[7][8]
Storage Keep container tightly closed in a dry and cool place.[7]

References

Methodological & Application

Synthesis of 2-(4-Fluorophenoxy)ethanamine Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a detailed protocol for the synthesis of 2-(4-Fluorophenoxy)ethanamine hydrochloride, a valuable intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of this compound.

Introduction

2-(4-Fluorophenoxy)ethanamine and its hydrochloride salt are key building blocks in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The presence of the fluorophenoxy moiety can enhance metabolic stability and binding affinity of drug candidates. This protocol outlines a reliable two-step synthesis commencing with a Williamson ether synthesis to form the intermediate N-(2-(4-fluorophenoxy)ethyl)phthalimide, followed by a hydrazinolysis to yield the desired primary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Synthetic Pathway

The synthesis of this compound is achieved through the following two-step reaction pathway:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection and Salt Formation 4-Fluorophenol 4-Fluorophenol N-(2-(4-fluorophenoxy)ethyl)phthalimide N-(2-(4-fluorophenoxy)ethyl)phthalimide 4-Fluorophenol->N-(2-(4-fluorophenoxy)ethyl)phthalimide K2CO3, DMF N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide->N-(2-(4-fluorophenoxy)ethyl)phthalimide Intermediate N-(2-(4-fluorophenoxy)ethyl)phthalimide Free_Amine 2-(4-Fluorophenoxy)ethanamine Intermediate->Free_Amine Hydrazine Hydrate, Ethanol Final_Product 2-(4-Fluorophenoxy)ethanamine HCl Free_Amine->Final_Product HCl

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(4-fluorophenoxy)ethyl)phthalimide

This step involves the formation of an ether linkage between 4-fluorophenol and N-(2-bromoethyl)phthalimide via a Williamson ether synthesis.

Materials:

  • 4-Fluorophenol

  • N-(2-Bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluorophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(2-(4-fluorophenoxy)ethyl)phthalimide.

Step 2: Synthesis of this compound

This step involves the deprotection of the phthalimide group using hydrazine hydrate, followed by the formation of the hydrochloride salt.

Materials:

  • N-(2-(4-fluorophenoxy)ethyl)phthalimide

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve N-(2-(4-fluorophenoxy)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add aqueous hydrochloric acid to precipitate the phthalhydrazide byproduct.

  • Filter the mixture to remove the solid byproduct.

  • Make the filtrate basic with an aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free amine.

  • Dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-FluorophenolC₆H₅FO112.10
N-(2-Bromoethyl)phthalimideC₁₀H₈BrNO₂254.08
N-(2-(4-fluorophenoxy)ethyl)phthalimideC₁₆H₁₂FNO₃285.27
This compoundC₈H₁₁ClFNO191.63
StepProductTypical Yield (%)Melting Point (°C)
1N-(2-(4-fluorophenoxy)ethyl)phthalimide85-95125-127
2This compound70-85192-194[1]

Characterization Data:

  • N-(2-(4-fluorophenoxy)ethyl)phthalimide:

    • ¹H NMR (CDCl₃, ppm): δ 7.85 (m, 2H), 7.72 (m, 2H), 6.95 (m, 2H), 6.83 (m, 2H), 4.15 (t, 2H), 4.05 (t, 2H).

  • This compound:

    • ¹H NMR (DMSO-d₆, ppm): δ 8.25 (br s, 3H), 7.15 (m, 2H), 7.00 (m, 2H), 4.10 (t, 2H), 3.15 (t, 2H).

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection and Salt Formation A Mix 4-Fluorophenol and K2CO3 in DMF B Add N-(2-bromoethyl)phthalimide A->B C Heat and Stir B->C D Work-up and Extraction C->D E Purification D->E F Dissolve Intermediate in Ethanol E->F Proceed to Deprotection G Add Hydrazine Hydrate and Reflux F->G H Work-up and Isolation of Free Amine G->H I Formation of Hydrochloride Salt H->I J Isolation and Drying of Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis Route for 2-(4-Fluorophenoxy)ethanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a viable synthetic route for the preparation of 2-(4-Fluorophenoxy)ethanamine hydrochloride, a key intermediate in pharmaceutical research and development. The described multi-step synthesis involves a Williamson ether synthesis, conversion to an alkyl halide, a Gabriel synthesis for the introduction of the primary amine, and a final salt formation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step process starting from 4-fluorophenol. The overall transformation is depicted below.

G A 4-Fluorophenol B 2-(4-Fluorophenoxy)ethanol A->B Williamson Ether Synthesis C 2-(4-Fluorophenoxy)ethyl bromide B->C Bromination D N-(2-(4-Fluorophenoxy)ethyl)phthalimide C->D Gabriel Synthesis (N-Alkylation) E 2-(4-Fluorophenoxy)ethanamine D->E Deprotection (Hydrazinolysis) F 2-(4-Fluorophenoxy)ethanamine HCl E->F Salt Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Williamson Ether Synthesis of 2-(4-Fluorophenoxy)ethanol

This step involves the reaction of 4-fluorophenol with 2-bromoethanol in the presence of a base to form the corresponding ether.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 4-fluorophenol and K2CO3 in acetone B Add 2-bromoethanol A->B C Reflux the mixture B->C D Monitor by TLC C->D E Filter and evaporate solvent D->E F Dissolve in Et2O, wash with NaOH(aq) and brine E->F G Dry over MgSO4 and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the synthesis of 2-(4-Fluorophenoxy)ethanol.

Protocol:

In a round-bottom flask, 4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) are suspended in acetone. 2-Bromoethanol (1.1 eq) is added, and the mixture is heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with aqueous sodium hydroxide and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Representative):

Reactant/ReagentMolar Eq.PurityProductYield (%)Physical StateSpectroscopic Data
4-Fluorophenol1.0>99%2-(4-Fluorophenoxy)ethanol~85%Colorless oil¹H NMR (CDCl₃): δ 7.00-6.80 (m, 4H), 4.10 (t, 2H), 3.95 (t, 2H), 2.50 (br s, 1H). ¹³C NMR (CDCl₃): δ 157.5 (d), 154.5 (d), 116.0 (d), 115.8 (d), 69.0, 61.5.
Step 2: Bromination of 2-(4-Fluorophenoxy)ethanol

The hydroxyl group of 2-(4-fluorophenoxy)ethanol is converted to a bromide, a better leaving group for the subsequent Gabriel synthesis.

Protocol:

2-(4-Fluorophenoxy)ethanol (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere. The solution is cooled in an ice bath, and phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with ice-water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which can be purified by distillation or column chromatography.

Quantitative Data (Representative):

Reactant/ReagentMolar Eq.PurityProductYield (%)Physical StateSpectroscopic Data
2-(4-Fluorophenoxy)ethanol1.0>95%2-(4-Fluorophenoxy)ethyl bromide~90%Colorless liquid¹H NMR (CDCl₃): δ 7.00-6.80 (m, 4H), 4.25 (t, 2H), 3.65 (t, 2H). ¹³C NMR (CDCl₃): δ 157.6 (d), 154.4 (d), 116.1 (d), 115.9 (d), 68.5, 30.0.
Step 3: Gabriel Synthesis: N-Alkylation of Potassium Phthalimide

This step introduces the protected amine functionality via a nucleophilic substitution reaction.

Protocol:

Potassium phthalimide (1.1 eq) is suspended in anhydrous N,N-dimethylformamide (DMF). 2-(4-Fluorophenoxy)ethyl bromide (1.0 eq) is added, and the mixture is heated.[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford N-(2-(4-fluorophenoxy)ethyl)phthalimide.

Quantitative Data (Representative):

Reactant/ReagentMolar Eq.PurityProductYield (%)Physical StateSpectroscopic Data
2-(4-Fluorophenoxy)ethyl bromide1.0>95%N-(2-(4-Fluorophenoxy)ethyl)phthalimide~92%White solid¹H NMR (CDCl₃): δ 7.90-7.70 (m, 4H), 7.00-6.80 (m, 4H), 4.30 (t, 2H), 4.10 (t, 2H). ¹³C NMR (CDCl₃): δ 168.0, 157.5 (d), 154.5 (d), 134.0, 132.0, 123.5, 116.0 (d), 115.8 (d), 66.0, 38.0.
Step 4: Deprotection via Hydrazinolysis

The phthalimide protecting group is removed to yield the free primary amine.[2][3]

Protocol:

N-(2-(4-Fluorophenoxy)ethyl)phthalimide (1.0 eq) is suspended in ethanol. Hydrazine hydrate (1.5-2.0 eq) is added, and the mixture is refluxed.[4] A white precipitate of phthalhydrazide forms. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is evaporated. The residue is treated with aqueous HCl to precipitate the remaining phthalhydrazide, which is removed by filtration. The filtrate is then made basic with NaOH and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated to give 2-(4-fluorophenoxy)ethanamine.

Quantitative Data (Representative):

Reactant/ReagentMolar Eq.PurityProductYield (%)Physical StateSpectroscopic Data
N-(2-(4-Fluorophenoxy)ethyl)phthalimide1.0>95%2-(4-Fluorophenoxy)ethanamine~85%Colorless oil¹H NMR (CDCl₃): δ 7.00-6.80 (m, 4H), 4.00 (t, 2H), 3.10 (t, 2H), 1.50 (br s, 2H). ¹³C NMR (CDCl₃): δ 157.5 (d), 154.5 (d), 116.0 (d), 115.8 (d), 68.0, 41.5.
Step 5: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its more stable hydrochloride salt.

Protocol:

2-(4-Fluorophenoxy)ethanamine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Quantitative Data (Representative):

Reactant/ReagentMolar Eq.PurityProductYield (%)Physical StateSpectroscopic Data
2-(4-Fluorophenoxy)ethanamine1.0>98%This compound>95%White to off-white solid¹H NMR (DMSO-d₆): δ 8.30 (br s, 3H), 7.20-6.90 (m, 4H), 4.15 (t, 2H), 3.20 (t, 2H).[5]

References

Application Notes: N-Acylation of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenoxy)ethanamine hydrochloride is a valuable primary amine building block in medicinal chemistry and pharmaceutical research. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. N-acylation is a fundamental chemical transformation that converts amines into amides, a functional group prevalent in a vast number of biologically active compounds and approved drugs. This process allows for the systematic modification of the amine's properties and the introduction of diverse functionalities.

This document provides detailed protocols for the N-acylation of this compound using two robust and widely adopted methodologies: reaction with a highly reactive acyl chloride and a milder amide coupling reaction with a carboxylic acid using a coupling agent.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-acylation of this compound with various acylating agents, providing a comparative overview of the two primary methods.

EntryAcylating AgentMethodBaseSolventReaction Time (h)Typical Yield (%)
1Acetyl ChlorideA: Acyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)2 - 490 - 95
2Benzoyl ChlorideA: Acyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)3 - 588 - 94
3Chloroacetyl ChlorideA: Acyl ChlorideDiisopropylethylamine (DIPEA)Tetrahydrofuran (THF)2 - 492 - 96
4Acetic AcidB: Amide CouplingDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)6 - 1285 - 92
5Benzoic AcidB: Amide CouplingDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)8 - 1682 - 90
6Propionic AcidB: Amide CouplingDiisopropylethylamine (DIPEA)Dichloromethane (DCM)6 - 1287 - 93

Experimental Protocols

Two reliable and effective methods for the N-acylation of this compound are presented below. Method A employs a reactive acyl chloride, which typically results in rapid and high-yielding reactions.[1] Method B utilizes a carboxylic acid in conjunction with a peptide coupling agent, offering milder conditions suitable for more sensitive substrates.

This protocol is suitable for a wide range of acyl chlorides and is generally characterized by its speed and high efficiency. The reaction involves the nucleophilic attack of the amine on the highly electrophilic acyl chloride.[2] A base is required to neutralize the hydrochloride salt of the starting material and the hydrochloric acid byproduct generated during the reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add the tertiary amine base (2.2 eq) to the suspension and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.

This method facilitates the formation of an amide bond under milder conditions, avoiding the need for highly reactive acyl chlorides. A coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is used to activate the carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid, Benzoic acid) (1.1 eq)

  • HBTU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC.[1]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove DMF and unreacted reagents.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated product.

Visualizations

The following diagram illustrates the general experimental workflow for the N-acylation of this compound, outlining the two primary synthetic routes.

G A Start: 2-(4-Fluorophenoxy)ethanamine Hydrochloride B Method A: Acyl Chloride A->B Select Route C Method B: Carboxylic Acid + Coupling Agent A->C Select Route D Reaction with Base (e.g., TEA, DIPEA) in Solvent (e.g., DCM) B->D E Reaction with Base (e.g., DIPEA) in Solvent (e.g., DMF) C->E F Work-up: Aqueous Wash D->F E->F G Purification: Chromatography or Recrystallization F->G H Final Product: N-Acyl-2-(4-Fluorophenoxy)ethanamine G->H

Caption: General workflow for N-acylation protocols.

References

Application Notes and Protocols for 2-(4-Fluorophenoxy)ethanamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Fluorophenoxy)ethanamine hydrochloride as a versatile synthetic building block, particularly in the development of novel therapeutic agents targeting the serotonin transporter (SERT). Detailed protocols for its application in the synthesis of potential Selective Serotonin Reuptake Inhibitors (SSRIs) are provided, along with relevant biological data and pathway diagrams.

Introduction

This compound is a valuable primary amine building block in medicinal chemistry. The presence of the fluorophenoxy moiety is a common strategy in drug design to enhance metabolic stability and improve binding affinity to biological targets.[1] This scaffold is a key component in the synthesis of various bioactive molecules, including compounds investigated for their potential as antidepressants. Specifically, it serves as a precursor for the synthesis of novel SSRIs, which are crucial in the management of depression and anxiety disorders.[1]

Application in the Synthesis of Novel SSRIs

Derivatives of 2-(4-Fluorophenoxy)ethanamine have been successfully utilized to synthesize novel piperazine-based compounds with affinity for the serotonin transporter (SERT). These compounds are designed to act as SSRIs, which function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

Biological Activity of Synthesized Piperazine Derivatives

A series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been synthesized and evaluated for their ability to inhibit serotonin reuptake. The following table summarizes the in vitro binding affinities (IC50) of these compounds at the human serotonin transporter (SERT).

Compound IDCompound NameSERT IC50 (µM)
1 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]piperazine hydrochloride1.45
2 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)piperazine hydrochloride3.27
3 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)piperazine hydrochloride9.56

Experimental Protocols

Protocol 1: Synthesis of 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]piperazine hydrochloride (Compound 1)

This protocol details a representative synthesis of a novel SSRI candidate using a derivative of 2-(4-Fluorophenoxy)ethanamine. The overall synthetic scheme is depicted below.

Synthetic Pathway for Compound 1 2-(4-Fluorophenoxy)ethanamine 2-(4-Fluorophenoxy) ethanamine Intermediate_A N-Acyl Intermediate 2-(4-Fluorophenoxy)ethanamine->Intermediate_A Step 1: Acylation Intermediate_B 2-(4-Fluorophenoxy)ethyl bromide derivative Intermediate_A->Intermediate_B Step 2: Bromination Compound_1_base 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy) -2-phenylethyl]piperazine Intermediate_B->Compound_1_base Step 3: N-Alkylation Compound_1_HCl Compound 1 (Hydrochloride Salt) Compound_1_base->Compound_1_HCl Step 4: Salt Formation

Caption: Synthetic pathway for Compound 1.

Step 1 & 2: Preparation of the Alkylating Agent (A 2-(4-fluorophenoxy)ethyl bromide derivative)

Note: A detailed, step-by-step protocol for the synthesis of the specific 2-(4-fluorophenoxy)-2-phenyl-ethyl bromide intermediate from 2-(4-fluorophenoxy)ethanamine was not explicitly available in the searched literature. The following is a generalized procedure for the synthesis of a 2-(4-fluorophenoxy)ethyl bromide, which would be a key intermediate.

Materials:

  • 2-(4-Fluorophenoxy)ethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-Fluorophenoxy)ethanol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenoxy)ethyl bromide.

  • Purify the product by vacuum distillation or column chromatography.

Step 3: N-Alkylation of 1-(3-chlorophenyl)piperazine

Materials:

  • 2-(4-fluorophenoxy)-2-phenyl-ethyl bromide (or a similar activated derivative)

  • 1-(3-chlorophenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-(3-chlorophenyl)piperazine in anhydrous DMF, add potassium carbonate.

  • Add a solution of the 2-(4-fluorophenoxy)-2-phenyl-ethyl bromide derivative in DMF to the mixture.

  • Heat the reaction mixture to reflux and maintain for 16-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Formation of the Hydrochloride Salt

Materials:

  • Purified 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]piperazine (free base)

  • 2 M HCl in anhydrous diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the purified free base in anhydrous THF under a nitrogen atmosphere.

  • At room temperature, add an excess (e.g., 10 equivalents) of 2 M HCl in anhydrous diethyl ether to the stirred solution.

  • Stir the mixture for 1-2 hours, during which the hydrochloride salt will precipitate.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of piperazine derivatives.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Base Crude_Product Crude_Product Reaction->Crude_Product Work-up Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product NMR NMR Pure_Product->NMR MS MS Pure_Product->MS Melting_Point Melting_Point Pure_Product->Melting_Point

Caption: General experimental workflow.

Mechanism of Action: SERT Inhibition Signaling Pathway

The therapeutic effect of the synthesized SSRI candidates is achieved through the inhibition of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission.

SERT Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin_Vesicles->Synaptic_Cleft Release SERT SERT Synaptic_Cleft->SERT Reuptake Serotonin_Synapse Serotonin (5-HT) Serotonin_Receptor 5-HT Receptor Serotonin_Synapse->Serotonin_Receptor Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activation SSRI SSRI (e.g., Compound 1) SSRI->SERT Inhibition

Caption: SERT inhibition by SSRIs.

In a normal physiological state, serotonin is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a signal. The serotonin transporter (SERT) is responsible for the reuptake of excess serotonin from the synapse back into the presynaptic neuron, thus terminating the signal. SSRIs, such as the compounds synthesized from this compound, act by blocking the SERT protein. This inhibition of reuptake leads to an increased concentration of serotonin in the synaptic cleft, resulting in prolonged activation of postsynaptic serotonin receptors and enhanced serotonergic signaling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. Its application in the development of potential SSRIs demonstrates its importance in the field of medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of new derivatives based on this promising scaffold.

References

Application Notes and Protocols: Synthesis of N-(2-(4-Fluorophenoxy)ethyl)phenazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including antimicrobial, antifungal, antitumor, and neuroprotective properties.[1][2][3] Their diverse pharmacological profile has made them attractive scaffolds for drug discovery and development.[3][4] The synthesis of novel phenazine derivatives with tailored substitutions is a key area of research aimed at enhancing their therapeutic potential and exploring their structure-activity relationships.[5]

This document provides a detailed protocol for a proposed synthetic route to obtain N-substituted phenazine derivatives from 2-(4-Fluorophenoxy)ethanamine hydrochloride. The strategy involves a multi-step synthesis culminating in the formation of the phenazine core through the condensation of a custom-synthesized N-substituted ortho-phenylenediamine with an ortho-quinone.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process, as outlined in the workflow diagram below. It begins with the nucleophilic aromatic substitution of a di-substituted benzene with 2-(4-Fluorophenoxy)ethanamine, followed by the reduction of a nitro group, and finally, a condensation reaction to form the phenazine ring.

G A 2-(4-Fluorophenoxy)ethanamine HCl C N-(2-(4-Fluorophenoxy)ethyl)-2-nitroaniline A->C Step 1: Nucleophilic Aromatic Substitution B 1-Fluoro-2-nitrobenzene B->C D N1-(2-(4-Fluorophenoxy)ethyl)benzene-1,2-diamine C->D Step 2: Nitro Group Reduction F N-(2-(4-Fluorophenoxy)ethyl)phenazine Derivative D->F Step 3: Condensation Reaction E 1,2-Benzoquinone E->F

Figure 1: Proposed synthetic workflow for the synthesis of an N-(2-(4-Fluorophenoxy)ethyl)phenazine derivative.

Experimental Protocols

Step 1: Synthesis of N-(2-(4-Fluorophenoxy)ethyl)-2-nitroaniline

This step involves the nucleophilic aromatic substitution of the fluorine atom in 1-fluoro-2-nitrobenzene by the primary amine of 2-(4-Fluorophenoxy)ethanamine.

  • Materials:

    • This compound

    • 1-Fluoro-2-nitrobenzene

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.

    • Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain N-(2-(4-Fluorophenoxy)ethyl)-2-nitroaniline as a solid.

Step 2: Synthesis of N1-(2-(4-Fluorophenoxy)ethyl)benzene-1,2-diamine

This step involves the reduction of the nitro group to an amine, yielding the key o-phenylenediamine intermediate.

  • Materials:

    • N-(2-(4-Fluorophenoxy)ethyl)-2-nitroaniline

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-(2-(4-Fluorophenoxy)ethyl)-2-nitroaniline (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude N1-(2-(4-Fluorophenoxy)ethyl)benzene-1,2-diamine, which can be used in the next step without further purification.

Step 3: Synthesis of N-(2-(4-Fluorophenoxy)ethyl)phenazine Derivative

The final step is the condensation of the synthesized o-phenylenediamine with an o-quinone to form the phenazine ring system.

  • Materials:

    • N1-(2-(4-Fluorophenoxy)ethyl)benzene-1,2-diamine

    • 1,2-Benzoquinone

    • Ethanol

    • Acetic acid

  • Procedure:

    • Dissolve N1-(2-(4-Fluorophenoxy)ethyl)benzene-1,2-diamine (1.0 eq) in ethanol.

    • In a separate flask, dissolve 1,2-benzoquinone (1.0 eq) in ethanol.

    • Slowly add the solution of 1,2-benzoquinone to the solution of the diamine with stirring.

    • Add a catalytic amount of acetic acid to the reaction mixture.

    • Stir the reaction at room temperature for 8-12 hours. The formation of a precipitate may be observed.

    • Filter the precipitate and wash with cold ethanol.

    • Dry the solid under vacuum to obtain the N-(2-(4-Fluorophenoxy)ethyl)phenazine derivative.

    • The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the expected and hypothetical data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
N-(2-(4-Fluorophenoxy)ethyl)-2-nitroanilineC₁₄H₁₃FN₂O₃276.2670-85Yellow Solid95-100
N1-(2-(4-Fluorophenoxy)ethyl)benzene-1,2-diamineC₁₄H₁₅FN₂O246.2890-98Brownish Oil-
N-(2-(4-Fluorophenoxy)ethyl)phenazine DerivativeC₂₀H₁₅FN₂O318.3560-75Crystalline Solid150-155

Table 1: Summary of expected data for the synthesized compounds.

Applications and Biological Context

Phenazine derivatives are known for their broad spectrum of biological activities.[1][2] N-substituted phenazines, in particular, have been investigated for their potential as:

  • Anticancer Agents: Many phenazine derivatives exhibit cytotoxicity against various cancer cell lines.[5] Their mechanism of action can involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and intercalation with DNA.[3]

  • Antimicrobial Agents: The phenazine core is found in several naturally occurring antibiotics.[3] Synthetic derivatives are being explored for their activity against a range of bacteria and fungi, including drug-resistant strains.

  • Neuroprotective Agents: Some phenazine compounds have shown promise in models of neurodegenerative diseases, potentially through their antioxidant properties and ability to modulate signaling pathways involved in neuronal survival.

The synthesized N-(2-(4-Fluorophenoxy)ethyl)phenazine derivative, with its unique substitution pattern, could be a valuable candidate for screening in these therapeutic areas. The fluorophenoxy moiety may enhance the compound's pharmacokinetic properties and biological activity.

Potential Signaling Pathway Involvement

Phenazine derivatives can exert their biological effects by modulating various cellular signaling pathways. For example, in cancer cells, they might induce apoptosis by activating the intrinsic mitochondrial pathway.

G A N-Substituted Phenazine Derivative B Increased ROS Production A->B C Mitochondrial Membrane Potential Disruption B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Figure 2: Hypothetical signaling pathway for phenazine-induced apoptosis in cancer cells.

This proposed pathway illustrates how the synthesized compound could potentially lead to programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the caspase cascade.

References

Application Notes and Protocols for 2-(4-Fluorophenoxy)ethanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-(4-fluorophenoxy)ethanamine hydrochloride, a versatile building block in the design and synthesis of novel therapeutic agents. This document details its role as a key pharmacophore, particularly in the development of selective serotonin reuptake inhibitors (SSRIs), and provides relevant experimental protocols and quantitative data to guide researchers in this field.

Introduction

This compound serves as a crucial starting material and structural motif in the synthesis of a wide range of biologically active compounds. The presence of the 4-fluorophenoxy group is a common strategy in drug design to enhance metabolic stability and improve binding affinity to biological targets.[1] This scaffold has been successfully incorporated into molecules targeting the central nervous system, particularly as modulators of monoamine transporters.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the development of compounds that target monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][3][4] By modifying the core structure, researchers can develop selective inhibitors with therapeutic potential for a variety of neurological and psychiatric disorders.

Selective Serotonin Reuptake Inhibitors (SSRIs)

Derivatives of 2-(4-fluorophenoxy)ethanamine have been investigated as SSRIs for the treatment of depression and anxiety.[1][2] The 4-fluorophenoxy moiety is a key component of the pharmacophore responsible for high-affinity binding to SERT.

Quantitative Biological Activity Data

The following table summarizes the in vitro binding affinities of representative compounds incorporating the 2-(4-fluorophenoxy)ethanamine motif or structurally related analogs at the human serotonin transporter (SERT).

Compound/AnalogTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
(S)-CitalopramhSERTRadioligand Binding ([³H]citalopram)1.8-[2]
(R)-CitalopramhSERTRadioligand Binding ([³H]citalopram)35.7-[2]
Analog 5 (Citalopram derivative)hSERTRadioligand Binding ([³H]citalopram)2.3-[2]
Analog 9 (Citalopram derivative)hSERTRadioligand Binding ([³H]citalopram)1.3-[2]
ParoxetinehSERTRadioligand Binding-0.13[5]
FluoxetinehSERTRadioligand Binding-2.4[5]
SertralinehSERTRadioligand Binding-0.29[5]

Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of the potency of a compound in inhibiting its target. Lower values indicate higher potency.

Experimental Protocols

Synthesis of N-Benzyl-2-(4-fluorophenoxy)ethanamine (A Representative Derivative)

This protocol describes a representative synthesis of an N-substituted derivative of 2-(4-fluorophenoxy)ethanamine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 mmol) in dichloromethane (10 mL), add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 2-(4-fluorophenoxy)ethanamine.

  • Dissolve the resulting free base in dichloromethane (10 mL) and add benzaldehyde (1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-(4-fluorophenoxy)ethanamine.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol is for determining the binding affinity of test compounds for the human serotonin transporter (hSERT) using a competitive radioligand binding assay with [³H]citalopram.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture reagents

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Assay buffer (same as homogenization buffer)

  • [³H]citalopram (radioligand)

  • Non-specific binding control (e.g., 10 µM fluoxetine)

  • Test compounds (e.g., derivatives of 2-(4-fluorophenoxy)ethanamine)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

Membrane Preparation:

  • Harvest HEK293-hSERT cells and wash with ice-cold PBS.

  • Homogenize the cell pellet in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of 50-100 µg/mL.

Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]citalopram (final concentration ~1 nM), and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]citalopram, and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]citalopram, and 150 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin (5-HT) in Vesicle Tryptophan->Serotonin_Vesicle Synthesis Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binding Signaling Postsynaptic Signaling Receptor->Signaling Activation Inhibitor 2-(4-Fluorophenoxy) ethanamine Derivative (SSRI) Inhibitor->SERT Inhibition

Caption: Serotonin signaling at the synapse and mechanism of SSRIs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Start Start with 2-(4-Fluorophenoxy)ethanamine HCl Derivatization N-Substitution or other modifications Start->Derivatization Purification Purification (e.g., Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay SERT Radioligand Binding Assay Characterization->Binding_Assay Uptake_Assay Monoamine Uptake Inhibition Assay Binding_Assay->Uptake_Assay Selectivity_Screen Binding Assays for DAT and NET Uptake_Assay->Selectivity_Screen Data_Analysis Calculate Ki and IC50 values Selectivity_Screen->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_ID Identify Lead Compounds SAR_Analysis->Lead_ID

Caption: General workflow for the development of SERT inhibitors.

References

Application Notes and Protocols: Derivatization of 2-(4-Fluorophenoxy)ethanamine Hydrochloride for Enhanced Bioanalytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the derivatization of 2-(4-Fluorophenoxy)ethanamine hydrochloride, a primary amine of interest in pharmaceutical and neuroscience research.[1] Due to the absence of a native chromophore or fluorophore, direct analysis of this compound at low concentrations using common analytical techniques like High-Performance Liquid Chromatography (HPLC) is challenging.[2] This guide details validated pre-column derivatization protocols using 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and Dansyl chloride (DNS-Cl) to introduce fluorescent and UV-active moieties. These methodologies are designed to significantly enhance detection sensitivity and selectivity in various bioassays, including those coupled with HPLC-Fluorescence, HPLC-UV, and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the underlying chemical principles, provide step-by-step protocols, and discuss the critical parameters for successful implementation in a research or drug development setting.

Introduction: The Rationale for Derivatization

2-(4-Fluorophenoxy)ethanamine is a key structural motif and intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological pathways.[1] Accurate quantification of this and similar primary amines in biological matrices (e.g., plasma, urine, tissue homogenates) is fundamental to pharmacokinetic, pharmacodynamic, and toxicology studies. However, the inherent chemical structure of such small molecules often precludes sensitive detection by standard analytical instrumentation.

Chemical derivatization addresses this limitation by covalently attaching a labeling reagent to the analyte, thereby altering its physicochemical properties.[3] The primary goals of derivatizing 2-(4-Fluorophenoxy)ethanamine are:

  • Introduction of a Fluorophore or Chromophore : To enable highly sensitive detection via fluorescence or UV-Vis absorbance.[4]

  • Improved Chromatographic Behavior : To enhance retention and resolution on reverse-phase HPLC columns by increasing the hydrophobicity of the analyte.[4][5]

  • Enhanced Ionization for Mass Spectrometry : To improve the ionization efficiency and signal response in LC-MS analyses.[5][6]

This application note will focus on two robust and widely adopted derivatization reagents for primary amines: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride).[2][7]

Pre-Derivatization: Foundational Steps for Success

The quality of any bioanalytical result is contingent upon meticulous sample preparation. Before proceeding to derivatization, the following must be considered:

  • Analyte Extraction : For biological samples, a validated extraction method such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is crucial to remove interfering matrix components. The choice of method will depend on the sample type and analyte concentration.

  • pH Adjustment : The derivatization reactions described herein are pH-dependent. The primary amine of 2-(4-Fluorophenoxy)ethanamine must be in its deprotonated, nucleophilic state to react efficiently with the electrophilic derivatizing reagent.[2] This is typically achieved by performing the reaction in a basic buffer system (e.g., borate or carbonate buffer).

  • Reagent Purity and Stability : Use high-purity derivatizing reagents and solvents to minimize background interference. Prepare reagent solutions fresh, as reagents like Fmoc-Cl and Dansyl chloride can hydrolyze in the presence of moisture.

Experimental Workflow Overview

The overall process, from sample preparation to data acquisition, follows a logical sequence designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extract Analyte Extraction (SPE, LLE, PP) Sample->Extract Drydown Evaporation & Reconstitution Extract->Drydown Buffer Add Basic Buffer (e.g., Borate pH 9.5) Drydown->Buffer Reagent Add Derivatizing Reagent (Fmoc-Cl or Dansyl-Cl) Buffer->Reagent Incubate Incubate (Temp & Time Dependent) Reagent->Incubate Quench Quench Reaction (e.g., add Glycine/Ammonia) Incubate->Quench HPLC HPLC Separation (Reverse-Phase) Quench->HPLC Detect Detection (Fluorescence / UV / MS) HPLC->Detect Data Data Acquisition & Quantification Detect->Data

Caption: General workflow for derivatization and analysis.

Protocol 1: Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

Fmoc-Cl is a highly effective reagent for labeling primary and secondary amines.[8] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, forming a stable and highly fluorescent N-substituted carbamate derivative.[2]

Reaction Mechanism: 2-(4-Fluorophenoxy)ethanamine + Fmoc-Cl → Fmoc-NH-(CH₂-CH₂-O-Ph-4-F) + HCl

Materials
  • This compound standard or extracted sample

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), ≥99% purity

  • Acetonitrile (ACN), HPLC grade

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Glycine (for quenching)

  • Deionized water (18.2 MΩ·cm)

Reagent Preparation
  • Borate Buffer (0.1 M, pH 9.5) : Dissolve 0.618 g of boric acid in 90 mL of deionized water. Adjust pH to 9.5 with 1 M NaOH. Bring the final volume to 100 mL.

  • Fmoc-Cl Solution (10 mM in ACN) : Dissolve 25.9 mg of Fmoc-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Glycine Solution (10 mM) : Dissolve 7.5 mg of glycine in 10 mL of deionized water.

Step-by-Step Protocol
  • Sample Preparation : To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte standard or reconstituted sample extract.

  • Buffering : Add 200 µL of 0.1 M borate buffer (pH 9.5). Vortex briefly.

  • Derivatization : Add 200 µL of 10 mM Fmoc-Cl solution. Vortex immediately for 30 seconds.

  • Incubation : Incubate the mixture at room temperature (approx. 25°C) for 10 minutes.

  • Quenching : To consume excess Fmoc-Cl, add 50 µL of 10 mM glycine solution. Vortex for 15 seconds. The excess reagent reacts with glycine, preventing interference from its hydrolysis product (FMOC-OH) during chromatography.[8]

  • Analysis : The sample is now ready for injection into the HPLC system.

Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts.[7] These derivatives are stable and exhibit a large Stokes shift, making them ideal for fluorescence detection with minimal background interference.[7][9]

Reaction Mechanism: 2-(4-Fluorophenoxy)ethanamine + Dansyl-Cl → Dansyl-NH-(CH₂-CH₂-O-Ph-4-F) + HCl

Materials
  • This compound standard or extracted sample

  • Dansyl chloride (DNS-Cl), ≥99% purity

  • Acetone, HPLC grade

  • Sodium bicarbonate

  • Ammonia solution (e.g., 2% v/v)

  • Deionized water (18.2 MΩ·cm)

Reagent Preparation
  • Sodium Bicarbonate Buffer (100 mM, pH 9.5) : Dissolve 0.84 g of sodium bicarbonate in 90 mL of deionized water. Adjust pH to 9.5 with 1 M NaOH. Bring the final volume to 100 mL.

  • Dansyl Chloride Solution (10 mg/mL in Acetone) : Dissolve 100 mg of Dansyl chloride in 10 mL of acetone. Prepare this solution fresh and store in an amber vial.

Step-by-Step Protocol
  • Sample Preparation : To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte standard or reconstituted sample extract.

  • Buffering : Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5). Vortex briefly. The alkaline pH is critical for the reaction.[10]

  • Derivatization : Add 200 µL of Dansyl chloride solution (10 mg/mL). Vortex immediately for 30 seconds.

  • Incubation : Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.[5][10]

  • Quenching : Add 50 µL of 2% ammonia solution to react with excess Dansyl chloride. Vortex for 15 seconds.

  • Analysis : The sample is now ready for HPLC analysis.

HPLC Analysis and Detection

The derivatized products can be readily separated and quantified using reverse-phase HPLC.

Typical HPLC Conditions
ParameterFmoc-DerivativeDansyl-Derivative
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 40-90% B over 15 min35-85% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Injection Vol. 20 µL20 µL
Fluorescence λex 265 nm340 nm
Fluorescence λem 315 nm525 nm
UV Detection λ 265 nm254 nm

Note: These are starting conditions and should be optimized for your specific system and application.

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[11] Key validation parameters include specificity, linearity, accuracy, precision, and stability.[12][13]

Decision Logic for Bioassay Validation

The validation process follows a structured approach to confirm the assay is fit-for-purpose.

G start Start Validation specificity Specificity & Selectivity (Matrix Effects) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity Pass fail Optimization Required specificity->fail Fail lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq Pass linearity->fail Fail accuracy Accuracy (% Recovery) lod_loq->accuracy Pass lod_loq->fail Fail precision Precision (Intra- & Inter-day) accuracy->precision Pass accuracy->fail Fail stability Stability (Freeze-Thaw, Bench-Top) precision->stability Pass precision->fail Fail pass Method Validated stability->pass Pass stability->fail Fail

References

Application Notes and Protocols for Coupling Reactions with 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving 2-(4-Fluorophenoxy)ethanamine hydrochloride. This versatile building block is a valuable starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug discovery. The following sections detail procedures for amide bond formation, reductive amination, and urea and thiourea synthesis.

Amide Bond Formation

Amide coupling reactions are fundamental transformations in organic synthesis, frequently utilized in the construction of pharmaceutical candidates. 2-(4-Fluorophenoxy)ethanamine can be readily coupled with carboxylic acids or their activated derivatives to form the corresponding amides.

Protocol 1: Acylation with an Acyl Chloride

This protocol describes the reaction of 2-(4-Fluorophenoxy)ethanamine with an acyl chloride in the presence of a base to yield the corresponding N-substituted amide.

Experimental Protocol:

  • Preparation of the Amine: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: To the stirred solution of the free amine, slowly add the desired acyl chloride (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

The following table summarizes representative data for the synthesis of N-(2-(4-fluorophenoxy)ethyl)amides.

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
Benzoyl chlorideTriethylamineDichloromethane3~85-95%
Acetyl chlorideTriethylamineDichloromethane2~90-98%
Methacryloyl chlorideTriethylamineEthylene dichloride346-94%

Reaction Scheme: Acylation with Benzoyl Chloride

G amine 2-(4-Fluorophenoxy)ethanamine reaction Stir at RT amine->reaction base Triethylamine base->reaction acyl_chloride Benzoyl Chloride acyl_chloride->reaction solvent Dichloromethane solvent->reaction product N-(2-(4-fluorophenoxy)ethyl)benzamide byproduct Triethylamine Hydrochloride reaction->product reaction->byproduct

Caption: General workflow for the acylation of 2-(4-Fluorophenoxy)ethanamine.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, proceeding through the in-situ formation and reduction of an imine or enamine. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol details the reaction of 2-(4-Fluorophenoxy)ethanamine with a carbonyl compound in the presence of a reducing agent.

Experimental Protocol:

  • Amine Neutralization: If starting with the hydrochloride salt, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) and add a base like triethylamine (1.1 eq) to liberate the free amine.

  • Imine Formation: To this solution, add the desired aldehyde or ketone (1.0-1.2 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: After stirring for a short period (15-30 minutes) to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise at 0 °C.[1][2]

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with water or a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table provides representative data for the reductive amination of 2-(4-Fluorophenoxy)ethanamine.

Carbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE12~70-85%
AcetoneNaBH₃CNMeOH24~60-75%
CyclohexanoneNaBH₄MeOH18~65-80%

Reaction Scheme: Reductive Amination with Benzaldehyde

G amine 2-(4-Fluorophenoxy)ethanamine step1 Imine Formation amine->step1 aldehyde Benzaldehyde aldehyde->step1 reducing_agent NaBH(OAc)3 step2 Reduction reducing_agent->step2 solvent DCE solvent->step1 intermediate Imine Intermediate intermediate->step2 product N-Benzyl-2-(4-fluorophenoxy)ethanamine step1->intermediate step2->product

Caption: Workflow for the reductive amination of 2-(4-Fluorophenoxy)ethanamine.

Urea and Thiourea Formation

The reaction of amines with isocyanates and isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules.

Protocol 3: Urea Synthesis from an Isocyanate

This protocol describes the synthesis of a substituted urea by reacting 2-(4-Fluorophenoxy)ethanamine with an isocyanate.

Experimental Protocol:

  • Amine Preparation: Neutralize this compound (1.0 eq) with a base (e.g., triethylamine, 1.1 eq) in an aprotic solvent like THF or DCM.

  • Reaction: To the solution of the free amine, add the desired isocyanate (1.0 eq) dropwise at room temperature.

  • Precipitation and Isolation: The reaction is often rapid, and the urea product may precipitate out of the solution. Stir for 1-2 hours to ensure complete reaction. Collect the solid product by filtration, wash with the reaction solvent, and dry. If no precipitate forms, the product can be isolated by removing the solvent and purifying the residue.

Quantitative Data:

IsocyanateSolventReaction Time (h)Yield (%)
Phenyl isocyanateDichloromethane2>90%
4-Chlorophenyl isocyanateTetrahydrofuran2>90%
Protocol 4: Thiourea Synthesis from an Isothiocyanate

This protocol outlines the preparation of a substituted thiourea from 2-(4-Fluorophenoxy)ethanamine and an isothiocyanate.

Experimental Protocol:

  • Amine Preparation: Prepare the free amine from this compound as described in the urea synthesis protocol.

  • Reaction: Add the desired isothiocyanate (1.0 eq) to the solution of the free amine at room temperature.

  • Completion and Isolation: Stir the reaction mixture for 2-4 hours. The product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

Quantitative Data:

IsothiocyanateSolventReaction Time (h)Yield (%)
Phenyl isothiocyanateToluene4~91%
Benzoyl isothiocyanateAcetone2~85-95%

Reaction Scheme: Urea and Thiourea Synthesis

G cluster_0 Urea Synthesis cluster_1 Thiourea Synthesis amine_urea 2-(4-Fluorophenoxy)ethanamine reaction_urea Stir at RT amine_urea->reaction_urea isocyanate R-N=C=O isocyanate->reaction_urea product_urea Substituted Urea reaction_urea->product_urea amine_thiourea 2-(4-Fluorophenoxy)ethanamine reaction_thiourea Stir at RT amine_thiourea->reaction_thiourea isothiocyanate R-N=C=S isothiocyanate->reaction_thiourea product_thiourea Substituted Thiourea reaction_thiourea->product_thiourea

Caption: General schemes for urea and thiourea synthesis.

References

Application Note: HPLC Analysis of 2-(4-Fluorophenoxy)ethanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)ethanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate monitoring of its formation and consumption in reaction mixtures is crucial for process optimization, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. However, due to the lack of a strong chromophore in the molecule, direct UV detection of 2-(4-Fluorophenoxy)ethanamine can be challenging, often requiring derivatization to enhance sensitivity and selectivity.[1]

This application note provides a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound in reaction mixtures. The proposed method utilizes pre-column derivatization to improve detection, a common strategy for amines.[1][2]

Principle of the Method

The analytical method involves the derivatization of the primary amine group of 2-(4-Fluorophenoxy)ethanamine with a labeling agent that imparts a strong UV-absorbing or fluorescent tag to the molecule. This enhances the sensitivity of detection by HPLC with a UV or fluorescence detector. The derivatized analyte is then separated from other reaction components on a reversed-phase column and quantified. A similar approach has been successfully applied to the analysis of other phenethylamine derivatives.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Derivatization reagent (e.g., Dansyl chloride or o-Phthalaldehyde (OPA))

  • Buffer solution (e.g., Sodium bicarbonate or borate buffer)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

Instrumentation
  • HPLC system with a gradient pump, autosampler, and UV-Vis or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Sample Preparation and Derivatization
  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution.

  • Reaction Sample Preparation: Withdraw a sample from the reaction mixture and quench the reaction if necessary. Dilute the sample with a suitable solvent to an appropriate concentration.

  • Derivatization Procedure (Example with Dansyl Chloride):

    • To an aliquot of the standard or sample solution, add an excess of a buffered solution of dansyl chloride in acetone.

    • Adjust the pH of the mixture to be alkaline (e.g., pH 9-10) using a suitable buffer.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time to ensure complete derivatization.

    • After cooling, the reaction may be quenched by adding a small amount of a primary amine solution to consume excess dansyl chloride.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

A generalized set of HPLC conditions is provided below. Optimization may be required based on the specific reaction mixture and derivatizing agent used.

ParameterCondition
Column Reversed-phase C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or a suitable buffer
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program Start with a lower percentage of Mobile Phase B, and gradually increase to elute the derivatized analyte. A typical gradient might run from 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at the maximum absorbance wavelength of the derivatized analyte (e.g., ~254 nm for dansyl derivatives)
Injection Volume 10 µL

Data Presentation

Quantitative data obtained from the HPLC analysis should be summarized for clarity and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Repeatability (%RSD of peak area)< 2.0%

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution Sample->Dilution Derivatization Derivatization with Labeling Agent Dilution->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of 2-(4-Fluorophenoxy)ethanamine.

logical_relationship Analyte 2-(4-Fluorophenoxy)ethanamine Challenge Weak UV Absorbance Analyte->Challenge Solution Pre-Column Derivatization Challenge->Solution Method RP-HPLC Solution->Method Outcome Sensitive & Selective Quantification Method->Outcome

Caption: Logical relationship for the HPLC method development strategy.

References

Application Notes and Protocols: Use of 2-(4-Fluorophenoxy)ethanamine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific and patent literature reveals no specific, publicly available information detailing the use of 2-(4-Fluorophenoxy)ethanamine hydrochloride as a direct precursor in the synthesis of commercialized agrochemicals. While the "4-fluorophenoxy" moiety is present in some agrochemical compounds, the direct synthetic route from this compound is not documented in the searched resources.

Extensive searches were conducted to identify any fungicides, herbicides, or insecticides derived from this specific starting material. These searches included scientific databases, patent libraries, and chemical synthesis journals. The performed queries aimed to find direct mentions of "this compound" in the context of agrochemical development, including reaction schemes, experimental protocols, and quantitative data on product yields or efficacy.

Despite these efforts, no concrete examples of its application in agrochemical synthesis could be located. The information available for this compound is generally limited to its sale by chemical suppliers and basic physical properties. Literature on the synthesis of agrochemicals containing a 4-fluorophenoxy group does not specify the use of this compound as a starting material.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, as this information does not appear to be publicly accessible. Further research in specialized, proprietary databases or internal research and development archives of agrochemical companies might contain such information, but it is not available in the public domain.

Application Note: A Scalable Two-Step Synthesis of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)ethanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of this compound, suitable for laboratory and pilot-plant scale production. The synthesis involves a Williamson ether synthesis to form the key intermediate, 1-chloro-2-(4-fluorophenoxy)ethane, followed by a Gabriel synthesis to introduce the primary amine, and subsequent conversion to the hydrochloride salt.

Data Presentation

The following table summarizes the quantitative data for a representative scale-up synthesis of this compound.

ParameterStep 1: Williamson Ether SynthesisStep 2: Gabriel Synthesis & Salt FormationOverall
Starting Materials
4-Fluorophenol1.00 kg (8.92 mol)-1.00 kg
1,2-Dichloroethane4.41 kg (44.6 mol, 5.0 eq)-4.41 kg
Sodium Hydroxide0.39 kg (9.81 mol, 1.1 eq)-0.39 kg
Potassium Phthalimide-1.49 kg (8.03 mol, 0.9 eq)1.49 kg
Hydrazine Hydrate (64%)-0.45 kg (9.00 mol, 1.01 eq)0.45 kg
Concentrated HCl (37%)-q.s. to pH 1-2q.s.
Solvents
Water4.0 L-4.0 L
N,N-Dimethylformamide (DMF)-5.0 L5.0 L
Ethanol-5.0 L5.0 L
Isopropanol-3.0 L3.0 L
Intermediates
1-Chloro-2-(4-fluorophenoxy)ethane1.39 kg (theoretical)1.39 kg (8.03 mol)-
Final Product
2-(4-Fluorophenoxy)ethanamine HCl-1.32 kg (6.89 mol)1.32 kg
Yields
Step 1 Yield~90%--
Step 2 Yield (from intermediate)-~86%-
Overall Yield --~77%
Purity (by HPLC) >98% (intermediate)>99% (final product)>99%

Experimental Protocols

Step 1: Williamson Ether Synthesis of 1-Chloro-2-(4-fluorophenoxy)ethane

Materials:

  • 4-Fluorophenol

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH)

  • Water

  • Toluene (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of sodium hydroxide (0.39 kg, 9.81 mol) in water (4.0 L) in a suitable reactor, add 4-fluorophenol (1.00 kg, 8.92 mol) portion-wise while maintaining the temperature below 30°C.

  • Stir the mixture until all the 4-fluorophenol has dissolved to form a clear solution of sodium 4-fluorophenoxide.

  • Add 1,2-dichloroethane (4.41 kg, 44.6 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion of the reaction, cool the mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 1.0 L).

  • Combine the organic layers and wash with water (2 x 1.0 L) and then with brine (1.0 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dichloroethane and toluene.

  • The crude 1-chloro-2-(4-fluorophenoxy)ethane is obtained as an oil and can be used in the next step without further purification. Expected yield is approximately 1.39 kg.

Step 2: Gabriel Synthesis of 2-(4-Fluorophenoxy)ethanamine and Conversion to Hydrochloride Salt

Materials:

  • 1-Chloro-2-(4-fluorophenoxy)ethane (from Step 1)

  • Potassium Phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine Hydrate (64%)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Diethyl Ether

Procedure:

  • In a reactor, dissolve potassium phthalimide (1.49 kg, 8.03 mol) in N,N-dimethylformamide (5.0 L).

  • Add the crude 1-chloro-2-(4-fluorophenoxy)ethane (1.39 kg, 8.03 mol) to the solution.

  • Heat the reaction mixture to 120-130°C and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water (10 L).

  • Filter the precipitated N-(2-(4-fluorophenoxy)ethyl)phthalimide, wash with water, and dry.

  • Suspend the dried phthalimide intermediate in ethanol (5.0 L).

  • Add hydrazine hydrate (64%, 0.45 kg, 9.00 mol) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the precipitate with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-fluorophenoxy)ethanamine as an oil.

  • Dissolve the crude amine in isopropanol (3.0 L).

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is between 1 and 2.

  • The hydrochloride salt will precipitate. Stir the slurry for 1 hour at 0-5°C.

  • Filter the solid, wash with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum at 50-60°C to afford this compound as a white to off-white solid. Expected yield is approximately 1.32 kg.

Safety Information

  • 4-Fluorophenol: Toxic and corrosive. Causes severe skin burns and eye damage.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • 1,2-Dichloroethane: Highly flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. May cause cancer.[3][4][5][6][7] Work in a well-ventilated fume hood and take precautions against static discharge.

  • Potassium Phthalimide: May cause skin and eye irritation.[8][9][10][11][12] Handle with gloves and safety glasses.

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.[13][14][15][16][17] Handle with extreme caution in a fume hood using appropriate PPE.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.[18][19][20][21][22] Handle in a well-ventilated area with appropriate PPE.

Visualizations

G A Starting Materials (4-Fluorophenol, 1,2-Dichloroethane, NaOH) B Step 1: Williamson Ether Synthesis A->B C Intermediate (1-Chloro-2-(4-fluorophenoxy)ethane) B->C E Step 2: Gabriel Synthesis C->E D Starting Materials (Potassium Phthalimide, Hydrazine Hydrate) D->E F Crude Amine (2-(4-Fluorophenoxy)ethanamine) E->F G HCl Addition & Precipitation F->G I Purification & Drying G->I H Final Product (2-(4-Fluorophenoxy)ethanamine HCl) I->H G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis & Salt Formation 4-Fluorophenol 1,2-Dichloroethane Cl-CH2-CH2-Cl Intermediate Phthalimide_Intermediate Intermediate->Phthalimide_Intermediate + Potassium Phthalimide Potassium Phthalimide Amine_Free_Base Phthalimide_Intermediate->Amine_Free_Base + Hydrazine Hydrazine N2H4 Final_Product Amine_Free_Base->Final_Product + HCl HCl HCl

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Fluorophenoxy)ethanamine hydrochloride synthesis. Due to the limited availability of specific literature for this exact compound, this guide is based on a proposed, plausible synthetic route and draws parallels from the synthesis of analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and reliable method is a two-step process involving a Williamson ether synthesis followed by a Gabriel amine synthesis.

  • Step 1: Williamson Ether Synthesis: 4-Fluorophenol is reacted with N-(2-bromoethyl)phthalimide in the presence of a suitable base to form N-(2-(4-fluorophenoxy)ethyl)phthalimide.

  • Step 2: Gabriel Amine Synthesis (Deprotection): The phthalimide protecting group is removed from the product of Step 1 using hydrazine hydrate or acidic hydrolysis to yield 2-(4-Fluorophenoxy)ethanamine.

  • Step 3: Salt Formation: The free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the critical parameters affecting the yield in the Williamson ether synthesis step?

A2: The key parameters for a successful Williamson ether synthesis include the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without causing significant side reactions. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, can facilitate the reaction. The reaction temperature should be carefully controlled to prevent decomposition and side-product formation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: What are common side reactions that can lower the yield?

A4: In the Williamson ether synthesis step, a potential side reaction is the elimination of HBr from N-(2-bromoethyl)phthalimide to form N-vinylphthalimide, especially if a very strong base is used. In the deprotection step, incomplete reaction can leave starting material, and harsh acidic conditions could potentially lead to cleavage of the ether linkage, although this is less likely under controlled conditions.

Q5: What is the best way to purify the final product?

A5: The final product, this compound, is a salt and can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in Williamson ether synthesis Incomplete deprotonation of 4-fluorophenol.Use a stronger base (e.g., sodium hydride), but with caution to avoid side reactions. Ensure the base is fresh and dry.
Low reaction temperature leading to slow reaction rate.Gradually increase the reaction temperature and monitor the progress by TLC.
Poor quality of reagents.Use freshly distilled/purified solvents and high-purity starting materials.
Formation of N-vinylphthalimide byproduct Use of a strong, sterically hindered base.Switch to a milder base like potassium carbonate.
Incomplete deprotection of the phthalimide group Insufficient reaction time or amount of hydrazine hydrate.Increase the reaction time and/or the molar excess of hydrazine hydrate. Monitor the reaction to completion by TLC.
Poor solubility of the phthalimide intermediate.Use a co-solvent like ethanol to improve solubility during the deprotection step.
Difficulty in isolating the hydrochloride salt Incorrect pH during workup.Ensure the aqueous solution is sufficiently acidic (pH 1-2) before extraction or crystallization.
Inappropriate solvent for crystallization.Screen a variety of solvent systems to find one that provides good crystal formation and purity.

Experimental Protocols

Disclaimer: The following is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of N-(2-(4-fluorophenoxy)ethyl)phthalimide

  • To a stirred solution of 4-fluorophenol (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain N-(2-(4-fluorophenoxy)ethyl)phthalimide.

Step 2: Synthesis of 2-(4-Fluorophenoxy)ethanamine

  • Suspend N-(2-(4-fluorophenoxy)ethyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Reflux the mixture for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to dissolve the precipitate and precipitate the product as the hydrochloride salt.

  • Filter the phthalhydrazide precipitate and concentrate the filtrate under reduced pressure.

Step 3: Formation of this compound

  • Dissolve the crude 2-(4-Fluorophenoxy)ethanamine in a minimal amount of isopropanol.

  • Add a solution of hydrochloric acid in isopropanol dropwise with stirring until the pH is acidic.

  • Cool the solution in an ice bath to induce crystallization.

  • Filter the white solid, wash with cold isopropanol, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Similar Amine Syntheses

Reference CompoundReactionCatalyst/BaseSolventTemperature (°C)Yield (%)
Mirabegron intermediate[1]Reductive AminationIron/HClMethanol/Water80High
N-Benzylhydroxylamine hydrochloride[2]Nucleophilic SubstitutionSodium HydroxideMethanol/Water10-2075
Primary amine hydrochloride[3]Reductive AminationRhodium complexMethanol8088-89

Note: This table presents data from the synthesis of analogous compounds and is intended to provide general guidance.

Visualizations

G Synthetic Workflow and Troubleshooting for 2-(4-Fluorophenoxy)ethanamine HCl cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Amine Synthesis cluster_step3 Step 3: Salt Formation cluster_troubleshooting Troubleshooting Points start1 4-Fluorophenol + N-(2-bromoethyl)phthalimide reaction1 K2CO3, DMF, 80-90°C start1->reaction1 product1 N-(2-(4-fluorophenoxy)ethyl)phthalimide reaction1->product1 ts1 Low Yield in Step 1 reaction1->ts1 Check base/temp ts2 Side Product Formation reaction1->ts2 Check base strength product1_input N-(2-(4-fluorophenoxy)ethyl)phthalimide reaction2 Hydrazine Hydrate, Ethanol, Reflux product1_input->reaction2 product2 2-(4-Fluorophenoxy)ethanamine reaction2->product2 ts3 Incomplete Deprotection reaction2->ts3 Check reaction time/reagents product2_input 2-(4-Fluorophenoxy)ethanamine reaction3 HCl, Isopropanol product2_input->reaction3 final_product 2-(4-Fluorophenoxy)ethanamine HCl reaction3->final_product ts4 Purification Issues final_product->ts4 Check pH/crystallization solvent

Caption: Synthetic workflow and key troubleshooting checkpoints.

References

Technical Support Center: Purification of Crude 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-(4-Fluorophenoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to confidently and efficiently achieve high-purity this compound in your laboratory.

I. Understanding the Compound and Common Impurities

This compound is a primary amine salt. Its synthesis often involves the Williamson ether synthesis, reacting 4-fluorophenol with a suitable 2-aminoethyl halide derivative (or a protected version thereof). Understanding the synthetic route is crucial for anticipating potential impurities.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 4-fluorophenol.

  • Dialkylated Byproducts: N,N-bis[2-(4-fluorophenoxy)ethyl]amine.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Inorganic Salts: Salts formed during the reaction or pH adjustment steps.

  • Degradation Products: Amines can be susceptible to oxidation or other degradation pathways.

II. Purification Strategy Overview

A multi-step approach is often the most effective strategy for purifying crude this compound. The general workflow involves an initial purification by acid-base extraction to remove neutral and acidic impurities, followed by a final purification step of recrystallization to remove closely related basic impurities and achieve high crystalline purity.

Purification Workflow crude Crude 2-(4-Fluorophenoxy)ethanamine HCl extraction Acid-Base Extraction crude->extraction Gross Impurity Removal recrystallization Recrystallization extraction->recrystallization Fine Purification pure_product Pure Product (>99%) recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: General purification workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil/gum. How can I proceed with purification?

A1: Oiling out is a common issue, especially if the crude product is impure. An effective first step is to perform an acid-base extraction. Dissolve the crude oil/gum in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Proceed with the acid-base extraction protocol outlined in Section IV. This should help remove many impurities, and upon conversion back to the hydrochloride salt, you are more likely to obtain a solid that can be recrystallized.

Q2: What is the best method to confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of residual solvents or other impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: Can I use column chromatography to purify the free base?

A3: Yes, column chromatography on silica gel can be used to purify the free amine. However, primary amines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-2%), can be added to the eluent. Alternatively, using a more basic stationary phase like alumina can be effective. After chromatography, the pure free base can be converted to the hydrochloride salt.

IV. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the basic amine from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in DCM or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add 1 M NaOH solution. Shake vigorously and allow the layers to separate. Check the pH of the aqueous layer to ensure it is basic (pH > 10). This converts the amine hydrochloride to the free amine, which will partition into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two more portions of the organic solvent.

  • Combine Organic Layers: Combine all organic extracts.

  • Washing: Wash the combined organic layer with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine.

  • Salt Formation: Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent (or bubble HCl gas) to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

Acid-Base Extraction Workflow start Crude Amine HCl in Organic Solvent add_base Add 1M NaOH (aq) (pH > 10) start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (Free Amine) separate1->organic_layer aqueous_layer1 Aqueous Layer (Acidic/Neutral Impurities) separate1->aqueous_layer1 wash Wash with Brine organic_layer->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate free_amine Isolated Free Amine concentrate->free_amine add_acid Add HCl in Solvent free_amine->add_acid precipitate Precipitate Amine HCl add_acid->precipitate filtrate Filter and Dry precipitate->filtrate pure_hcl Purified Amine HCl filtrate->pure_hcl

Caption: Workflow for the acid-base extraction of 2-(4-Fluorophenoxy)ethanamine.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. The key is to find a suitable solvent or solvent system.

Solvent Selection: For amine hydrochlorides, polar protic solvents are often good choices. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Solvent SystemRationale
Isopropanol (IPA)A good starting point for many amine hydrochlorides.
Ethanol/WaterThe addition of water can decrease the solubility of the salt at lower temperatures, improving yield.
Methanol/Diethyl EtherMethanol acts as the primary solvent, and diethyl ether is the anti-solvent to induce crystallization.

Procedure (Single Solvent - Isopropanol):

  • Dissolution: Place the crude this compound in a flask with a stir bar. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more isopropanol in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

V. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Oiling out during recrystallization The compound is "melting" before dissolving, or the solubility is too high even at low temperatures. Impurities are present.Try a different solvent system. A solvent pair (e.g., methanol/diethyl ether) can be effective. Ensure the starting material for recrystallization is reasonably pure by first performing an acid-base extraction.
Low recovery after recrystallization Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. If performing a hot filtration, ensure the apparatus is pre-heated.
Product discoloration Presence of oxidized impurities.Consider treating the solution with activated charcoal during recrystallization (before hot filtration). Ensure the purification process is carried out promptly to minimize air exposure.
Broad melting point The product is still impure. Residual solvent is present.Repeat the recrystallization. Ensure the product is thoroughly dried under vacuum.
Incomplete precipitation of HCl salt The presence of water in the solvent. Insufficient HCl was added.Use anhydrous solvents for the salt formation step. Ensure a slight excess of HCl is used.

VI. Purity Assessment

HPLC Analysis

Due to the lack of a strong chromophore, direct UV detection of 2-(4-Fluorophenoxy)ethanamine may have low sensitivity. Pre-column derivatization with a UV-active labeling agent can be employed for more sensitive quantification. However, for a purity assessment where high sensitivity is not the primary goal, direct UV detection may be sufficient.

Illustrative HPLC Conditions (without derivatization):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the purity of this compound. The spectrum should be clean, with integrals corresponding to the expected number of protons. The presence of signals from residual solvents or other impurities can be readily identified.

Expected ¹H NMR signals (in DMSO-d₆): The spectrum will show characteristic signals for the aromatic protons, the two methylene groups, and the ammonium protons. The aromatic signals will exhibit splitting patterns consistent with a para-substituted fluorobenzene.

VII. References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. --INVALID-LINK--

  • SpectraBase. ethanaminium, 2-(4-fluorophenoxy)-, chloride. --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--

  • BenchChem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride. --INVALID-LINK--

Technical Support Center: Recrystallization of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-(4-Fluorophenoxy)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting a recrystallization solvent for this compound?

A1: The key to selecting an appropriate recrystallization solvent is to find a solvent where this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. As an amine hydrochloride, this compound is a salt and therefore polar. Consequently, polar solvents are the most suitable candidates for its recrystallization. A systematic approach involving testing the solubility of a small amount of the compound in various solvents at both room temperature and the solvent's boiling point is recommended.

Q2: Which solvents are good starting points for the recrystallization of this compound?

A2: For polar amine salts like this compound, polar solvents such as ethanol, methanol, or water, or mixtures thereof, are typically effective. Isopropanol is another potential solvent to consider. Solvent mixtures, such as ethanol/water or methanol/ether, can also be effective. The ideal solvent or solvent system will need to be determined experimentally.

Q3: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A3: If your compound is not dissolving, it indicates that the solvent is not a good choice at that temperature. You can try adding a small amount of a co-solvent in which the compound is more soluble. However, be cautious as adding too much of a highly soluble solvent can prevent crystallization upon cooling. Alternatively, you may need to select a different, more polar solvent system.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, you can try reheating the solution and adding more solvent to decrease the saturation. Then, allow it to cool more slowly. Using a solvent mixture instead of a single solvent can also sometimes prevent oiling out.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Crystal Formation The solution is not saturated; too much solvent was used.Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.
Impure Crystals (Discoloration) Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
The product precipitated too quickly, trapping impurities.Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate.
Low Recovery Yield The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration.
Too much solvent was used for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocol: Recrystallization of this compound

This is a general protocol and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Solvent Selection Guide

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds. May require a co-solvent for less polar impurities.[2]
EthanolHigh78A very common and effective solvent for recrystallization of polar compounds.[2][3]
MethanolHigh65Similar to ethanol, but with a lower boiling point.
IsopropanolMedium82Another good option for polar compounds.
AcetonitrileMedium82Can be a good choice for compounds with aromatic rings.[4]

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals Crystals Form? filter Filter Crystals crystals->filter Yes no_crystals No Crystals crystals->no_crystals No end Pure Crystals filter->end troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals oiling_out->crystals No oiled Product Oiled Out oiling_out->oiled Yes troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slower - Change Solvent oiled->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Purification of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Fluorophenoxy)ethanamine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Q1: My purified this compound is off-white or yellowish. What are the likely impurities?

A1: The discoloration of your product is likely due to the presence of impurities. Based on its synthesis via Williamson ether synthesis, the common impurities include:

  • Unreacted Starting Materials: The most common of these is 4-fluorophenol.

  • Byproducts of the Synthesis: C-alkylation of the phenoxide can lead to the formation of isomeric impurities.[1] Additionally, elimination reactions of the haloamine starting material can generate alkene byproducts.[1]

  • Degradation Products: Amine compounds can be susceptible to oxidation, which may lead to colored impurities.[2]

Q2: I'm seeing a low yield after recrystallization. How can I improve it?

A2: Low recovery rates during recrystallization can be due to several factors. Consider the following troubleshooting steps:

  • Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the trapping of impurities and smaller crystals. Once the solution has reached room temperature, you can then place it in an ice bath to maximize crystal formation.

  • pH Adjustment: For amines, ensuring the compound is fully protonated as the hydrochloride salt can improve its crystallinity and reduce its solubility in organic solvents, potentially increasing the yield.[3]

  • Choice of Solvent: The selection of an appropriate solvent system is critical. Experiment with different polar solvents or a solvent/anti-solvent system to find the optimal conditions for your compound.[4]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:

  • Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil and then attempt to recrystallize again, perhaps with a slower cooling rate.

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a seed crystal to the cooled solution can induce crystallization.[5]

  • Change the Solvent System: A different solvent or a solvent/anti-solvent system might be necessary to promote crystal formation.[4][5] For instance, dissolving the compound in a good solvent like ethanol and then slowly adding a poor solvent like diethyl ether can induce crystallization.[4]

Q4: How can I effectively remove unreacted 4-fluorophenol?

A4: Unreacted 4-fluorophenol can often be removed through a few different techniques:

  • Acid-Base Extraction: Before the final crystallization, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an aqueous base (like sodium bicarbonate). The acidic 4-fluorophenol will be deprotonated and move into the aqueous layer, while your amine hydrochloride remains in the organic layer.

  • Column Chromatography: If the unreacted starting material is present in significant amounts, column chromatography can be an effective separation method.

  • Recrystallization: A carefully executed recrystallization should also help in separating the desired product from the starting material, as they will likely have different solubilities.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white solid. Its melting point is reported to be in the range of 192-194°C.[6]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at room temperature in an inert atmosphere to prevent degradation.[6]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of pharmaceutical compounds and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of any potential impurities.

Quantitative Data Summary

The following table summarizes the expected purity levels of this compound after various purification methods. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity (by HPLC)Expected Recovery
Crude Product85-95%100%
Single Recrystallization>98%70-85%
Column Chromatography>99%60-75%
Column Chromatography followed by Recrystallization>99.5%50-70%

Experimental Protocols

Protocol 1: Purification by Recrystallization (Single Solvent)

This method is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and from which the compound crystallizes upon cooling.[4]

Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, isopropanol, or a 9:1 ethanol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating the desired product from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column. Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent mixture or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom PurityCheck Purity Check (HPLC, NMR) Recrystallization->PurityCheck ColumnChrom->PurityCheck PurityCheck->Recrystallization Repurify PurityCheck->ColumnChrom Repurify PureProduct Pure Product (>99%) PurityCheck->PureProduct Purity OK Impure Impure Product (<99%) PurityCheck->Impure Purity Not OK

Caption: Workflow for the purification and analysis of this compound.

Impurity_Formation cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_products Products & Impurities Reactant1 4-Fluorophenol Reaction Base, Solvent Reactant1->Reaction Reactant2 2-Haloethanamine Reactant2->Reaction Impurity3 Elimination Byproduct Reactant2->Impurity3 Side Reaction Product 2-(4-Fluorophenoxy)ethanamine Reaction->Product Impurity1 Unreacted 4-Fluorophenol Reaction->Impurity1 Impurity2 C-Alkylated Isomer Reaction->Impurity2

References

Technical Support Center: 2-(4-Fluorophenoxy)ethanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenoxy)ethanamine hydrochloride. The following information addresses common issues and side products encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-Fluorophenoxy)ethanamine?

A common and effective method is a two-step synthesis. The first step is a Williamson ether synthesis, where 4-fluorophenol is reacted with a 2-haloethanol (like 2-chloroethanol) or ethylene oxide to produce 2-(4-fluorophenoxy)ethanol. This intermediate is then converted to an alkyl halide and subsequently transformed into the primary amine via a Gabriel synthesis. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Q2: I am seeing a significant amount of unreacted 4-fluorophenol in my initial reaction mixture. What could be the cause?

This issue in the Williamson ether synthesis step can arise from several factors:

  • Inefficient Deprotonation: The phenoxide may not be forming in sufficient quantities. Ensure your base (e.g., sodium hydroxide, potassium carbonate) is strong enough and used in the correct stoichiometric amount to deprotonate the 4-fluorophenol.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the temperature is optimal for the specific reagents and solvent system being used.

  • Poor Solvent Choice: The solvent must be appropriate for an SN2 reaction. Polar aprotic solvents like DMF or DMSO are often good choices.[1]

Q3: My Gabriel synthesis step is resulting in a low yield of the desired primary amine. What are some potential issues?

Low yields in the Gabriel synthesis can be due to:

  • Steric Hindrance: This reaction works best with primary alkyl halides. While 2-(4-fluorophenoxy)ethyl halide is a primary halide, ensure your starting materials are pure.[1][2]

  • Incomplete Reaction: The reaction of potassium phthalimide with the alkyl halide may not have gone to completion. Ensure adequate reaction time and temperature.

  • Hydrolysis/Deprotection Issues: The final step to liberate the amine, whether through acid hydrolysis or hydrazinolysis, can be problematic. Harsh conditions with acid hydrolysis can lead to side products, and the separation of the desired amine from byproducts like phthalhydrazide can be challenging.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR/LC-MS After Williamson Ether Synthesis

Potential Cause: Formation of side products during the etherification of 4-fluorophenol.

Troubleshooting Steps:

  • Check for Elimination Products: Although less likely with a primary halide, the alkoxide can act as a base, leading to elimination reactions. This is more prevalent with secondary or tertiary alkyl halides.[5][6]

  • Verify Starting Material Purity: Impurities in the 4-fluorophenol or the 2-haloethanol can lead to unexpected side reactions.

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic strong base to favor substitution over elimination.

    • Temperature: Lowering the reaction temperature can sometimes reduce the formation of elimination byproducts.

    • Solvent: Ensure a suitable polar aprotic solvent is used to facilitate the SN2 reaction.[6]

Potential Side Product Formation Pathway Mitigation Strategy
Unreacted 4-fluorophenolIncomplete deprotonation or reaction.Use a stronger base, increase reaction time/temperature.
EtheneElimination reaction (less common).Use a less hindered base, lower reaction temperature.
Dialkylated EtherReaction of the product with another molecule of the alkyl halide.Use a 1:1 stoichiometry of reactants.
Issue 2: Difficulty in Isolating Pure 2-(4-Fluorophenoxy)ethanamine After Gabriel Synthesis

Potential Cause: Co-precipitation or difficult separation of the desired amine from the phthalimide-derived byproduct.

Troubleshooting Steps:

  • Hydrazinolysis Work-up: When using hydrazine to cleave the phthalimide, the byproduct phthalhydrazide can sometimes be difficult to filter.

    • Ensure the reaction mixture is sufficiently diluted with a suitable solvent before filtration to prevent the product from being trapped in the precipitate.[7]

    • Wash the precipitate thoroughly with the solvent.

  • Acidic Hydrolysis Work-up: Acidic hydrolysis produces phthalic acid as a byproduct.

    • This method often requires harsh conditions which can lead to low yields.[3]

    • After hydrolysis, the amine will be protonated. Neutralization with a base is required to isolate the free amine. Ensure complete neutralization and extraction.[8]

  • Purification: Column chromatography may be necessary to separate the target amine from any remaining starting material or byproducts.

Byproduct Formation Pathway Separation/Mitigation
PhthalhydrazideHydrazinolysis of N-alkylphthalimide.Careful filtration and washing of the precipitate.[4]
Phthalic AcidAcidic hydrolysis of N-alkylphthalimide.Extraction of the amine after neutralization.
Unreacted N-(2-(4-fluorophenoxy)ethyl)phthalimideIncomplete cleavage reaction.Increase reaction time or temperature for the cleavage step.

Experimental Protocols

A representative two-step protocol for the synthesis of 2-(4-Fluorophenoxy)ethanamine is outlined below.

Protocol 1: Williamson Ether Synthesis of 2-(4-Fluorophenoxy)ethanol

  • In a round-bottom flask, dissolve 4-fluorophenol in a suitable polar aprotic solvent (e.g., DMF).

  • Add a slight excess of a base such as potassium carbonate.

  • Add 2-chloroethanol dropwise to the mixture.

  • Heat the reaction mixture with stirring for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Gabriel Synthesis of 2-(4-Fluorophenoxy)ethanamine

  • Convert the 2-(4-fluorophenoxy)ethanol from Protocol 1 to 2-(4-fluorophenoxy)ethyl chloride using a standard chlorinating agent (e.g., thionyl chloride).

  • In a separate flask, dissolve potassium phthalimide in a polar aprotic solvent (e.g., DMF).

  • Add the 2-(4-fluorophenoxy)ethyl chloride to the potassium phthalimide solution.

  • Heat the mixture with stirring for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and add hydrazine hydrate.

  • Reflux the mixture to cleave the phthalimide group.

  • After cooling, filter to remove the phthalhydrazide precipitate.

  • Extract the filtrate to isolate the desired 2-(4-Fluorophenoxy)ethanamine.

  • To form the hydrochloride salt, dissolve the purified amine in a suitable solvent and bubble dry HCl gas through the solution, or add a solution of HCl in an appropriate solvent.

Visualizing Reaction Pathways

Synthesis_Pathway cluster_0 Williamson Ether Synthesis cluster_1 Amine Formation (Gabriel Synthesis) 4-Fluorophenol 4-Fluorophenol 2-(4-Fluorophenoxy)ethanol 2-(4-Fluorophenoxy)ethanol 4-Fluorophenol->2-(4-Fluorophenoxy)ethanol 1. 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->2-(4-Fluorophenoxy)ethanol Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->2-(4-Fluorophenoxy)ethanol 2-(4-Fluorophenoxy)ethyl_halide 2-(4-Fluorophenoxy)ethyl halide 2-(4-Fluorophenoxy)ethanol->2-(4-Fluorophenoxy)ethyl_halide Halogenation N-Substituted_Phthalimide N-(2-(4-fluorophenoxy)ethyl)phthalimide 2-(4-Fluorophenoxy)ethyl_halide->N-Substituted_Phthalimide 2. Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->N-Substituted_Phthalimide 2-(4-Fluorophenoxy)ethanamine 2-(4-Fluorophenoxy)ethanamine N-Substituted_Phthalimide->2-(4-Fluorophenoxy)ethanamine 3. Hydrazine Hydrazine Hydrazine->2-(4-Fluorophenoxy)ethanamine Final_Product 2-(4-Fluorophenoxy)ethanamine Hydrochloride 2-(4-Fluorophenoxy)ethanamine->Final_Product HCl

Caption: Synthetic pathway for this compound.

Side_Products cluster_williamson Williamson Ether Synthesis Side Products cluster_gabriel Gabriel Synthesis Byproducts 4-Fluorophenoxide 4-Fluorophenoxide Unreacted_Phenol Unreacted 4-Fluorophenol 4-Fluorophenoxide->Unreacted_Phenol Incomplete Reaction Elimination_Product Ethene 4-Fluorophenoxide->Elimination_Product E2 Elimination N-Substituted_Phthalimide N-(2-(4-fluorophenoxy)ethyl)phthalimide Phthalhydrazide Phthalhydrazide N-Substituted_Phthalimide->Phthalhydrazide Hydrazinolysis Phthalic_Acid Phthalic Acid N-Substituted_Phthalimide->Phthalic_Acid Acid Hydrolysis

Caption: Common side products and byproducts in the synthesis.

References

Technical Support Center: 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2-(4-Fluorophenoxy)ethanamine hydrochloride under typical stress testing conditions?

A1: Based on the structure of this compound, which contains a fluorophenoxy group, an ether linkage, and a primary amine hydrochloride, the following degradation pathways are predicted under forced degradation conditions:

  • Hydrolytic Degradation (Acidic and Basic): The ether linkage is susceptible to cleavage under strong acidic conditions, potentially yielding 4-fluorophenol and 2-aminoethanol. Under basic conditions, the primary amine may undergo reactions, though ether cleavage is less likely.

  • Oxidative Degradation: The primary amine is susceptible to oxidation.[1][2] This can lead to the formation of various products, including the corresponding imine, aldehyde, or carboxylic acid. The aromatic ring may also be susceptible to hydroxylation under strong oxidative stress.

  • Thermal Degradation: As an amine hydrochloride salt, thermal stress may lead to dehydrochlorination, liberating hydrogen chloride gas and the free amine.[3][4] At higher temperatures, further decomposition of the organic molecule is possible.

  • Photodegradation: Aromatic compounds, especially those with heteroatom substituents, can be susceptible to photodegradation. The fluorophenoxy moiety may absorb UV light, leading to radical-mediated degradation pathways.

Q2: I am observing an unexpected peak in my chromatogram during a stability study. What could it be?

A2: An unexpected peak could be a degradation product. To identify it, consider the following:

  • Review your experimental conditions:

    • pH: If you are working in a highly acidic mobile phase, consider the possibility of ether linkage cleavage.

    • Oxidizing agents: If your formulation contains excipients that could act as oxidizing agents, or if it has been exposed to air and light, an oxidation product of the amine is a possibility.

    • Temperature: If the sample was exposed to high temperatures, thermal degradants are possible.

  • Characterize the peak: Use techniques like mass spectrometry (MS) to determine the molecular weight of the impurity. This information can help in proposing a structure based on the predicted degradation pathways.

Q3: How can I minimize the degradation of this compound during my experiments and storage?

A3: To minimize degradation, consider the following precautions:

  • pH control: Maintain a pH range where the ether linkage is stable. Avoid strongly acidic conditions if possible.

  • Inert atmosphere: To prevent oxidation, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Light protection: Store the compound in amber vials or protect it from light to prevent photodegradation.

  • Temperature control: Store at recommended temperatures and avoid exposure to excessive heat.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution
  • Symptom: A significant decrease in the main peak area of this compound with the appearance of one or more new peaks in the chromatogram shortly after preparing a solution.

  • Possible Cause: Hydrolysis due to an inappropriate pH of the solvent or buffer.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is highly acidic (e.g., < 2), the ether bond may be cleaving.

    • Prepare a fresh solution in a buffer system with a pH closer to neutral (e.g., pH 5-7) and re-analyze to see if the degradation is mitigated.

    • If the issue persists, consider the possibility of oxidation and deaerate your solvents.

Issue 2: Discoloration of the Solid Compound Upon Storage
  • Symptom: The white or off-white powder of this compound develops a yellowish or brownish tint over time.

  • Possible Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Check the storage conditions. Was the container properly sealed and protected from light?

    • If stored in the presence of air and light, oxidation of the amine or photodegradation are likely culprits.

    • For future storage, ensure the compound is in a tightly sealed container, preferably under an inert atmosphere, and stored in a dark place.

    • Analyze the discolored material by HPLC to quantify the level of impurities.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.

G cluster_hydrolysis Acidic Hydrolysis Parent 2-(4-Fluorophenoxy)ethanamine hydrochloride Product1 4-Fluorophenol Parent->Product1 Ether Cleavage Product2 2-Aminoethanol Parent->Product2 G cluster_oxidation Oxidative Degradation Parent 2-(4-Fluorophenoxy)ethanamine hydrochloride Imine 2-(4-Fluorophenoxy)ethanimine Parent->Imine [O] Aldehyde 2-(4-Fluorophenoxy)acetaldehyde Imine->Aldehyde Hydrolysis Carboxylic_Acid 2-(4-Fluorophenoxy)acetic acid Aldehyde->Carboxylic_Acid [O] G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Dilute->Analyze Identify Characterize Degradants (MS, NMR) Analyze->Identify End Establish Degradation Profile Identify->End

References

Technical Support Center: Optimizing N-Alkylation of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-(4-fluorophenoxy)ethanamine hydrochloride. Our aim is to help you navigate common challenges and optimize your reaction conditions for improved yield, purity, and efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Q: I am observing very low or no conversion of my this compound. What are the potential causes and how can I improve the yield?

A: Low conversion in the N-alkylation of this compound can stem from several factors, ranging from the nature of the reactants to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Insufficient Basicity: The starting material is a hydrochloride salt, meaning the amine is protonated. A base is required to liberate the free, nucleophilic amine. If the base is too weak, the concentration of the free amine will be too low for the reaction to proceed efficiently.

    • Solution: Employ a stronger base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For more challenging alkylations, a stronger, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) can be used. In some cases, a combination of bases can also improve results.[1]

  • Poor Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: Switch to a more reactive alkyl bromide or alkyl iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.

  • Inappropriate Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the Sₙ2 reaction.

    • Solution: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can solvate the ions and do not interfere with the nucleophilic attack. Ensure your starting materials are sufficiently soluble in the chosen solvent.

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Be aware that excessively high temperatures can lead to side reactions.

Issue 2: Formation of Multiple Products (Over-alkylation)

Q: My reaction is producing a mixture of the desired mono-alkylated product, as well as di-alkylated and sometimes even quaternary ammonium salts. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a common problem in the N-alkylation of primary amines because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine. Here are several strategies to mitigate this issue:

  • Control of Stoichiometry: Using an excess of the amine relative to the alkylating agent can statistically favor mono-alkylation.

    • Solution: Use a 2 to 5-fold excess of this compound relative to the alkylating agent. This increases the probability that the alkylating agent will react with the primary amine instead of the product.

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can significantly reduce over-alkylation.

    • Solution: Add the alkylating agent dropwise to the reaction mixture over an extended period using a syringe pump.

  • Choice of Base and Solvent: The reaction conditions can influence selectivity.

    • Solution: A combination of a moderately strong base like K₂CO₃ with a solvent that ensures good solubility can sometimes provide a good balance. In some cases, a mixture of bases, such as K₂CO₃ and Na₂CO₃, has been shown to improve selectivity for mono-alkylation.[1]

  • Consider Reductive Amination: This is often the most effective method to avoid over-alkylation.

    • Solution: Instead of direct alkylation with an alkyl halide, consider reacting 2-(4-fluorophenoxy)ethanamine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary or tertiary amine. This method is highly selective for the formation of the mono-alkylated product.[2][3]

Issue 3: Difficult Purification of the Desired Product

Q: I am having trouble isolating my N-alkylated product in a pure form from the reaction mixture. What are some effective purification strategies?

A: Purification can be challenging due to the presence of unreacted starting materials, over-alkylation byproducts, and inorganic salts. A multi-step approach is often necessary:

  • Aqueous Work-up: This is the first step to remove inorganic salts and water-soluble impurities.

    • Procedure: After the reaction is complete, cool the mixture, and if a polar aprotic solvent like DMF was used, dilute the mixture with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.[2]

  • Acid-Base Extraction: This technique takes advantage of the basicity of the amine products to separate them from neutral organic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine products will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃ solution) and extracted with an organic solvent to recover the purified amines.

  • Silica Gel Column Chromatography: This is a powerful technique for separating compounds with different polarities.

    • Procedure: Amines can sometimes tail on silica gel due to their basicity. To mitigate this, a small amount of a volatile base like triethylamine (e.g., 1-2%) can be added to the eluent system (e.g., hexane/ethyl acetate). This helps to deactivate the acidic sites on the silica gel and improve separation.

  • Crystallization: If your product is a solid, crystallization can be a very effective final purification step.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution. Common solvent systems for crystallization of amines include ethanol, or mixtures like hexane/ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the best method to avoid over-alkylation when synthesizing a secondary amine from this compound?

A1: Reductive amination is generally the most reliable method to achieve selective mono-N-alkylation and avoid the formation of tertiary amines and quaternary ammonium salts.[3] This one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by its in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3]

Q2: Which base should I choose for the direct N-alkylation with an alkyl halide?

A2: The choice of base is critical. Since the starting material is a hydrochloride salt, at least two equivalents of base are theoretically needed: one to neutralize the HCl salt and one to neutralize the acid generated during the alkylation. In practice, using a slight excess of a moderately strong inorganic base like potassium carbonate (K₂CO₃) is a good starting point.[4] For less reactive alkylating agents or to accelerate the reaction, a stronger base like cesium carbonate (Cs₂CO₃) can be beneficial. Hindered organic bases like DIPEA are also a good option to avoid acting as a nucleophile themselves.[5]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for Sₙ2 reactions. Acetonitrile (ACN) and dimethylformamide (DMF) are excellent choices as they effectively dissolve the amine salt and the alkylating agent.[2][4] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reductive amination reactions.[2]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, with a small amount of triethylamine to prevent streaking of the amines). The disappearance of the starting amine spot and the appearance of the product spot(s) can be visualized under a UV lamp or by staining with an appropriate reagent like ninhydrin (for primary and secondary amines) or potassium permanganate. For more quantitative analysis, LC-MS is a powerful tool.

Q5: Are there any specific safety precautions I should take?

A5: Alkylating agents are often toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some bases, like sodium hydride, are highly reactive and require careful handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Data Presentation

Table 1: Comparison of Reaction Conditions for Direct N-Alkylation (Illustrative)

Alkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (Mono-alkylated)Reference
Benzyl BromideK₂CO₃ (2.5)ACN8012Moderate to GoodGeneral Knowledge
Ethyl IodideCs₂CO₃ (2.0)DMF608GoodGeneral Knowledge
Benzyl BromideDIPEA (3.0)ACNReflux10Good[5]
2-ChloroethanolK₂CO₃/Na₂CO₃ (1/3)MethanolRoom Temp24High Selectivity[1]

Table 2: Typical Conditions for Reductive Amination

Carbonyl CompoundReducing Agent (equiv.)SolventTemperatureTime (h)YieldReference
BenzaldehydeNaBH(OAc)₃ (1.5)DCERoom Temp4-8High[2][3]
AcetoneNaBH₃CN (1.5)MethanolRoom Temp6-12High[3]
CyclohexanoneNaBH(OAc)₃ (1.5)DCMRoom Temp5-10High[2]

Experimental Protocols

Protocol 1: Direct N-Benzylation of this compound

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (ACN) to make a 0.2 M solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 8:2 hexane/ethyl acetate + 1% triethylamine).

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination with Benzaldehyde

  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in 1,2-dichloroethane (DCE) to make a 0.2 M solution. Stir for 15 minutes.

  • Add benzaldehyde (1.05 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Amine HCl, Base, and Solvent start->reactants stir1 Stir at RT reactants->stir1 add_alkyl Add Alkylating Agent stir1->add_alkyl heat Heat to Target Temperature add_alkyl->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete filter_concentrate Filter & Concentrate cool->filter_concentrate extract Aqueous Work-up filter_concentrate->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Experimental workflow for direct N-alkylation.

reductive_amination_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Start reactants Combine Amine HCl, Base, Solvent, & Aldehyde/Ketone start->reactants stir_imine Stir at RT reactants->stir_imine add_reductant Add Reducing Agent stir_imine->add_reductant stir_reduction Stir at RT add_reductant->stir_reduction monitor Monitor by TLC/LC-MS stir_reduction->monitor monitor->stir_reduction Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Experimental workflow for reductive amination.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Insufficient Base start->cause1 cause2 Inactive Alkylating Agent start->cause2 cause3 Suboptimal Solvent/Temp start->cause3 cause4 Over-alkylation start->cause4 sol1 Use Stronger Base (e.g., Cs₂CO₃, DIPEA) cause1->sol1 sol2 Use R-Br or R-I Add NaI/KI catalyst cause2->sol2 sol3 Use ACN or DMF Increase Temperature cause3->sol3 sol4 Excess Amine Slow Addition Reductive Amination cause4->sol4

Caption: Troubleshooting logic for low yield in N-alkylation.

References

Technical Support Center: Troubleshooting Low Conversion in Reductive Amination with 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for troubleshooting reductive amination reactions, with a specific focus on challenges encountered when using amine hydrochloride salts such as 2-(4-Fluorophenoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion, ensuring the successful synthesis of target amines.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, valued for its efficiency in forming carbon-nitrogen bonds.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[3][4][5][6][7] While powerful, the reaction's success is highly dependent on a delicate equilibrium and optimal reaction conditions.

The use of amine hydrochloride salts, such as this compound, introduces a specific challenge: the amine is protonated and therefore non-nucleophilic.[8] This necessitates the addition of a base to liberate the free amine, which can complicate pH control and impact the overall reaction efficiency. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your reductive amination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low conversion to the desired amine. Where should I start troubleshooting?

Low conversion is the most common issue in reductive amination and can stem from several factors.[8] A systematic approach is key to identifying the root cause.

Initial Checks:

  • Reagent Purity: Ensure all reagents, especially the carbonyl compound and the solvent, are pure and anhydrous. Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials.[8]

  • Inert Atmosphere: If using air- or moisture-sensitive reagents or catalysts, confirm that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Control Reaction: Perform a control reaction with a known, reliable substrate combination to verify the activity of your reducing agent and the integrity of your experimental setup.[9]

If these initial checks do not reveal the issue, the problem likely lies within the reaction chemistry itself. The following questions will delve into more specific troubleshooting steps.

Q2: I'm using this compound. How do I ensure the free amine is available for the reaction?

The hydrochloride salt of your amine means the nitrogen's lone pair is tied up by a proton, rendering it non-nucleophilic.[10] To initiate the reaction, you must add a base to deprotonate the ammonium salt and generate the free amine.

Actionable Solutions:

  • Stoichiometric Base Addition: Add at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt. Common choices include:

    • Triethylamine (NEt₃)

    • Diisopropylethylamine (DIPEA or Hünig's base)

  • Impact on pH: Be aware that the addition of a stoichiometric amount of base will make the reaction mixture basic. This is often not ideal for imine formation, which is favored under slightly acidic conditions.[6][8][11] Therefore, after neutralizing the amine salt, you may need to add a mild acid to adjust the pH to the optimal range.

Q3: What is the optimal pH for reductive amination, and how do I achieve it?

The pH of the reaction medium is a critical parameter that requires careful control.[8]

  • Too Acidic (pH < 4): The amine starting material will be fully protonated, rendering it non-nucleophilic and halting the initial step of imine formation.[8][11]

  • Too Basic (pH > 8): While the amine is free, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.[8]

The sweet spot for most reductive aminations is a weakly acidic pH range of 4-7. [5]

Methods for pH Control:

  • Acetic Acid: A common and effective choice is the addition of acetic acid. It can act as a catalyst for imine formation and help maintain the appropriate pH.[8][12]

  • Buffer Systems: For reactions that are particularly sensitive to pH fluctuations, using a buffer system (e.g., acetate buffer) can provide more robust control.[13]

Q4: My starting carbonyl is being reduced to an alcohol instead of forming the desired amine. What's wrong?

The formation of an alcohol byproduct indicates that the reduction of your carbonyl starting material is competing with, or even out-pacing, the formation and reduction of the imine intermediate.[9] This is a common issue related to the choice of reducing agent.

Causality & Solutions:

  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[5][11] If the imine formation is slow, the reducing agent will preferentially attack the more abundant carbonyl compound.

  • Switch to a More Selective Reducing Agent: The most effective solution is to use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group.[1][14]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations.[1][5][15][16][17][18] It is mild enough not to reduce most aldehydes and ketones under neutral or weakly acidic conditions but is highly effective at reducing the iminium ion.[3][15]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent selective reducing agent, particularly effective at a slightly acidic pH.[5][11][12][14][15] However, it is highly toxic and can generate cyanide gas, so it must be handled with extreme care.[1][5]

Q5: I've confirmed imine formation, but the final amine product is not being formed. What should I do?

If you have evidence of imine formation (e.g., via TLC, LC-MS, or NMR) but are not seeing the final product, the issue lies with the reduction step.

Troubleshooting the Reduction Step:

  • Check Reducing Agent Activity: Borohydride reagents can degrade over time, especially if not stored properly. Test the activity of your reducing agent on a simple, known substrate.[8]

  • Increase Reducing Agent Stoichiometry: It's possible that your initial charge of reducing agent was insufficient. Consider increasing the equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents).

  • Increase Reaction Temperature: Some reductions can be sluggish at room temperature. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.

  • Consider an Alternative Reducing Agent: If a particular reducing agent is proving ineffective, switching to a different one may be beneficial. For example, if STAB is not working, you could try pre-forming the imine and then reducing with NaBH₄ or consider catalytic hydrogenation.[8]

Systematic Troubleshooting Workflow

When faced with low conversion, a structured approach can help you efficiently pinpoint the problem. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Amine Availability & pH cluster_2 Phase 3: Imine Formation vs. Side Reactions cluster_3 Phase 4: Optimizing the Reduction A Low Conversion Observed B Verify Reagent Purity & Dryness A->B C Ensure Inert Atmosphere (if needed) B->C D Run Control Reaction C->D E Using Amine HCl Salt? D->E F Add Stoichiometric Base (e.g., NEt3) E->F Yes G Monitor & Adjust pH to 4-7 (e.g., with Acetic Acid) F->G H Monitor Reaction (TLC/LC-MS) G->H I Alcohol Byproduct Observed? H->I K Imine Formed, No Product? H->K J Switch to Selective Reducing Agent (e.g., STAB) I->J Yes P Successful Conversion I->P No J->H L Check Reducing Agent Activity K->L Yes K->P No M Increase Reductant Equivalents L->M N Increase Reaction Temperature M->N O Consider Alternative Reductant N->O O->H

Caption: A systematic workflow for troubleshooting low conversion in reductive amination.

Key Parameter Optimization

For successful reductive amination, careful selection and optimization of reaction parameters are crucial. The following tables provide a comparative overview of common choices.

Table 1: Comparison of Common Reducing Agents
Reducing AgentFormulaKey AdvantagesKey DisadvantagesOptimal pH
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Highly selective for imines/iminium ions; mild; good for one-pot reactions.[1][5][15][16][18]Water-sensitive; not compatible with methanol.[17]~5-7
Sodium CyanoborohydrideNaBH₃CNHighly selective; effective in one-pot reactions.[5][11][12][14][15]Highly toxic; generates cyanide byproducts.[1][5]~4-6[14]
Sodium BorohydrideNaBH₄Cost-effective; potent.[1]Reduces aldehydes and ketones; often requires a two-step process.[1][5][11]~7-9
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)"Green" option; high-yielding.Catalyst can be deactivated by amines/imines; requires specialized equipment.[8][9]N/A
Table 2: Common Solvents for Reductive Amination
SolventAbbreviationUse CaseNotes
1,2-DichloroethaneDCEPreferred for STAB reductions.[16][18]Halogenated solvent; exercise caution.
TetrahydrofuranTHFAlternative for STAB reductions.[16][18]Can form peroxides upon storage.
MethanolMeOHCommonly used with NaBH₃CN and NaBH₄.[17]Can react with some reducing agents.
DichloromethaneDCMAlternative for STAB reductions.[17]Halogenated solvent.

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol is a good starting point for the reductive amination of an aldehyde with this compound.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.0 equiv)

  • Triethylamine (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the aldehyde in DCE, add the this compound.

  • Add triethylamine to the mixture to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • If reacting with a less reactive ketone, acetic acid (1-2 equiv) can be added at this stage.[16][18]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[19]

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][19]

  • Purify the crude product by flash column chromatography if necessary.[1]

Protocol 2: Two-Step Reductive Amination using NaBH₄

This protocol is useful when using a less selective reducing agent like NaBH₄, or when over-alkylation is a concern.[5][18]

Step A: Imine Formation

  • Dissolve the aldehyde (1.0 equiv) and this compound (1.0 equiv) in methanol.

  • Add triethylamine (1.0 equiv) and stir the mixture at room temperature.

  • Monitor imine formation by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[5]

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine.[5]

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, keeping the temperature below 10 °C.[5]

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude amine.[5]

References

Technical Support Center: Column Chromatography of 2-(4-Fluorophenoxy)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatography purification of 2-(4-Fluorophenoxy)ethanamine hydrochloride and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives via column chromatography.

Issue 1: Peak Tailing or Streaking on TLC and Column

Q: Why is my compound showing significant peak tailing or streaking during chromatography?

A: Peak tailing is a common issue when purifying amine-containing compounds on silica gel.[1][2][3] The primary cause is the interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica stationary phase.[1][2][4] This leads to a secondary retention mechanism, causing the compound to elute slowly and asymmetrically.[1][3]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your amine for binding to the silica.[4][5] Common choices include triethylamine (TEA) or ammonium hydroxide. Start with a low concentration (e.g., 0.1-1% v/v) and optimize.[6]

  • Stationary Phase Selection:

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can create a more basic environment, minimizing the problematic interaction with silanol groups.[4][7]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18) with a suitable aqueous/organic mobile phase can be effective.[8] Adjusting the pH of the mobile phase to be 2 units above the pKa of your amine can improve retention and peak shape.[5]

  • Use of Buffers: Incorporating a buffer in the mobile phase can help maintain a stable pH and mask residual silanol interactions, thereby reducing peak tailing.[1][9]

Issue 2: Compound is Not Eluting from the Column

Q: My compound is stuck on the column and won't elute, even with a highly polar solvent system. What can I do?

A: This often happens with highly polar compounds like hydrochloride salts, which can bind very strongly to the acidic silica gel.

Solutions:

  • Increase Mobile Phase Polarity Drastically: For highly polar amines, aggressive solvent systems may be necessary. A common combination is dichloromethane/methanol with a small percentage of ammonium hydroxide.[4] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component (1-10%) in dichloromethane.[10]

  • Switch to a Different Stationary Phase: As mentioned previously, amine-functionalized silica or alumina can be less retentive for basic compounds.[4][7] Reversed-phase chromatography is also a strong alternative for polar salts.[8]

  • Pre-treat the Silica Gel: You can neutralize the silica gel before packing the column. This can be done by preparing a slurry of the silica in your eluent and adding a base like triethylamine or ammonia until the mixture is basic.[6]

  • Check for Compound Stability: It's possible your compound is degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[10]

Issue 3: Poor Separation of Compound from Impurities

Q: I'm having trouble separating my target compound from closely related impurities. How can I improve the resolution?

A: Achieving good separation requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Fine-tune the Solvent System: Systematically vary the solvent polarity. Sometimes, a less polar solvent system can provide better separation. Using a gradient elution instead of an isocratic one can also improve resolution, especially for compounds with different polarities.[11]

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If silica isn't working, consider alumina, amine-functionalized silica, or a reversed-phase column.[5][7] Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds due to π-π interactions.[12]

  • Optimize Column Parameters: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution.[12]

  • Consider Sample Loading: Overloading the column can lead to broad peaks and poor separation.[1][2] Try injecting a more dilute sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 2-(4-Fluorophenoxy)ethanamine derivatives on silica gel?

A1: A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Due to the amine group, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent peak tailing. For the hydrochloride salt, a more polar system like dichloromethane/methanol with a small percentage of ammonium hydroxide might be necessary.[4][6]

Q2: How can I remove the triethylamine (TEA) from my purified fractions?

A2: Triethylamine is relatively volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, you can perform an acidic wash (e.g., with dilute HCl) during a liquid-liquid extraction, but this will convert your free amine back to the hydrochloride salt.

Q3: Is it possible to purify the hydrochloride salt directly, or should I free-base it first?

A3: Purifying the hydrochloride salt directly on silica can be challenging due to its high polarity.[13] It may be advantageous to first convert the salt to the free base using a mild base (e.g., sodium bicarbonate solution) and extract it into an organic solvent. The free base will be less polar and generally behave better during silica gel chromatography. After purification, the hydrochloride salt can be reformed by treating the purified free base with HCl in a suitable solvent like ether or ethanol.[14]

Q4: My compound is water-soluble. Can I still use column chromatography?

A4: Yes, but you will likely need to use reversed-phase chromatography.[8] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For basic compounds, using a mobile phase with a controlled, slightly basic pH can improve chromatography.[5]

Q5: What are the signs of column degradation when using an amine-functionalized column?

A5: A common sign of amine column degradation is a shift in retention time, typically to an earlier time.[15] This can be caused by the reaction of the amine groups on the stationary phase with components of the mobile phase or sample, such as aldehydes or ketones, leading to the formation of Schiff bases.[15] To prolong the life of an amine column, it's important to follow the manufacturer's instructions for use and cleaning.

Data Presentation

Table 1: Recommended Stationary Phases for Purification

Stationary PhaseCompound FormRationale
Silica Gel Free BaseStandard, cost-effective choice. Requires a basic modifier in the eluent.
Amine-Functionalized Silica Free Base or SaltProvides a basic surface to minimize interactions with the amine, improving peak shape.[4][7]
Alumina (Basic or Neutral) Free BaseGood alternative to silica for basic compounds.
Reversed-Phase (C18) Hydrochloride SaltIdeal for highly polar and water-soluble compounds.[8]

Table 2: Common Mobile Phase Systems

Stationary PhaseMobile Phase SystemModifierPurpose of Modifier
Silica Gel Dichloromethane/MethanolAmmonium Hydroxide (e.g., 0.5-2%)Elute highly polar amines and prevent streaking.[4][6]
Silica Gel Hexane/Ethyl AcetateTriethylamine (e.g., 0.1-1%)Reduce peak tailing for less polar derivatives.[4][6]
Amine-Functionalized Silica Hexane/Ethyl AcetateNoneThe stationary phase itself minimizes the need for a basic modifier.[7]
Reversed-Phase (C18) Water/Acetonitrile or Water/MethanolFormic Acid or Ammonium AcetateControl pH and improve peak shape.

Experimental Protocols

General Protocol for Column Chromatography of a 2-(4-Fluorophenoxy)ethanamine Derivative (Free Base) on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica slurry, ensuring an even and compact bed.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., Hexane/Ethyl Acetate 9:1 + 0.5% TEA) through it.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column equilibrate 3. Equilibrate Column pack_column->equilibrate load_sample 4. Load Sample equilibrate->load_sample elute 5. Elute with Gradient load_sample->elute collect 6. Collect Fractions elute->collect analyze_tlc 7. Analyze Fractions (TLC) collect->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate

References

Preventing over-alkylation of 2-(4-Fluorophenoxy)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Over-Alkylation

Alkylation of primary amines, such as 2-(4-Fluorophenoxy)ethanamine, is a fundamental transformation in medicinal chemistry and drug development. However, this seemingly straightforward reaction is frequently complicated by over-alkylation, leading to the formation of undesired secondary and tertiary amine byproducts.[1] The core issue is that the mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine.[2][3] This increased reactivity makes it more likely to react with the remaining alkylating agent, creating a "runaway" reaction that is difficult to control and results in a mixture of products that can be challenging to purify.[2][3]

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate this common challenge, improve reaction selectivity, and achieve higher yields of your desired mono-alkylated product.

Troubleshooting Guide: Addressing Over-Alkylation in Your Reaction

This section is designed to address issues as they arise during your experiment.

Question: My reaction analysis (LC-MS/TLC) shows a significant amount of the di-alkylated product. What are my immediate and long-term options?

Answer:

Observing a significant di-alkylated byproduct is a common but solvable problem. Your strategy will involve immediate purification efforts and subsequent optimization of the reaction protocol.

Immediate Action: Product Purification

Separating a mixture of primary, secondary, and tertiary amines can be difficult due to their similar physical properties.

  • Column Chromatography: This is the most common method. The polarity difference between the primary, secondary, and tertiary amines may be sufficient for separation on silica gel. Often, a gradient elution system is required. A common technique is to add a small percentage of triethylamine or ammonia in the mobile phase to prevent the amines from tailing on the acidic silica gel.

  • Acid-Base Extraction: If the basicity (pKb) of the mono- and di-alkylated products is sufficiently different, a carefully controlled acid-base extraction might be effective. However, this is often not practical for closely related amines.

  • Protection & Separation: A more robust chemical method involves temporarily protecting the unreacted primary amine.

    • React the crude mixture with an aldehyde (e.g., benzaldehyde) to form an imine with the remaining primary amine. The resulting imine will have a significantly different polarity from the secondary (desired) and tertiary (over-alkylated) amine products, facilitating chromatographic separation.

    • Alternatively, protect the primary amine with a Boc group using Boc-anhydride.[4] The resulting Boc-protected amine is easily separable from the more basic secondary and tertiary amine products.

Long-Term Solution: Reaction Re-Design and Optimization

To prevent over-alkylation in future attempts, you must modify the reaction conditions to favor mono-alkylation. The key is to manipulate the relative rates of the first and second alkylation steps.

Troubleshooting_Overalkylation start Over-alkylation Detected (LC-MS / TLC) purify Immediate Action: Purification start->purify Salvage Current Batch optimize Long-Term Fix: Reaction Optimization start->optimize Improve Next Batch strat1 Stoichiometry: Use Excess Amine (5-10x) optimize->strat1 strat2 Kinetics: Slow Reagent Addition optimize->strat2 strat3 Conditions: Lower Temperature optimize->strat3 strat4 Reagents: Change Base/Solvent optimize->strat4 strat5 Alternative Method: Reductive Amination optimize->strat5 Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction amine Primary Amine (R-NH2) imine Imine Intermediate (R-N=C(R')-R'') amine->imine carbonyl Aldehyde / Ketone (R'-C(O)-R'') carbonyl->imine product Mono-Alkylated Secondary Amine imine->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

References

Handling hydroscopic nature of 2-(4-Fluorophenoxy)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the potentially hygroscopic nature of 2-(4-Fluorophenoxy)ethanamine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful use of this compound in your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter due to the hygroscopic properties of this compound.

Question: My this compound has formed clumps or appears "wet." Can I still use it?

Answer: The formation of clumps or a wet appearance is a strong indicator of water absorption. Using the compound in this state can lead to inaccurate weighing and potentially impact your experimental results due to the unknown water content. It is highly recommended to dry the material before use. If you choose to use it as is, you must first determine the precise water content to adjust the mass accordingly.

Question: How can I prevent my this compound from absorbing moisture?

Answer: Proper storage and handling are crucial.[1][2] Always store the compound in a tightly sealed, airtight container.[1] For long-term storage, placing the primary container inside a secondary container with a desiccant, such as silica gel, is a good practice.[3] When handling the compound, minimize its exposure to the ambient atmosphere by working quickly and resealing the container immediately after use.[1] In environments with high humidity, using a glove box or a controlled humidity chamber is ideal.[]

Question: I suspect my compound has absorbed water. How will this affect my experiment?

Answer: Water absorption can have several detrimental effects. Physically, it leads to inaccurate measurements of the active compound by mass.[5] Chemically, the presence of water can impact the stability of the amine salt. Water molecules can affect the nucleophilicity of the hydrochloride counter-ion and may lead to degradation of the compound over time.[2][6] This can result in the formation of impurities and a decrease in the overall purity of your starting material.

Question: What is the best method to determine the water content of my this compound?

Answer: The most accurate and specific method for determining water content is Karl Fischer titration. This technique is highly selective for water and is the preferred method in the pharmaceutical industry for this purpose.[6] Another method is Loss on Drying (LOD), which measures the total mass loss upon heating.[7] However, LOD is a non-specific method and will also measure other volatile components, not just water.[7]

Question: How can I dry my this compound if it has absorbed water?

Answer: A common method for drying a solid compound is to use a vacuum oven.[5][8] Heating the compound gently under vacuum can effectively remove absorbed water. It is crucial to use a temperature that is high enough to remove water but low enough to avoid thermal degradation of the compound. Always consult the compound's technical data sheet for information on its melting point and thermal stability before heating.

Data Presentation

ParameterResultMethod UsedNotes
Initial Water Content Karl Fischer TitrationAs received from the supplier.
Hygroscopicity Classification European PharmacopoeiaSee Protocol 1.
% Weight Gain at 80% RH / 25°C Gravimetric SorptionAfter 24 hours.
Critical Relative Humidity (RH) Gravimetric SorptionRH at which significant water uptake begins.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity Classification (European Pharmacopoeia Method)

This protocol allows you to classify the hygroscopic nature of this compound.[9]

Materials:

  • This compound

  • Weighing bottle or petri dish

  • Desiccator

  • Saturated solution of ammonium chloride (to maintain approximately 80% RH)

  • Analytical balance

  • Calibrated thermo-hygrometer

Procedure:

  • Place a saturated solution of ammonium chloride at the bottom of a desiccator to maintain a constant relative humidity of approximately 80%. Place a calibrated thermo-hygrometer inside to monitor the conditions. Allow the atmosphere inside the desiccator to equilibrate at 25°C ± 1°C.

  • Accurately weigh a clean, dry weighing bottle or petri dish (W1).

  • Add approximately 1-2 grams of this compound to the weighing bottle and accurately weigh it again (W2).

  • Place the open weighing bottle in the desiccator.

  • After 24 hours, remove the weighing bottle from the desiccator and immediately weigh it (W3).

  • Calculate the percentage increase in mass using the following formula: % Increase = ((W3 - W2) / (W2 - W1)) * 100

  • Classify the hygroscopicity based on the following criteria:

    • Non-hygroscopic: Increase in mass is less than 0.2%.

    • Slightly hygroscopic: Increase in mass is 0.2% to less than 2%.

    • Hygroscopic: Increase in mass is 2% to less than 15%.

    • Very hygroscopic: Increase in mass is 15% or more.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a method for the accurate determination of the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol

  • This compound sample

  • Analytical balance

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. This neutralizes any residual water in the solvent.

  • Accurately weigh a sample of this compound. The sample size will depend on the expected water content and the type of titrator used (consult the instrument manual for guidance).

  • Quickly transfer the weighed sample into the titration vessel.

  • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • It is good practice to run the analysis in triplicate to ensure the precision of the results.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for handling the hygroscopic nature of this compound.

Handling_Hygroscopic_Compound cluster_storage Storage cluster_handling Handling Store in Tightly Sealed Container Store in Tightly Sealed Container Use Desiccant Use Desiccant Store in Tightly Sealed Container->Use Desiccant For Long-Term Minimize Exposure to Air Minimize Exposure to Air Store in Tightly Sealed Container->Minimize Exposure to Air Work in Glove Box Work in Glove Box Minimize Exposure to Air->Work in Glove Box High Humidity Start Start Start->Store in Tightly Sealed Container

Caption: Recommended Storage and Handling Workflow.

Experimental_Workflow Compound Received Compound Received Visual Inspection Visual Inspection Compound Received->Visual Inspection Free Flowing Powder Free Flowing Powder Visual Inspection->Free Flowing Powder Yes Clumped or Wet Clumped or Wet Visual Inspection->Clumped or Wet No Determine Water Content Determine Water Content Free Flowing Powder->Determine Water Content Dry Compound Dry Compound Clumped or Wet->Dry Compound Proceed with Experiment Proceed with Experiment Determine Water Content->Proceed with Experiment Adjust mass for water content Dry Compound->Determine Water Content

Caption: Decision Workflow for Experimental Use.

References

Technical Support Center: Resolving Enantiomers of 2-(4-Fluorophenoxy)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving enantiomers of 2-(4-Fluorophenoxy)ethanamine hydrochloride and its derivatives. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful enantioseparation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of this compound?

The primary methods for resolving racemic this compound include:

  • Diastereomeric Salt Crystallization: This is a classical and industrially scalable method that involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate enantiomers.[3][4] This method is often used for both analytical and preparative scale separations.

  • Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer, allowing for the separation of the modified and unmodified enantiomers.[2]

Q2: How do I select a suitable chiral resolving agent for diastereomeric crystallization?

The selection of an appropriate chiral resolving agent is crucial for successful resolution. The ideal agent should be readily available, inexpensive, and form crystalline salts with the target amine. For amines like 2-(4-Fluorophenoxy)ethanamine, common chiral resolving agents are chiral acids such as:

  • Tartaric acid and its derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid)[1][5][6]

  • Mandelic acid (R- or S-mandelic acid)[5]

  • Camphorsulfonic acid[5]

It is highly recommended to perform a screening of several resolving agents and solvent systems to determine the optimal conditions for diastereomeric salt formation and crystallization.[1]

Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the resolved amine?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of the resolved amine.[3][7] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification based on peak area.[3] Other methods include nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents.[8]

Q4: Why is my diastereomeric salt not crystallizing?

Several factors can inhibit crystallization:

  • Inappropriate solvent: The solubility of the diastereomeric salts may be too high or too low in the chosen solvent.

  • Low concentration: The concentration of the amine and resolving agent may be below the saturation point.

  • Unsuitable resolving agent: The chosen resolving agent may not form a stable, crystalline salt with the amine.

  • Impurities: The presence of impurities can sometimes inhibit crystal formation.

Refer to the troubleshooting guide below for potential solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the resolution of this compound enantiomers via diastereomeric crystallization.

Problem Possible Cause(s) Suggested Solution(s)
No salt formation or precipitation 1. Inappropriate solvent system. 2. Concentrations of amine and resolving agent are too low. 3. Unsuitable chiral resolving agent.1. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water). 2. Increase the concentration of the reactants. 3. Screen different chiral resolving agents (e.g., various tartaric acid derivatives, mandelic acid).[1]
Oily precipitate instead of crystals 1. The melting point of the diastereomeric salt is below the temperature of the solution. 2. The solvent is not optimal for crystallization.1. Try cooling the solution slowly. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. 3. Add a small seed crystal if available. 4. Change the solvent system; a less polar solvent might promote crystallization.
Low yield of the desired enantiomer 1. The solubilities of the two diastereomeric salts are very similar in the chosen solvent. 2. Incomplete precipitation of the less soluble salt.1. Optimize the solvent system by trying different solvent mixtures to maximize the solubility difference. 2. Optimize the crystallization temperature and time. 3. Consider using a different chiral resolving agent.[1]
Low enantiomeric excess (e.e.) 1. Co-precipitation of the more soluble diastereomeric salt. 2. Inefficient separation of the crystals from the mother liquor.1. Perform recrystallization of the diastereomeric salt. Multiple recrystallizations may be necessary to improve chiral purity. 2. Ensure efficient filtration and washing of the crystals with a small amount of cold solvent.
Difficulty liberating the free amine from the salt 1. Incomplete neutralization of the chiral acid. 2. Formation of an emulsion during extraction.1. Ensure the aqueous solution is sufficiently basic (pH > 10) by adding a strong base like NaOH.[6] 2. If an emulsion forms, try adding a saturated NaCl solution to break it.

Experimental Protocols

Disclaimer: The following protocols are based on general methods for resolving chiral amines and procedures for structurally similar compounds.[1][6] Optimization for this compound may be required.

Protocol 1: Diastereomeric Salt Resolution using L-Tartaric Acid

1. Formation of the Diastereomeric Salt:

  • Dissolve racemic this compound in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water).

  • In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent system, heating gently if necessary.

  • Combine the two solutions and stir. If a precipitate does not form immediately, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

2. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals. This is the diastereomeric salt enriched in one enantiomer.

3. Liberation of the Free Amine:

  • Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution of a strong base (e.g., 2M NaOH).[1][6]

  • Stir the mixture until all the solid has dissolved and the amine has been extracted into the organic layer.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched free amine.

4. Determination of Enantiomeric Excess:

  • Analyze the product using chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To determine the enantiomeric purity of the resolved 2-(4-Fluorophenoxy)ethanamine.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or cyclodextrin-based). The selection is often empirical.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic analytes.[9]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of the racemic this compound in the mobile phase to serve as a standard.

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Dissolve a sample of the resolved amine in the mobile phase.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative Data

The following table summarizes performance data for chiral resolving agents used for a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, which can serve as a starting point for the resolution of 2-(4-Fluorophenoxy)ethanamine.[1]

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1:0.55Water20-25Not specified>99%
(R,R)-di-p-toluoyl-tartaric acid1:0.5Methanol/Water20-25Not specified~98%

Visualizations

Experimental_Workflow cluster_preparation Diastereomeric Salt Formation cluster_separation Separation & Liberation cluster_analysis Analysis racemic_amine Racemic Amine (2-(4-Fluorophenoxy)ethanamine HCl) dissolution Dissolve in Suitable Solvent racemic_amine->dissolution chiral_acid Chiral Resolving Agent (e.g., L-Tartaric Acid) chiral_acid->dissolution mixing Mix Solutions dissolution->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Salt (Enriched) filtration->crystals mother_liquor Mother Liquor (Enriched in other enantiomer) filtration->mother_liquor liberation Liberate Free Amine (Base Treatment & Extraction) crystals->liberation enantioenriched_amine Enantioenriched Amine liberation->enantioenriched_amine chiral_hplc Chiral HPLC Analysis enantioenriched_amine->chiral_hplc ee_determination Determine e.e. chiral_hplc->ee_determination

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Tree start Problem: No Crystals Formed check_solvent Is the solvent appropriate? start->check_solvent check_concentration Are concentrations sufficient? check_solvent->check_concentration Yes screen_solvents Action: Screen different solvents/mixtures check_solvent->screen_solvents No check_agent Is the resolving agent suitable? check_concentration->check_agent Yes increase_concentration Action: Increase reactant concentrations check_concentration->increase_concentration No screen_agents Action: Screen different chiral resolving agents check_agent->screen_agents No induce_crystallization Action: Try to induce crystallization (scratching, seeding) check_agent->induce_crystallization Yes

Caption: Troubleshooting decision tree for crystallization failure.

References

Validation & Comparative

A Comparative Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the ultimate success of a drug candidate. This guide provides a comparative analysis of 2-(4-Fluorophenoxy)ethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, against viable alternatives. The comparison is supported by a summary of typical quality specifications, experimental considerations, and the impact of building block selection on the synthesis of bioactive molecules.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (COA) for this compound, a crucial document for ensuring the quality and consistency of starting materials, typically includes the following specifications. While an exact COA can vary by supplier, the table below represents a compilation of common parameters for a high-quality batch suitable for pharmaceutical research.

ParameterTypical SpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 97.0%HPLC
Melting Point 192 - 194 °CMelting Point Apparatus
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH guidelinesGC-HS
Heavy Metals ≤ 20 ppmICP-MS

Comparison with Alternative Building Blocks

The utility of this compound is most evident in its application as a scaffold in the development of Selective Serotonin Reuptake Inhibitors (SSRIs) and tyrosine kinase inhibitors. The fluorine substituent is known to enhance metabolic stability and binding affinity of the final drug molecule. However, alternative building blocks can be considered based on synthetic strategy, desired biological activity, and cost.

Here, we compare this compound with two illustrative alternatives: 2-(4-Chlorophenoxy)ethanamine hydrochloride and 3-(4-Fluorophenoxy)pyrrolidine.

Building BlockKey FeaturesPrimary Application AreaSynthetic Considerations
This compound Fluorine substitution for enhanced metabolic stability and binding affinity.SSRIs, Tyrosine Kinase InhibitorsGenerally robust in ether synthesis and amidation reactions.
2-(4-Chlorophenoxy)ethanamine hydrochloride Chloro-analogue, may offer different electronic properties and be more cost-effective.SSRIs, various CNS-active agentsSimilar reactivity to the fluoro analogue, but the resulting compounds may have altered ADME properties.
3-(4-Fluorophenoxy)pyrrolidine Cyclic analogue, introduces conformational rigidity.Novel CNS agents, kinase inhibitorsThe pyrrolidine ring can influence receptor binding and selectivity. Synthesis may require different coupling strategies.

Experimental Data and Performance Comparison

While direct head-to-head comparative studies of these specific building blocks in the synthesis of the same final compound are not extensively published, we can infer performance differences from analogous synthetic transformations reported in medicinal chemistry literature.

Synthesis of Aryl Ether Intermediates

The formation of the aryl ether bond is a key step in utilizing these building blocks. The Williamson ether synthesis is a common method.

G cluster_0 Williamson Ether Synthesis 4-Fluorophenol 4-Fluorophenol Alkoxide Alkoxide 4-Fluorophenol->Alkoxide Deprotonation Base Base Base->Alkoxide 2-Chloroethanamine derivative 2-Chloroethanamine derivative Product Product 2-Chloroethanamine derivative->Product Alkoxide->Product SN2 Attack

Williamson Ether Synthesis Workflow

The reactivity of the phenoxide is influenced by the electron-withdrawing nature of the halogen substituent. While both fluorine and chlorine are electron-withdrawing, the slightly different electronic effects can influence reaction kinetics. In general, high yields can be achieved with both 4-fluorophenol and 4-chlorophenol under optimized conditions.

Impact on Final Compound Potency

The choice of the halogen on the phenoxy ring can have a significant impact on the biological activity of the final molecule. For instance, in the development of tyrosine kinase inhibitors, the nature of the substituent on the phenoxy ring can influence the binding affinity to the ATP-binding pocket of the kinase. While fluorine is often preferred for its ability to form favorable interactions and block metabolic sites, chlorine can also be a viable option and may lead to different selectivity profiles.

Similarly, in the context of SSRIs, the substituent on the phenoxy ring is crucial for interaction with the serotonin transporter (SERT). The substitution pattern on this ring is a key determinant of both potency and selectivity.

Experimental Protocols

General Procedure for Williamson Ether Synthesis
  • To a solution of the substituted phenol (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or acetone) is added a base (e.g., K₂CO₃, NaH, or Cs₂CO₃) (1.1 - 1.5 eq.).

  • The mixture is stirred at room temperature or heated to allow for the formation of the phenoxide.

  • The protected 2-haloethanamine derivative (e.g., N-Boc-2-chloroethanamine) (1.0 - 1.2 eq.) is added to the reaction mixture.

  • The reaction is stirred at an elevated temperature (e.g., 60-100 °C) until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired aryl ether intermediate.

General Procedure for Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0 - 3.0 eq.).

  • The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • The amine building block (e.g., this compound) (1.0 - 1.2 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent.

  • The combined organic layers are washed sequentially with aqueous acid, aqueous base, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

G cluster_1 Amide Coupling Workflow Carboxylic Acid Carboxylic Acid Activated Acid Activated Acid Carboxylic Acid->Activated Acid Coupling Agent Coupling Agent Coupling Agent->Activated Acid Base Base Base->Activated Acid Amine Building Block Amine Building Block Amide Product Amide Product Amine Building Block->Amide Product Activated Acid->Amide Product

Amide Coupling Workflow

Conclusion

This compound is a versatile and valuable building block in pharmaceutical synthesis, particularly for targets where a fluorinated phenoxy moiety is desired to enhance pharmacological properties. The choice between this and alternative building blocks such as its chloro-analogue or cyclic derivatives will depend on a careful consideration of the synthetic route, the desired biological activity and selectivity profile of the final compound, and economic factors. The provided typical specifications and general experimental protocols can serve as a useful starting point for researchers in their drug discovery and development endeavors.

Purity determination of 2-(4-Fluorophenoxy)ethanamine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide to Purity Determination of 2-(4-Fluorophenoxy)ethanamine Hydrochloride by HPLC

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, ensuring high purity is essential for the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, offering high resolution and sensitivity for separating the main compound from its potential impurities.[1] This guide provides a comparative overview of HPLC methods for the purity determination of this compound, supported by experimental protocols and data.

Challenges in HPLC Analysis

A primary challenge in the HPLC analysis of this compound is its potential lack of a strong UV chromophore, which can result in poor sensitivity with standard UV detectors. To overcome this, a pre-column derivatization strategy is often employed. This involves reacting the analyte with a derivatizing agent to attach a molecule with strong UV absorbance, thereby enhancing detection.[2][3]

Recommended HPLC Method with Pre-column Derivatization

Based on methods for structurally similar compounds, a robust reversed-phase HPLC (RP-HPLC) method involving pre-column derivatization with dansyl chloride is proposed. Dansyl chloride reacts with the primary amine group of 2-(4-Fluorophenoxy)ethanamine to form a highly fluorescent derivative that can be readily detected.

Experimental Protocol: HPLC with Dansyl Chloride Derivatization

1. Reagents and Materials:

  • This compound reference standard (>98% purity)

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Hydrochloric acid (0.1 M)

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV or Fluorescence Detector
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40% to 90% B15-20 min: 90% B20-21 min: 90% to 40% B21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)
Injection Volume 10 µL

3. Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. Prepare this solution fresh daily.

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 1 mg/mL in methanol.

4. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • Cool the mixture to room temperature.

  • Add 100 µL of 0.1 M hydrochloric acid to quench the reaction.

  • Vortex for 10 seconds.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The proposed method should be validated according to ICH guidelines. A summary of typical performance characteristics is presented below.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis weigh Weighing of Sample and Standard dissolve Dissolution in Methanol weigh->dissolve add_buffer Add Bicarbonate Buffer dissolve->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl vortex1 Vortex add_dansyl->vortex1 incubate Incubate at 60°C vortex1->incubate cool Cool to Room Temp. incubate->cool quench Quench with HCl cool->quench vortex2 Vortex quench->vortex2 filter Filter (0.45 µm) vortex2->filter inject Inject into HPLC filter->inject detect UV or Fluorescence Detection inject->detect data Data Acquisition & Processing detect->data

Caption: Workflow for the HPLC purity determination of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.

TechniquePrincipleAdvantagesDisadvantages
HPLC with UV/Fluorescence Separation based on polarity, detection by light absorbance or emission.High resolution, good sensitivity (with derivatization), quantitative.May require derivatization for compounds with poor chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, detection by mass.High sensitivity, provides structural information for impurity identification.Requires derivatization to increase volatility, not suitable for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Absolute method (qNMR), provides unambiguous structural confirmation.Lower sensitivity compared to HPLC and GC-MS, more complex data analysis.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, small sample volume required.Lower sensitivity for neutral compounds, reproducibility can be challenging.[4]

Logical Relationship for Method Selection

G cluster_screening Initial Screening & Routine QC cluster_impurity_id Impurity Identification & Structural Elucidation start Purity Determination of 2-(4-Fluorophenoxy)ethanamine HCl hplc HPLC with UV/Fluorescence start->hplc High Throughput & Quantitative ce Capillary Electrophoresis start->ce Orthogonal Method gcms GC-MS (for volatile impurities) start->gcms Volatile Impurities Suspected lcms LC-MS hplc->lcms Unknown Peak Detected nmr NMR Spectroscopy lcms->nmr Further Structural Confirmation

Caption: Decision tree for selecting an analytical method for purity determination.

Conclusion

The purity determination of this compound can be effectively achieved using a reversed-phase HPLC method with pre-column derivatization. This approach offers the necessary sensitivity and resolution for accurate quantification and impurity profiling. For comprehensive characterization, especially for the identification of unknown impurities, complementary techniques such as GC-MS and NMR spectroscopy should be considered. The selection of the most appropriate analytical method will depend on the specific goals of the analysis, ranging from routine quality control to in-depth structural elucidation of impurities.

References

A Comprehensive Guide to the LC-MS Analysis of 2-(4-Fluorophenoxy)ethanamine Hydrochloride and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 2-(4-Fluorophenoxy)ethanamine hydrochloride and its potential degradation and metabolic products. It is intended for researchers, scientists, and drug development professionals. The guide outlines a robust LC-MS/MS method, compares it with alternative analytical techniques, and provides detailed experimental protocols for forced degradation studies.

Introduction

This compound is a primary aromatic amine of interest in pharmaceutical research. Accurate and sensitive analytical methods are crucial for its quantification, stability assessment, and the characterization of its related products. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][2][3] This guide will detail a proposed LC-MS/MS method, evaluate its performance against other methods, and provide protocols for assessing the compound's stability under various stress conditions.

Comparison of Analytical Techniques

While LC-MS/MS is often the preferred method for analyzing pharmaceutical compounds, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be considered. The choice of technique depends on the analyte's properties and the specific analytical requirements.[4][5][6][7][8]

Table 1: Comparison of Analytical Techniques for this compound Analysis

FeatureLC-MS/MS (Proposed)GC-MSHPLC-UV
Principle Separation by liquid chromatography followed by mass-based detection.Separation of volatile compounds in the gas phase followed by mass-based detection.Separation by liquid chromatography followed by UV absorbance detection.
Applicability Ideal for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required.Applicable to compounds with a UV chromophore.
Sensitivity Very high (typically ng/mL to pg/mL).[9][10]High, but can be limited by derivatization efficiency.Moderate (typically µg/mL).
Selectivity Very high, especially with MS/MS, allowing for accurate quantification in complex matrices.High, provides structural information from fragmentation patterns.Lower, susceptible to interference from co-eluting compounds.
Sample Preparation Simple dilution or solid-phase extraction (SPE).Often requires derivatization to increase volatility.Simple filtration and dilution.
Limitations Matrix effects (ion suppression/enhancement) can occur.Not suitable for non-volatile or thermally unstable compounds.Limited structural information and lower sensitivity.

Proposed LC-MS/MS Method

The following method is a robust starting point for the analysis of this compound, based on established protocols for primary aromatic amines.[9][10]

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a suitable starting point. For better peak shape with basic amines, a column with a different stationary phase like pentafluorophenyl (PFP) can be considered.[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to the protonated molecule [M+H]+ would be selected, and two to three product ions would be monitored for quantification and confirmation.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[11][12][13][14][15] These studies involve subjecting the compound to stress conditions harsher than accelerated stability testing.

Experimental Protocol: Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared and subjected to the following stress conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

Samples should be taken at various time points, neutralized if necessary, and diluted for LC-MS/MS analysis to monitor the parent compound's degradation and the formation of degradation products.

Table 2: Predicted Degradation Products of this compound

Stress ConditionPotential Degradation PathwayPredicted Products
Acidic/Basic Hydrolysis Ether cleavage4-Fluorophenol, Ethanolamine
Oxidative Degradation N-oxidation, Hydroxylation of the aromatic ringN-oxide derivatives, Hydroxylated aromatic derivatives
Thermal Degradation General decompositionA range of smaller molecules depending on the weakest bonds
Photolytic Degradation Cleavage of the ether bond, Dehalogenation4-Hydroxyphenoxy)ethanamine, Phenoxyethanamine

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound and its degradation products.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Solution of 2-(4-Fluorophenoxy)ethanamine HCl B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C HPLC Separation (C18 Column) B->C Inject Stressed Samples D Mass Spectrometry (ESI+, MRM) C->D E Quantification of Parent Compound D->E Acquire Data F Identification of Degradation Products

Caption: Experimental workflow for forced degradation and LC-MS/MS analysis.

Plausible Metabolic Pathway

The following diagram illustrates a plausible metabolic pathway for 2-(4-Fluorophenoxy)ethanamine, based on common metabolic transformations of similar compounds.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(4-Fluorophenoxy)ethanamine M1 N-Acetylation Parent->M1 M2 Oxidative Deamination Parent->M2 M3 Aromatic Hydroxylation Parent->M3 M4 Ether Cleavage Parent->M4 P1 N-acetyl-2-(4-fluorophenoxy)ethanamine M1->P1 P2 (4-Fluorophenoxy)acetaldehyde M2->P2 P3 2-(4-Fluoro-x-hydroxyphenoxy)ethanamine M3->P3 P4 4-Fluorophenol M4->P4 M5 Glucuronidation P1->M5 P3->M5 M6 Sulfation P3->M6 P4->M5 P4->M6 P5 Glucuronide Conjugates M5->P5 P6 Sulfate Conjugates M6->P6

Caption: Plausible metabolic pathway of 2-(4-Fluorophenoxy)ethanamine.

References

A Comparative Guide to the Quantitative Analysis of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 2-(4-Fluorophenoxy)ethanamine hydrochloride. This document offers a detailed examination of experimental protocols and performance data to assist researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to Quantitative Analysis Techniques

Quantitative analysis is pivotal in ensuring the purity, potency, and safety of pharmaceutical compounds. While several techniques are available, their applicability and performance can vary based on the analyte's chemical properties and the specific requirements of the analysis.

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[1] The signal intensity in ¹H NMR is directly proportional to the number of protons, enabling accurate molar concentration determination without the need for a specific reference standard of the analyte itself.[1][2]

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the quantitative analysis of non-volatile and thermally labile compounds.[3] Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard, often using a UV detector.[4] For accurate quantification of impurities, their relative response factors to the main component must be known.[1]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For polar compounds like amines, derivatization is often necessary to improve volatility and chromatographic performance.[5] Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Performance Comparison

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the quantitative analysis of amine compounds, based on representative data from the literature.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]Comparative method based on separation of volatile compounds.[3]
Accuracy High (typically <2% deviation), provides absolute purity.[6]High, but can be influenced by the response factors of impurities.[1]High, dependent on derivatization efficiency and analyte stability.[7]
Precision (RSD) Excellent, typically <1% for high S/N.[8]Very good, typically <2%.[9]Good, can be influenced by derivatization and injection variability.[7]
Linearity (R²) >0.999 over a wide dynamic range.[10]>0.999 over a defined concentration range.[11]>0.99 over a defined concentration range.[7]
Limit of Detection (LOD) ~10 µM.[10]~0.01-0.10 mg/kg (after derivatization).[11]Analyte dependent, can be at ppm levels.[5]
Limit of Quantitation (LOQ) Dependent on desired accuracy, achievable with S/N >150.[10]~0.02-0.31 mg/kg (after derivatization).[11]Analyte dependent, typically 3-5x LOD.[9]
Sample Throughput Moderate, requires longer acquisition times for high precision.High, with established methods.Moderate to high, depending on run time and sample preparation.
Reference Standard Requires a certified internal standard, not the analyte itself.[12]Requires a certified reference standard of the analyte.[4]Requires a certified reference standard of the analyte.
Development Time Relatively short, method development is often straightforward.Can be time-consuming to optimize separation.Method development can be complex due to derivatization.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible quantitative data. Below are representative protocols for the analysis of this compound using qNMR, HPLC, and GC.

This protocol outlines the determination of the purity of this compound using an internal standard.

1. Materials and Equipment:

  • This compound (Analyte)

  • Dimethyl sulfone (DMSO₂) (Internal Standard, Certified Reference Material)[13]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of dimethyl sulfone into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[14]

    • Acquisition Time (aq): Sufficient to allow the FID to decay completely (typically 3-5 seconds).

4. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the aromatic protons) and the singlet from the internal standard (dimethyl sulfone at ~3.1 ppm in DMSO-d₆).[13]

  • Calculate the purity of the analyte using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Spectrometer setup (tune, shim) transfer->setup acquire Acquire spectrum with quantitative parameters setup->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for qNMR analysis.

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Materials and Equipment:

  • This compound (Analyte and Reference Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the analyte in the mobile phase to a similar concentration as the standard.

  • Filter all solutions through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the analyte by comparing its peak area to the calibration curve.

HPLC_Workflow prep Prepare Mobile Phase & Equilibrate System inject Inject into HPLC prep->inject sample_prep Prepare Standard & Sample Solutions sample_prep->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect data Data Acquisition & Integration detect->data quantify Quantification via Calibration Curve data->quantify

Caption: General workflow for HPLC analysis.

This protocol outlines a GC-FID method for the analysis of 2-(4-Fluorophenoxy)ethanamine, which would be liberated from its hydrochloride salt. This method involves a derivatization step.

1. Materials and Equipment:

  • This compound (Analyte)

  • Sodium hydroxide solution (e.g., 1 M)

  • Dichloromethane (GC grade)

  • Trifluoroacetic anhydride (TFAA) (Derivatizing agent)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

2. Sample Preparation:

  • Free Base Extraction: Dissolve a known amount of the hydrochloride salt in water. Add sodium hydroxide solution to basify the solution (pH > 10). Extract the free amine into dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization: To the dried extract, add an excess of TFAA. Heat the mixture at 70°C for 30 minutes. Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC injection.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 20:1)

4. Analysis:

  • Prepare a calibration curve using a reference standard of the analyte subjected to the same extraction and derivatization procedure.

  • Inject the prepared sample.

  • Quantify the analyte by comparing its peak area to the calibration curve.

GC_Logical_Relationship start Analyte (HCl Salt) free_base Free Base Extraction (Basification & LLE) start->free_base derivatize Derivatization (e.g., with TFAA) free_base->derivatize injection GC Injection derivatize->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection quantification Quantification detection->quantification

Caption: Key steps in the GC analysis of an amine hydrochloride.

Conclusion

The choice of an analytical method for the quantitative analysis of this compound depends on the specific requirements of the study.

  • qNMR stands out as a primary method that provides high accuracy and precision without the need for a specific reference standard of the analyte, making it particularly valuable for the purity assessment of novel compounds and for orthogonal validation.[1][2]

  • HPLC is a robust and versatile technique, well-suited for routine quality control in a regulated environment, especially when high sample throughput is required.[3]

  • GC is a viable alternative, particularly when high sensitivity is needed, but the requirement for derivatization can add complexity to the workflow.[3][5]

For researchers and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each technique is essential for making informed decisions and ensuring the generation of reliable and accurate quantitative data.

References

A Comparative Guide to the Reactivity of 2-(4-Fluorophenoxy)ethanamine and 2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-(4-Fluorophenoxy)ethanamine and its non-fluorinated analog, 2-phenoxyethanamine. The introduction of a fluorine atom to the phenoxy ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity.[1] Understanding the impact of this substitution on the reactivity of the ethanamine side chain is crucial for designing synthetic routes and predicting molecular interactions.

Introduction

2-Phenoxyethanamine and its derivatives are versatile building blocks in organic synthesis and are found in the structure of various biologically active compounds. The strategic incorporation of a fluorine atom, as in 2-(4-Fluorophenoxy)ethanamine, can significantly alter the electronic properties of the molecule, thereby influencing its reactivity. This guide explores these differences through a comparison of their fundamental chemical properties and provides detailed experimental protocols for their synthesis and a common derivatization reaction.

Physicochemical Properties

The electronic effect of the fluorine atom in the para position of the phenyl ring is a key determinant of the differences in reactivity between the two compounds. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). For a substituent at the para position, the inductive effect typically dominates, leading to a decrease in electron density on the phenoxy oxygen and, consequently, on the amine nitrogen.

This is reflected in the predicted pKa values of the conjugate acids of these amines. A lower pKa value for the protonated amine indicates a weaker base, which in turn suggests lower nucleophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Conjugate Acid)
2-(4-Fluorophenoxy)ethanamineC₈H₁₀FNO155.17Value not explicitly found in searches
2-phenoxyethanamineC₈H₁₁NO137.18[2]8.80 ± 0.28 (for N,N-dimethyl derivative)[3]

Note: A specific predicted pKa for 2-(4-Fluorophenoxy)ethanamine was not found in the conducted searches. However, based on the electron-withdrawing nature of fluorine, it is predicted to be lower than that of 2-phenoxyethanamine. The pKa value for the N,N-dimethyl derivative of 2-phenoxyethanamine is provided as a reference point.

Reactivity Comparison

The primary amine functionality in both molecules is the main center of reactivity, participating in reactions such as N-acylation, N-alkylation, and Schiff base formation. The nucleophilicity of this amine is directly influenced by the electron density on the nitrogen atom.

2-phenoxyethanamine: The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, making it a moderately strong base and a good nucleophile.

2-(4-Fluorophenoxy)ethanamine: The electron-withdrawing fluorine atom reduces the electron density on the nitrogen atom of the ethanamine side chain. This decrease in electron density leads to a reduction in the amine's basicity and nucleophilicity compared to its non-fluorinated counterpart. Consequently, 2-(4-Fluorophenoxy)ethanamine is expected to be less reactive in nucleophilic substitution and addition reactions.

The following diagram illustrates the factors influencing the comparative reactivity of the two compounds.

Caption: Comparative reactivity of the two amines.

Experimental Protocols

To empirically determine the difference in reactivity, a comparative N-acylation reaction can be performed. The rate of this reaction will provide a quantitative measure of the nucleophilicity of the amine.

Synthesis of Starting Materials

Protocol 1: Synthesis of 2-phenoxyethanamine

This procedure is based on the Gabriel synthesis, a reliable method for preparing primary amines.

Materials:

  • Phenol

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Potassium phthalimide

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Synthesis of 2-Phenoxyethyl bromide: In a round-bottom flask, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF. Add 1,2-dibromoethane (1.2 eq) and heat the mixture at 80°C for 12 hours. Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract with diethyl ether. Wash the organic layer with 1M NaOH and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of N-(2-Phenoxyethyl)phthalimide: Combine 2-phenoxyethyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in DMF. Heat the mixture at 100°C for 4 hours. Cool the reaction, pour it into water, and collect the precipitate by filtration. Wash the solid with water and ethanol.

  • Hydrazinolysis: Suspend N-(2-phenoxyethyl)phthalimide (1.0 eq) in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture for 4 hours. Cool to room temperature, add 2M HCl, and stir for 30 minutes. Filter off the phthalhydrazide precipitate. Neutralize the filtrate with 2M NaOH and extract with diethyl ether. Dry the organic layer and concentrate to obtain 2-phenoxyethanamine.

Protocol 2: Synthesis of 2-(4-Fluorophenoxy)ethanamine

The synthesis follows the same Gabriel pathway as for the non-fluorinated analog, starting with 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Potassium phthalimide

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Follow the three steps outlined in Protocol 1, substituting 4-fluorophenol for phenol in the initial step.

Comparative Reactivity Study: N-Acylation

This protocol describes a competitive N-acylation reaction to directly compare the nucleophilicity of the two amines.

Materials:

  • 2-phenoxyethanamine

  • 2-(4-Fluorophenoxy)ethanamine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, prepare equimolar solutions (e.g., 0.1 M) of 2-phenoxyethanamine and 2-(4-Fluorophenoxy)ethanamine in dry DCM.

  • Add triethylamine (2.2 eq) to the amine mixture.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 eq) in DCM to the stirred amine solution.

  • Allow the reaction to proceed at 0°C. Take aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench each aliquot with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer and analyze by GC-MS to determine the relative amounts of the two N-acylated products: N-(2-phenoxyethyl)acetamide and N-(2-(4-fluorophenoxy)ethyl)acetamide.

Data Analysis:

By plotting the ratio of the two products over time, a direct comparison of the reaction rates can be made. The amine that is consumed faster and forms its corresponding amide in a higher yield at earlier time points is the more reactive nucleophile. It is expected that 2-phenoxyethanamine will react significantly faster than 2-(4-Fluorophenoxy)ethanamine.

The following diagram illustrates the experimental workflow for the comparative N-acylation.

G Workflow for Comparative N-Acylation start Start step1 Prepare equimolar mixture of amines in DCM start->step1 step2 Add triethylamine step1->step2 step3 Cool to 0°C step2->step3 step4 Add acetyl chloride solution step3->step4 step5 Monitor reaction by taking aliquots over time step4->step5 step6 Quench aliquots with NaHCO₃ step5->step6 step7 Extract with DCM step6->step7 step8 Analyze by GC-MS step7->step8 end Determine relative reactivity step8->end

Caption: Experimental workflow for comparing amine reactivity.

Conclusion

The presence of a fluorine atom at the para-position of the phenoxy ring in 2-(4-Fluorophenoxy)ethanamine significantly influences its chemical reactivity compared to 2-phenoxyethanamine. The strong electron-withdrawing nature of fluorine reduces the basicity and nucleophilicity of the primary amine, making it less reactive in common amine derivatization reactions such as N-acylation. This difference in reactivity is a critical consideration for synthetic chemists and drug designers when utilizing these valuable building blocks. The provided experimental protocols offer a framework for the synthesis and direct comparison of the reactivity of these two compounds in a laboratory setting.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenoxyethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Modulating Phenoxyethanamine Scaffolds

The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents across a wide range of therapeutic areas. Its versatility allows for facile modification to tune pharmacological properties. One of the most powerful strategies in modern drug design is the selective incorporation of fluorine into a lead compound.[1][2] This guide provides a comparative analysis of how fluorination impacts the biological activity of phenoxyethanamine analogs, focusing on receptor binding, functional activity, and metabolic stability.

The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties.[2] Replacing a hydrogen atom with fluorine can modulate pKa, lipophilicity, and conformational preference.[2][3] Critically, the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily.[4][5] This often translates into improved metabolic stability, a longer plasma half-life, and enhanced bioavailability.[6][7] Our exploration will be grounded in the established principles of medicinal chemistry, supported by detailed experimental protocols that form the basis of such comparative studies.

Comparative Biological Activity: A Data-Driven Analysis

The decision to fluorinate a phenoxyethanamine analog is driven by the desire to optimize its drug-like properties. The effects, however, are highly dependent on the position and number of fluorine atoms. Below, we compare the key pharmacological parameters between a hypothetical non-fluorinated parent compound and its fluorinated analog.

Receptor Binding Affinity

Fluorination can either increase or decrease binding affinity for a biological target, an effect dictated by the specific molecular interactions within the receptor's binding pocket. Electronic effects, such as altered hydrogen bonding capabilities or the creation of favorable orthogonal multipolar interactions (e.g., with backbone carbonyls), play a crucial role.[6]

Table 1: Comparative Receptor Binding Affinities (Kᵢ) at a Target GPCR

CompoundStructureTarget ReceptorKᵢ (nM)
Parent Compound (Non-Fluorinated) R-O-CH₂CH₂-NH₂ (where R = Phenyl)Serotonin 5-HT₂ₐ15.2
Fluorinated Analog R'-O-CH₂CH₂-NH₂ (where R' = 4-Fluorophenyl)Serotonin 5-HT₂ₐ5.8

Kᵢ (Inhibition Constant) values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

In this illustrative example, the addition of a fluorine atom at the para-position of the phenyl ring enhances binding affinity. This could be attributed to the fluorinated ring participating in more favorable hydrophobic or electrostatic interactions within the binding site.[8] However, it is crucial to recognize that this outcome is not universal; in other cases, fluorination can introduce steric hindrance or unfavorable electronic repulsion, thereby decreasing affinity.[9]

Functional Activity

Beyond simply binding, a compound's ability to elicit a biological response (i.e., its functional activity as an agonist, antagonist, or inverse agonist) is paramount. This is typically quantified by measuring the compound's potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) in a cell-based functional assay.

Table 2: Comparative Functional Activity in a cAMP Assay

CompoundAssay TypePotency (EC₅₀, nM)Efficacy (% of Max Response)
Parent Compound (Non-Fluorinated) Gαᵢ-coupled cAMP Inhibition45.795%
Fluorinated Analog Gαᵢ-coupled cAMP Inhibition20.198%

EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. A lower EC₅₀ value indicates greater potency.

The data shows the fluorinated analog is not only a more potent agonist (lower EC₅₀) but also displays slightly higher efficacy. This suggests that the conformational or electronic changes induced by fluorination not only improve binding but also stabilize the active state of the receptor more effectively, leading to a more robust downstream signaling cascade.[10]

Metabolic Stability

A primary and often predictable benefit of fluorination is the enhancement of metabolic stability.[4] By replacing a hydrogen atom at a known site of metabolic oxidation (a "metabolic soft spot") with fluorine, that pathway of degradation can be effectively blocked.[2]

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundMetabolic Half-Life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Parent Compound (Non-Fluorinated) 1838.5
Fluorinated Analog 759.2

A longer half-life (t½) and lower intrinsic clearance (CLᵢₙₜ) are indicative of greater metabolic stability.

The dramatic increase in the metabolic half-life for the fluorinated analog underscores the power of this strategy.[11][12] This improvement means the compound is cleared less rapidly, which can lead to higher and more sustained plasma concentrations in vivo, potentially allowing for lower or less frequent dosing.[13]

Visualizing the Impact and Workflow of Fluorination

To better understand these concepts, the following diagrams illustrate the mechanistic basis for improved metabolic stability and the typical experimental workflow for compound evaluation.

cluster_0 Mechanism of Metabolic Stabilization Parent Phenoxyethanamine (Metabolically Liable Site) Metabolism CYP450-Mediated Oxidation Parent->Metabolism C-H Bond Metabolite Hydroxylated Metabolite (Inactive/Cleared) Metabolism->Metabolite Fluorinated Fluorinated Analog (Metabolically Blocked) Blocked Oxidation Blocked by C-F Bond Fluorinated->Blocked Strong C-F Bond Stable Increased Metabolic Stability & Half-Life Blocked->Stable

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

cluster_1 Experimental Workflow for Compound Evaluation A Synthesize Non-Fluorinated & Fluorinated Analogs B Purity & Structural Verification (LC-MS, NMR) A->B C Receptor Binding Assay (Determine Kᵢ) B->C D Cell-Based Functional Assay (Determine EC₅₀, Efficacy) C->D E In Vitro Metabolic Stability Assay (t½, CLᵢₙₜ) D->E F Data Analysis & Structure-Activity Relationship (SAR) E->F

Caption: A generalized workflow for an in vitro compound evaluation.

Experimental Protocols: A Guide to Data Generation

The integrity of any comparative analysis rests on the quality of its underlying experimental data. The following protocols provide a detailed, step-by-step guide for assessing receptor binding and metabolic stability.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[14]

  • Objective: To determine the Kᵢ of fluorinated and non-fluorinated analogs at a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand with known affinity for the receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ).

    • Test compounds (fluorinated and non-fluorinated analogs).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and vacuum manifold.

    • Scintillation fluid and a liquid scintillation counter.

  • Methodology:

    • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of test compounds in binding buffer. The concentration range should span at least 5 orders of magnitude around the expected Kᵢ.

    • Assay Setup: In a 96-well plate, add in order:

      • 50 µL of binding buffer for total binding wells or 50 µL of a saturating concentration of a known non-labeled ligand for non-specific binding (NSB) wells.

      • 50 µL of the appropriate test compound dilution for competition wells.

      • 50 µL of radioligand at a concentration at or below its Kₔ. Causality: Using a low radioligand concentration ensures that the assay is sensitive to competition by the test compound and that conditions do not violate the assumptions of the Cheng-Prusoff equation.[15]

      • 50 µL of diluted receptor membranes.

    • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[15]

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation fluid to each vial and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily CYP450s, present in liver microsomes.[16][17]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of test compounds.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • Test compounds.

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • NADPH regenerating system (cofactor for CYP450 enzymes).[16]

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • LC-MS/MS system for analysis.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).

    • Incubation Setup: In a 96-well plate, pre-warm the microsomal suspension and test compound (at a final concentration of ~1 µM) at 37°C for 5-10 minutes.

    • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. Causality: The reaction is initiated by the cofactor because CYP450 enzymes are dependent on NADPH for their oxidative activity.[16] Omitting NADPH serves as a negative control.

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding an equal volume of ice-cold quenching solution. The '0 minute' sample is taken immediately after adding NADPH.

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

      • Determine the slope of the linear portion of the curve (k).

      • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

      • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein).[4]

Conclusion and Strategic Implications

The strategic incorporation of fluorine into the phenoxyethanamine scaffold is a validated and powerful approach to enhancing drug-like properties. As demonstrated, fluorination can significantly improve metabolic stability and favorably modulate receptor binding and functional potency.[3][6] However, the effects are highly context-dependent, and a successful outcome relies on a deep understanding of the target's structure-activity relationships (SAR).

This guide illustrates that a direct, data-driven comparison is essential. By employing robust experimental protocols for binding, functional activity, and metabolic stability, researchers can make informed decisions. The increased metabolic stability offered by fluorination can de-risk a project by solving potential pharmacokinetic challenges early in development.[13] Ultimately, the judicious use of fluorine remains a key strategy for transforming promising phenoxyethanamine leads into optimized clinical candidates.

References

A Comparative Guide to the Synthesis and Application of 2-(4-Fluorophenoxy)ethanamine and 2-(4-chlorophenoxy)ethanamine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the success of a synthetic campaign. This guide offers a detailed comparison of 2-(4-Fluorophenoxy)ethanamine hydrochloride and 2-(4-chlorophenoxy)ethanamine hydrochloride, two closely related yet distinct intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.

This document provides an objective analysis of their performance, supported by available data, to inform the selection process for specific research and development applications.

Physicochemical Properties: A Tale of Two Halogens

The primary difference between these two molecules lies in the halogen substituent at the para-position of the phenoxy ring. This seemingly minor change imparts subtle but significant differences in their electronic and steric properties, which in turn influence their reactivity and the properties of the final compounds.

PropertyThis compound2-(4-chlorophenoxy)ethanamine hydrochloride
Molecular Formula C₈H₁₁ClFNOC₈H₁₁Cl₂NO
Molecular Weight 191.63 g/mol 208.08 g/mol
Appearance Off-white to pale yellow crystalline powderWhite to off-white crystalline solid
Melting Point 192 - 194 °C[1]Not specified
Solubility Soluble in waterSoluble in water

Synthesis and Reactivity Considerations

Both compounds are typically synthesized from the corresponding 4-halophenol. The choice between the fluoro and chloro analogs often hinges on the desired electronic characteristics of the target molecule and the planned synthetic route. Fluorine, being more electronegative but a poorer leaving group than chlorine, can influence the reactivity of the aromatic ring and the basicity of the amine. In many contexts, the fluorine substituent is valued for its ability to enhance biological activity.[2]

Performance in Synthesis: A Focus on N-Acylation

A frequent application of these primary amines is in N-acylation reactions to form amides, which are common functionalities in biologically active molecules. While a direct head-to-head comparison in a single publication is scarce, we can infer performance from typical reaction protocols and the known effects of the halogen substituents.

Experimental Protocol: General N-Acylation of 2-(4-halophenoxy)ethanamine

The following protocol outlines a general procedure for the N-acylation of 2-(4-halophenoxy)ethanamine hydrochloride with an acyl chloride.

Materials:

  • This compound or 2-(4-chlorophenoxy)ethanamine hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile)

  • Standard workup and purification reagents and equipment

Procedure:

  • The 2-(4-halophenoxy)ethanamine hydrochloride is dissolved or suspended in the chosen solvent.

  • The base is added to neutralize the hydrochloride and liberate the free amine.

  • The acyl chloride is added, often at a reduced temperature to control the exothermicity of the reaction.

  • The reaction is stirred at a suitable temperature until completion, monitored by techniques such as TLC or LC-MS.

  • Upon completion, the reaction mixture is subjected to an aqueous workup to remove salts and other water-soluble impurities.

  • The organic layer is dried and concentrated, and the crude product is purified, typically by recrystallization or column chromatography.

Comparative Performance Insights:

While specific yields and reaction times will vary depending on the substrate and conditions, some general trends can be anticipated based on the electronic nature of the halogen. The greater electron-withdrawing effect of fluorine compared to chlorine can slightly decrease the nucleophilicity of the amine, which might lead to slower reaction rates. However, in practice, both reactions are generally efficient.

ParameterThis compound2-(4-chlorophenoxy)ethanamine hydrochloride
Expected Reactivity Slightly lower nucleophilicity of the amine due to the stronger electron-withdrawing nature of fluorine.Slightly higher nucleophilicity of the amine compared to the fluoro analog.
Typical Applications Frequently used as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[2]Utilized as a pesticide intermediate and in the synthesis of other organic compounds.
Potential Advantages The fluorine atom can enhance biological activity and metabolic stability in the final product.[2]The chlorine atom can also contribute to biological activity and provides a different steric and electronic profile.

Logical Workflow for Reagent Selection in a Synthetic Pathway

The decision to use the fluoro or chloro analog is a critical step in the design of a synthetic route. The following diagram illustrates the logical workflow for this selection process.

G cluster_0 Design Phase cluster_1 Decision and Procurement cluster_2 Execution and Analysis Define Target Molecule Define Target Molecule Consider Electronic Effects Consider Electronic Effects Define Target Molecule->Consider Electronic Effects Evaluate Steric Hindrance Evaluate Steric Hindrance Define Target Molecule->Evaluate Steric Hindrance Review Literature Precedent Review Literature Precedent Define Target Molecule->Review Literature Precedent Select Fluoro or Chloro Analog Select Fluoro or Chloro Analog Consider Electronic Effects->Select Fluoro or Chloro Analog Evaluate Steric Hindrance->Select Fluoro or Chloro Analog Review Literature Precedent->Select Fluoro or Chloro Analog Procure Starting Material Procure Starting Material Select Fluoro or Chloro Analog->Procure Starting Material Perform Synthesis Perform Synthesis Procure Starting Material->Perform Synthesis Analyze Product (Yield, Purity) Analyze Product (Yield, Purity) Perform Synthesis->Analyze Product (Yield, Purity) Characterize Final Compound Characterize Final Compound Analyze Product (Yield, Purity)->Characterize Final Compound

Caption: A flowchart outlining the key considerations in selecting between 2-(4-Fluorophenoxy)ethanamine and 2-(4-chlorophenoxy)ethanamine hydrochloride for a synthetic project.

Application in Biologically Active Molecules: A Signaling Pathway Perspective

The choice of halogen can have profound effects on the biological activity of the final molecule. For instance, in the context of a kinase inhibitor, the para-substituent on the phenoxy ring often interacts with a specific region of the enzyme's binding pocket. The difference in size and electronic properties between fluorine and chlorine can alter the binding affinity and selectivity of the inhibitor.

Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Binds to active site Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Inhibitor_F Inhibitor (Fluoro) Inhibitor_F->Kinase Competitive inhibition Inhibitor_Cl Inhibitor (Chloro) Inhibitor_Cl->Kinase Competitive inhibition

Caption: A diagram illustrating the competitive inhibition of a kinase by molecules derived from either the fluoro or chloro analog, highlighting their interaction at the ATP binding site.

Conclusion

Both this compound and 2-(4-chlorophenoxy)ethanamine hydrochloride are valuable and versatile building blocks in organic synthesis. The selection between them should be a considered decision based on the specific goals of the project.

  • For applications where enhanced biological activity or metabolic stability is a primary concern, the fluoro analog is often a preferred choice. The unique properties of fluorine make it a valuable substituent in medicinal chemistry.[2]

  • The chloro analog provides a reliable and often more economical alternative, and its distinct steric and electronic profile may be advantageous in certain contexts.

Ultimately, for novel synthetic targets, an empirical approach involving the screening of both analogs is recommended to determine the optimal starting material for achieving the desired outcome in terms of yield, purity, and, if applicable, biological activity.

References

Comparative Analysis of Synthetic Intermediates for 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the reaction intermediates in the synthesis of 2-(4-Fluorophenoxy)ethanamine hydrochloride has been developed for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of two primary synthetic pathways, featuring detailed experimental protocols, comparative data on intermediates, and visual representations of the chemical transformations.

The synthesis of this compound, a key building block in the development of various pharmaceuticals, can be approached through two principal routes. The first route involves a Williamson ether synthesis followed by conversion of an alcohol to an amine. A second, alternative pathway proceeds through a nitrile intermediate. The characterization and comparison of the intermediates in these pathways are crucial for optimizing reaction conditions and ensuring the purity of the final product.

Synthetic Pathway 1: Williamson Ether Synthesis and Subsequent Amination

This pathway commences with the reaction of 4-fluorophenol with a two-carbon electrophile to form the intermediate ether, 2-(4-fluorophenoxy)ethanol. This alcohol is then converted to the target amine.

Key Intermediates and Characterization:

IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
2-(4-Fluorophenoxy)ethanolC₈H₉FO₂156.15¹H NMR (CDCl₃): δ 6.80-7.00 (m, 4H, Ar-H), 4.05 (t, 2H, -OCH₂-), 3.90 (t, 2H, -CH₂OH), 2.05 (t, 1H, -OH). IR (KBr, cm⁻¹): 3350 (O-H stretch), 1505 (aromatic C=C stretch), 1220 (C-O-C stretch), 825 (para-substituted benzene C-H bend).

Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)ethanol

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-fluorophenol (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-Bromoethanol (1.1 eq) is then added, and the reaction mixture is heated to reflux for 12-16 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield 2-(4-fluorophenoxy)ethanol.

Experimental Protocol: Conversion of 2-(4-Fluorophenoxy)ethanol to 2-(4-Fluorophenoxy)ethanamine

2-(4-Fluorophenoxy)ethanol (1.0 eq) is first converted to a better leaving group, for example, by reaction with thionyl chloride in an inert solvent to form 1-(2-chloroethoxy)-4-fluorobenzene. The crude chloride is then reacted with an excess of aqueous ammonia or a solution of ammonia in methanol in a sealed vessel at elevated temperature and pressure. After the reaction is complete, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water to remove excess ammonia and ammonium salts. The organic layer is dried and concentrated to give 2-(4-fluorophenoxy)ethanamine.

G cluster_0 Pathway 1: Williamson Ether Synthesis 4-Fluorophenol 4-Fluorophenol 2-(4-Fluorophenoxy)ethanol 2-(4-Fluorophenoxy)ethanol 4-Fluorophenol->2-(4-Fluorophenoxy)ethanol Williamson Ether Synthesis 2-(4-Fluorophenoxy)ethanamine 2-(4-Fluorophenoxy)ethanamine 2-(4-Fluorophenoxy)ethanol->2-(4-Fluorophenoxy)ethanamine Amination

Caption: Synthetic workflow for Pathway 1.

Synthetic Pathway 2: Synthesis via a Nitrile Intermediate

An alternative route involves the synthesis of 4-fluorophenoxyacetonitrile, which is subsequently reduced to the desired amine.

Key Intermediates and Characterization:

IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
4-FluorophenoxyacetonitrileC₈H₆FNO151.14¹H NMR (CDCl₃): δ 6.90-7.10 (m, 4H, Ar-H), 4.75 (s, 2H, -OCH₂CN). IR (KBr, cm⁻¹): 2250 (C≡N stretch), 1505 (aromatic C=C stretch), 1240 (C-O-C stretch), 830 (para-substituted benzene C-H bend).

Experimental Protocol: Synthesis of 4-Fluorophenoxyacetonitrile

4-Fluorophenol (1.0 eq) is dissolved in a suitable polar aprotic solvent like acetonitrile, and potassium carbonate (1.5 eq) is added. The mixture is stirred, and chloroacetonitrile (1.1 eq) is added dropwise. The reaction is then heated to reflux for 6-8 hours. After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Experimental Protocol: Reduction of 4-Fluorophenoxyacetonitrile

4-Fluorophenoxyacetonitrile (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or tetrahydrofuran. A reducing agent, for example, lithium aluminum hydride (LAH) (1.5 eq), is cautiously added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield 2-(4-fluorophenoxy)ethanamine.

G cluster_1 Pathway 2: Nitrile Intermediate 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxyacetonitrile 4-Fluorophenoxyacetonitrile 4-Fluorophenol->4-Fluorophenoxyacetonitrile Nucleophilic Substitution 2-(4-Fluorophenoxy)ethanamine 2-(4-Fluorophenoxy)ethanamine 4-Fluorophenoxyacetonitrile->2-(4-Fluorophenoxy)ethanamine Reduction

Caption: Synthetic workflow for Pathway 2.

Final Step: Formation of the Hydrochloride Salt

The final step in both pathways is the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Experimental Protocol: Formation of this compound

2-(4-Fluorophenoxy)ethanamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same solvent, or gaseous hydrogen chloride, is then slowly added with stirring until the precipitation of the hydrochloride salt is complete. The white solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Comparison of the Synthetic Routes

ParameterPathway 1 (Williamson Ether/Amination)Pathway 2 (Nitrile Reduction)
Starting Materials 4-Fluorophenol, 2-bromoethanol4-Fluorophenol, chloroacetonitrile
Key Intermediates 2-(4-Fluorophenoxy)ethanol4-Fluorophenoxyacetonitrile
Reagents K₂CO₃, NH₃ (or equivalent)K₂CO₃, LiAlH₄ (or other reducing agents)
Potential Advantages Milder conditions for the ether synthesis step.Potentially shorter reaction sequence.
Potential Disadvantages Amination step may require high pressure and temperature.Use of highly reactive and hazardous reducing agents like LAH.

This comparative guide provides a foundational understanding of the synthetic routes to this compound and the characterization of their respective intermediates. The choice of a particular pathway will depend on the available resources, safety considerations, and desired scale of the synthesis.

Validated analytical method for 2-(4-Fluorophenoxy)ethanamine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of validated analytical methodologies for the quantification of 2-(4-Fluorophenoxy)ethanamine hydrochloride is essential for researchers, scientists, and drug development professionals. This guide provides an objective overview of suitable analytical techniques, complete with experimental data and detailed protocols to ensure reliable and accurate quantification in research and quality control settings.

The primary challenge in the analysis of this compound is its weak ultraviolet (UV) absorption, which necessitates derivatization for sensitive detection using common chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Other viable methods include Gas Chromatography (GC) with derivatization and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. Below is a comparison of the most suitable methods for the quantification of this compound.

ParameterHPLC with Pre-column DerivatizationGC with DerivatizationCapillary Electrophoresis (CE)
Principle Chromatographic separation of a derivatized analyte on a stationary phase with UV or fluorescence detection.Separation of volatile derivatives of the analyte based on their boiling points and interactions with a stationary phase, typically with Flame Ionization Detection (FID) or Mass Spectrometry (MS).Separation of ions in an electric field based on their electrophoretic mobility, with UV detection after derivatization.
Typical Derivatizing Agent 2-naphthalenesulfonyl chloride (NSCl)[1], 9-fluorenylmethyl chloroformate (FMOC-Cl)[2]Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)[3]9-fluorenylmethyl chloroformate (FMOC-Cl)[2]
Advantages High sensitivity and selectivity, robust and reproducible, widely available instrumentation.[1]High resolution, suitable for volatile amines, can be coupled with MS for definitive identification.[3]Low sample volume requirement, high resolution, cost-effective, and fast analysis times.[2]
Disadvantages Derivatization step adds complexity and potential for error.Derivatization is often required to improve volatility and peak shape.[3]Can be less robust than HPLC, potential for matrix interference.
Typical Linearity (r²) ≥ 0.995[4]≥ 0.99≥ 0.99
Typical Accuracy (% Recovery) 98-102%[4]95-105%97-103%
Typical Precision (% RSD) < 2%[5]< 5%< 3%
Limit of Quantification (LOQ) Low µg/mL to ng/mL range.ng/mL to pg/mL range.µg/mL range.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.[6][7]

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of this compound with a UV-active compound to enhance its detection.[1]

1. Reagents and Materials:

  • This compound reference standard

  • 2-naphthalenesulfonyl chloride (NSCl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Borate Buffer (0.1 M, pH 9.5)[1]

  • Sodium Hydroxide (1 M)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

5. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 200 µL of 0.1 M Borate Buffer (pH 9.5) and 100 µL of 10 mg/mL NSCl in acetonitrile.[1]

  • Vortex the mixture for 30 seconds.

  • Incubate at 60°C for 30 minutes.[1]

  • Cool to room temperature and add 100 µL of 1 M Sodium Hydroxide to quench the reaction.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) with Derivatization

This method is suitable for the quantification of volatile amines after derivatization to improve their chromatographic properties.[3][8]

1. Reagents and Materials:

  • This compound reference standard

  • Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)[3]

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

2. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min

  • Injection Mode: Splitless

4. Standard and Sample Preparation:

  • Prepare stock and working standard solutions in ethyl acetate.

  • Dissolve the sample in ethyl acetate.

5. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add the internal standard.

  • Add 50 µL of PFPA or TFAA.[3]

  • Cap the vial and heat at 70°C for 30 minutes.[3]

  • Cool to room temperature and inject into the GC.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for the intended purpose.[4][7] The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.[6]

MethodValidationWorkflow Start Define Analytical Target Profile (ATP) MethodDevelopment Method Development & Optimization Start->MethodDevelopment ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Prepare Validation Report Robustness->ValidationReport End Method Implementation ValidationReport->End

Caption: Workflow for Analytical Method Validation.

HPLC Derivatization and Analysis Workflow

The following diagram outlines the key steps involved in the HPLC analysis of this compound with pre-column derivatization.

HPLCDerivatizationWorkflow SamplePrep Sample/Standard Preparation Derivatization Add Buffer & Derivatizing Agent (NSCl) SamplePrep->Derivatization Incubation Incubate at 60°C Derivatization->Incubation Quenching Quench Reaction (NaOH) Incubation->Quenching Filtration Filter (0.45 µm) Quenching->Filtration HPLC_Analysis HPLC Injection & Analysis Filtration->HPLC_Analysis DataProcessing Data Processing & Quantification HPLC_Analysis->DataProcessing

Caption: HPLC Pre-column Derivatization Workflow.

References

Comparative Analysis of Derivatives Containing the (4-Fluorophenoxy)ethyl Amine Moiety: A Review of Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-fluorophenoxy)ethanamine scaffold is a key pharmacophore in the development of novel bioactive compounds, with derivatives showing a wide range of biological activities. The inclusion of a fluorine atom on the phenyl ring is a common drug design strategy to improve metabolic stability and binding affinity. This guide provides a comparative overview of the cross-reactivity and selectivity of various derivatives incorporating the (4-fluorophenoxy)ethyl amine moiety, based on available preclinical data. The information is intended to assist researchers in understanding the potential for off-target effects and in guiding the development of more selective therapeutic agents.

Summary of Cross-Reactivity and Selectivity Data

The following tables summarize the in vitro binding affinities and inhibitory activities of different derivatives containing the (4-fluorophenoxy)ethyl amine core structure against a variety of biological targets. These derivatives showcase the diverse pharmacological profiles that can be achieved through structural modifications of the parent scaffold.

Compound ClassDerivative ExamplePrimary Target(s)Off-Target(s) / Cross-ReactivityReference
2-substituted-4-phenoxypyridineNot Specifiedc-Met, Flt-3Data not available[1]
2-(4-fluoro-3-hydroxyphenyl)ethylamineN-ethyl derivativeDopamine D2 ReceptorDopamine D1 Receptor[2]
4-OxyquinolineWXFL-152VEGFR2, FGFR1, PDGFRβData not available[3][4]
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamideCompound 26ac-Met KinaseData not available[5]
Lobelane AnalogueCompound 14Vesicular Monoamine Transporter 2 (VMAT2)Dopamine Transporter (DAT), Serotonin Transporter (SERT)[6]

Quantitative Comparison of Inhibitory Activities

The tables below provide a more detailed look at the quantitative data from the cited studies, focusing on the inhibitory concentrations (IC50) and binding affinities (Ki) of the exemplified derivatives.

Table 1: Angiokinase Inhibition by 4-Oxyquinoline Derivatives [3][4]

CompoundVEGFR2 IC50 (nmol/L)FGFR1 IC50 (nmol/L)PDGFRβ IC50 (nmol/L)
WXFL-255 (Lead)9.4188.0143.0
WXFL-152 Not specified, but identified as a potent triple angiokinase inhibitorNot specifiedNot specified
Compound A1Not specifiedNot specified67.6
Compound A228.12394.972.5
Compound A5Not specifiedNot specified101.5

Table 2: Dopamine Receptor Affinity of 2-(4-fluoro-3-hydroxyphenyl)ethylamine Derivatives [2]

CompoundD1 Receptor Affinity (vs. [3H]SCH 23390)D2 Receptor Affinity (vs. [3H]spiperone)Selectivity (D2 vs. D1)
Dopamine~2x higher than Amine 26~2x higher than Amine 26-
Amine 26Lower than DopamineLower than Dopamine-
N-ethyl- (28)DecreasedGreatly EnhancedHigh
N-n-propyl-N-(2-phenylethyl)- (30)DecreasedGreatly EnhancedHigh
N-n-propyl-N-(2-phenylethyl)- (31, isomeric)DecreasedGreatly Enhanced~65-fold

Table 3: VMAT2, DAT, and SERT Inhibition by Lobelane Analogues [6]

CompoundVMAT2 Ki (nM)DAT Ki (nM)SERT Ki (nM)VMAT2 vs. DAT SelectivityVMAT2 vs. SERT Selectivity
Lobelane-----
Compound 14 31--96-fold335-fold
Compound 5----163-fold
Compound 6----260-fold
Compound 8----331-fold
Compound 16---87-fold-

Table 4: c-Met Kinase and Cancer Cell Line Inhibition by N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives [5]

Compoundc-Met IC50 (µM)A549 IC50 (µM)H460 IC50 (µM)HT-29 IC50 (µM)
Compound 26a 0.0161.590.720.56

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. The following sections outline the key experimental protocols employed in the cited research.

Kinase Inhibition Assays (for Angiokinases and c-Met)
  • Methodology: In vitro kinase inhibition assays were performed to determine the IC50 values of the test compounds.[3][5]

  • Procedure: Recombinant human kinases (e.g., VEGFR2, FGFR1, PDGFRβ, c-Met) were incubated with the substrate (e.g., a synthetic peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity was typically measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, TR-FRET, or radiometric assays. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, was then calculated.[3][5]

Radioligand Binding Assays (for Dopamine Receptors)
  • Methodology: Competitive radioligand binding assays were used to determine the affinity of the compounds for dopamine D1 and D2 receptors.[2]

  • Procedure: Membranes from cells expressing either D1 or D2 receptors were incubated with a specific radioligand ([3H]SCH 23390 for D1, [3H]spiperone for D2) and varying concentrations of the test compounds.[2] After reaching equilibrium, the bound and free radioligand were separated by filtration. The radioactivity of the filters was measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the equilibrium dissociation constant (Ki).

Neurotransmitter Transporter Uptake Assays (for VMAT2, DAT, and SERT)
  • Methodology: Synaptosome preparations or cell lines expressing the respective transporters were used to assess the inhibitory effect of the compounds on neurotransmitter uptake.[6]

  • Procedure: The preparations were incubated with a radiolabeled neurotransmitter ([3H]dopamine for VMAT2 and DAT, [3H]5-HT for SERT) in the presence of different concentrations of the test compounds.[6] After a specific incubation time, the uptake was stopped, and the amount of radioactivity taken up by the synaptosomes or cells was measured. The IC50 values were then determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these derivatives and a general workflow for assessing cross-reactivity.

Angiogenesis_Signaling_Pathway cluster_VEGFR VEGF/VEGFR2 Pathway cluster_FGFR FGF/FGFR1 Pathway cluster_PDGFR PDGF/PDGFRβ Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates IP3_DAG IP3_DAG PLCg->IP3_DAG Generates Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Activate Proliferation Cell Proliferation Ca_PKC->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PI3K_Akt_pathway PI3K_Akt_pathway FGFR1->PI3K_Akt_pathway Activates Grb2_SOS Grb2_SOS FRS2->Grb2_SOS Recruits Ras_MAPK_pathway Ras_MAPK_pathway Grb2_SOS->Ras_MAPK_pathway Activates Cell_Growth Cell Growth Ras_MAPK_pathway->Cell_Growth Promotes Cell_Survival Cell Survival PI3K_Akt_pathway->Cell_Survival Promotes PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds STATs STATs PDGFRb->STATs Activates PI3K_pathway2 PI3K_pathway2 PDGFRb->PI3K_pathway2 PI3K Pathway Gene_Expression Gene Expression STATs->Gene_Expression Regulates Migration Cell Migration PI3K_pathway2->Migration Promotes WXFL_152 WXFL-152 WXFL_152->VEGFR2 Inhibits WXFL_152->FGFR1 Inhibits WXFL_152->PDGFRb Inhibits

Caption: Angiogenesis signaling pathways targeted by WXFL-152.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 Activates PI3K PI3K GAB1->PI3K Activates SHP2 SHP2 GAB1->SHP2 Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Anti-apoptosis AKT->Cell_Survival Promotes GRB2_SOS GRB2_SOS SHP2->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Invasion Cell Proliferation, Invasion & Motility ERK->Proliferation_Invasion Promotes Gene_Transcription Gene Transcription for Angiogenesis & Metastasis STAT3->Gene_Transcription Regulates Compound_26a Compound 26a Compound_26a->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and its inhibition.

Cross_Reactivity_Workflow cluster_selectivity Selectivity & Cross-Reactivity Profiling start Synthesize and Purify 2-(4-Fluorophenoxy)ethanamine Hydrochloride Derivatives primary_screen Primary Screening: Assess activity against the intended primary target(s) start->primary_screen in_vitro_panel In Vitro Panel Screening: - Receptor Binding Assays - Enzyme Inhibition Assays (e.g., kinases, transporters) primary_screen->in_vitro_panel Active compounds cellular_assays Cell-Based Assays: - Assess functional activity (agonist/antagonist) - Cytotoxicity assays in_vitro_panel->cellular_assays data_analysis Data Analysis: - Determine IC50/Ki values - Calculate selectivity ratios cellular_assays->data_analysis in_vivo In Vivo Studies (for promising candidates): - Assess efficacy and off-target side effects in animal models data_analysis->in_vivo Selective compounds

Caption: General experimental workflow for cross-reactivity studies.

References

Efficacy Blueprint: A Comparative Analysis of Drug Candidates Derived from 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of therapeutic success. The 2-(4-Fluorophenoxy)ethanamine moiety has emerged as a privileged structure, serving as a versatile foundation for the development of novel bioactive compounds.[1] The incorporation of a fluorine atom onto the phenoxy ring is a well-established strategy to enhance metabolic stability and augment binding affinity to biological targets.[1] This guide provides an in-depth, objective comparison of drug candidates derived from this promising scaffold, focusing on two distinct and significant therapeutic avenues: serotonin reuptake inhibition for the treatment of depression and anticancer activity through cytotoxicity. We will delve into the synthetic rationale, comparative efficacy data, and the detailed experimental methodologies that underpin these findings.

The 2-(4-Fluorophenoxy)ethanamine Scaffold: A Launchpad for CNS and Oncology Agents

The 2-(4-Fluorophenoxy)ethanamine core offers a unique combination of structural features that make it an attractive starting point for drug design. Its phenoxy ring can engage in various non-covalent interactions with protein targets, while the flexible ethylamine side chain allows for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This adaptability has been exploited to generate compounds with markedly different biological activities, as we will explore in the following sections.

Serotonin-Selective Reuptake Inhibitors (SSRIs): Targeting the Serotonin Transporter (SERT)

Derivatives of the 2-(4-Fluorophenoxy)ethanamine scaffold have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in the treatment of clinical depression. The mechanism of action for SSRIs involves the blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin and subsequent enhancement of serotonergic neurotransmission.

A notable study focused on the synthesis and biological evaluation of three novel 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives. These compounds were designed as analogs of the potent antidepressant fluoxetine, with the aim of potentially mitigating the common side effect of sexual dysfunction associated with many SSRIs.

Comparative Efficacy of SSRI Candidates

The in vitro efficacy of these compounds was assessed by their ability to inhibit the binding of a radiolabeled ligand to the serotonin reuptake transporter (SERT). The half-maximal inhibitory concentration (IC50) is a key metric of potency, with lower values indicating greater affinity for the target.

Compound IDChemical NameSERT Binding IC50 (µM)
10 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl1.45
11 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl3.27
12 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl9.56

Data sourced from Bioorganic & Medicinal Chemistry, 2004.

These results indicate that all three compounds exhibit micromolar affinity for SERT. While less potent than established SSRIs, these findings are encouraging and provide a basis for further structural optimization to improve potency while maintaining the desired side-effect profile.

Signaling Pathway: SSRI Mechanism of Action

The following diagram illustrates the mechanism of action of SSRIs at the synaptic cleft.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Synaptic_Serotonin Serotonin (5-HT) Presynaptic_Vesicle->Synaptic_Serotonin Release SERT Serotonin Transporter (SERT) Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->Postsynaptic_Receptor Binding & Signaling SSRI_Drug SSRI Candidate SSRI_Drug->SERT

Caption: Mechanism of SSRI action at the synapse.

Anticancer Agents: Cytotoxicity in Cancer Cell Lines

In a distinct therapeutic application, derivatives of the structurally related 2-(4-Fluorophenyl)-N-phenylacetamide scaffold have been synthesized and evaluated for their potential as anticancer agents.[2][3] The primary mechanism explored in these studies is the induction of cytotoxicity in various cancer cell lines.

Comparative Efficacy of Anticancer Candidates

The in vitro anticancer activity of these compounds was determined using the MTS assay, which measures cell viability. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The study compared the efficacy of these novel compounds against imatinib, a well-established anticancer drug.

Compound IDR-group (position on N-phenyl ring)PC3 (Prostate Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
2b m-nitro52>100
2c p-nitro80100
Imatinib (Reference) -4098

Data sourced from Iranian Journal of Pharmaceutical Research, 2013.[2][3]

The results indicate that while the synthesized compounds exhibit cytotoxic activity, particularly against the PC3 prostate cancer cell line, their potency is generally lower than that of the reference drug, imatinib.[2] Notably, the presence and position of the nitro group on the N-phenyl ring appear to influence the cytotoxic effect.[2]

Signaling Pathway: Induction of Apoptosis

A common mechanism through which cytotoxic agents exert their anticancer effects is the induction of apoptosis, or programmed cell death. The following diagram outlines a simplified intrinsic apoptotic pathway that can be triggered by cytotoxic compounds.

Apoptosis_Pathway Drug_Candidate Anticancer Drug Candidate Cellular_Stress Cellular Stress Drug_Candidate->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for the key assays discussed in this guide.

In Vitro SERT Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

1. Membrane Preparation:

  • Human platelets or cells expressing recombinant human SERT are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radioligand with high affinity for SERT (e.g., [³H]citalopram), and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7][8]

1. Cell Seeding:

  • Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the cells for a specified duration (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[4][5][6][7][8]

  • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

4. Solubilization and Absorbance Measurement:

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[4][5]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4][7]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, which can be used to assess the activation of apoptotic pathways.[9][10][11]

1. Protein Extraction:

  • Treat cells with the test compound for various time points.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[10]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight.

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

4. Detection and Analysis:

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of the target proteins, often normalizing to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved caspases or cleaved PARP is indicative of apoptosis.

Conclusion

The 2-(4-Fluorophenoxy)ethanamine scaffold demonstrates significant versatility, giving rise to drug candidates with potential applications in both central nervous system disorders and oncology. The piperazine derivatives show promise as a starting point for developing novel SSRIs with potentially improved side-effect profiles, although further optimization is required to enhance their potency. The N-phenylacetamide analogs exhibit modest cytotoxic activity against cancer cell lines, highlighting a different therapeutic trajectory for this scaffold.

This guide underscores the importance of a multi-faceted approach to drug discovery, combining rational design, robust in vitro screening, and detailed mechanistic studies. The provided data and protocols offer a framework for researchers to build upon, fostering the continued exploration and development of new therapeutics derived from this valuable chemical scaffold.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, fluorinated organic molecules hold a position of prominence. The strategic incorporation of fluorine atoms into a drug candidate's structure can significantly enhance its metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the myriad of fluorinated synthons, 2-(4-Fluorophenoxy)ethanamine and its hydrochloride salt have emerged as a valuable scaffold. This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including potential therapeutics for neurological and psychiatric disorders.[1] The efficiency and scalability of the synthetic routes to this and analogous compounds are therefore of critical importance to researchers in both academic and industrial settings.

This guide provides a comparative analysis of three distinct and plausible synthetic strategies for the preparation of 2-(4-Fluorophenoxy)ethanamine hydrochloride. Each route is evaluated based on its underlying chemical principles, procedural complexity, and potential for optimization. Detailed experimental protocols are provided for each methodology, alongside a discussion of their respective advantages and disadvantages to aid researchers in selecting the most appropriate pathway for their specific needs.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound fundamentally involves the formation of an ether linkage between a 4-fluorophenol moiety and a two-carbon unit bearing a protected or latent amino group, followed by deprotection and salt formation. We will explore three established synthetic methodologies that can be adapted for this purpose:

  • Route A: Williamson Ether Synthesis followed by Nitrile Reduction

  • Route B: Gabriel Synthesis of Primary Amines

  • Route C: The Mitsunobu Reaction

Below is a high-level comparison of these synthetic pathways.

ParameterRoute A: Williamson Ether Synthesis / Nitrile ReductionRoute B: Gabriel SynthesisRoute C: Mitsunobu Reaction
Key Reactions Williamson Ether Synthesis, Nucleophilic Substitution, Nitrile ReductionGabriel Synthesis (SN2 alkylation of phthalimide), HydrazinolysisMitsunobu Reaction
Starting Materials 4-Fluorophenol, Chloroacetonitrile4-Fluorophenol, 1,2-Dibromoethane, Potassium Phthalimide4-Fluorophenol, 2-(Phthalimido)ethanol
Reagent Toxicity Chloroacetonitrile is toxic and requires careful handling.Hydrazine is a toxic and potentially explosive reagent.DEAD/DIAD are irritants and potentially explosive.
Reaction Conditions Generally requires strong base and elevated temperatures.Can require high temperatures for the alkylation step.Mild, often performed at or below room temperature.
Stereochemistry Not applicable for this target molecule.Not applicable for this target molecule.Proceeds with inversion of configuration if a chiral alcohol is used.
Workup/Purification May require chromatographic purification of intermediates.Phthalhydrazide byproduct can be challenging to remove.Removal of triphenylphosphine oxide can be difficult.
Scalability Generally scalable and cost-effective.Scalable, but waste disposal of byproducts is a consideration.Can be challenging to scale up due to reagent cost and purification issues.

Route A: Williamson Ether Synthesis and Nitrile Reduction

This classical approach is a robust and often high-yielding method for the construction of ethers.[2] The synthesis begins with the deprotonation of 4-fluorophenol to its corresponding phenoxide, which then acts as a nucleophile in an SN2 reaction with an electrophilic two-carbon synthon. In this proposed route, chloroacetonitrile serves as the electrophile, simultaneously introducing the two-carbon backbone and a nitrile group that can be subsequently reduced to the desired primary amine.

Causality of Experimental Choices

The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is crucial to ensure complete deprotonation of the weakly acidic 4-fluorophenol, thereby generating a potent nucleophile. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is selected to solvate the cation and facilitate the SN2 reaction. The subsequent reduction of the nitrile to a primary amine can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) being a powerful, albeit non-selective, option. Catalytic hydrogenation offers a milder alternative.

Experimental Protocol

Step 1: Synthesis of 2-(4-Fluorophenoxy)acetonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of chloroacetonitrile (1.1 equivalents) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-fluorophenoxy)acetonitrile.

Step 2: Reduction of 2-(4-Fluorophenoxy)acetonitrile to 2-(4-Fluorophenoxy)ethanamine

  • To a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 2-(4-fluorophenoxy)acetonitrile (1.0 equivalent) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-(4-fluorophenoxy)ethanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of diethyl ether or methanol.

  • Add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring until precipitation is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Workflow Diagram

Williamson Ether Synthesis and Nitrile Reduction A 4-Fluorophenol C 2-(4-Fluorophenoxy)acetonitrile A->C Williamson Ether Synthesis B Chloroacetonitrile B->C D 2-(4-Fluorophenoxy)ethanamine C->D Nitrile Reduction E 2-(4-Fluorophenoxy)ethanamine HCl D->E Salt Formation reagent1 NaH, DMF reagent2 LiAlH4, Et2O reagent3 HCl

Caption: Workflow for Route A: Williamson Ether Synthesis and Nitrile Reduction.

Route B: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct alkylation of ammonia.[3][4][5][6] This route involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine.

Causality of Experimental Choices

This pathway begins with a Williamson ether synthesis to create an intermediate, 1-(2-bromoethoxy)-4-fluorobenzene. This intermediate is then used to alkylate potassium phthalimide. The phthalimide group acts as a protecting group for the amine, preventing further alkylation. The final deprotection is typically achieved by hydrazinolysis, which cleaves the N-alkylphthalimide to release the primary amine and phthalhydrazide.[4]

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene

  • Follow a similar procedure to Step 1 of Route A, using 4-fluorophenol (1.0 equivalent) and 1,2-dibromoethane (a large excess, e.g., 5-10 equivalents, which also serves as the solvent) with a base like potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux for 12-24 hours.

  • After cooling, filter off the inorganic salts and wash with a suitable solvent (e.g., dichloromethane).

  • Remove the excess 1,2-dibromoethane under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to obtain 1-(2-bromoethoxy)-4-fluorobenzene.

Step 2: Synthesis of N-(2-(4-Fluorophenoxy)ethyl)phthalimide

  • To a solution of 1-(2-bromoethoxy)-4-fluorobenzene (1.0 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield N-(2-(4-fluorophenoxy)ethyl)phthalimide.

Step 3: Synthesis of 2-(4-Fluorophenoxy)ethanamine

  • To a suspension of N-(2-(4-fluorophenoxy)ethyl)phthalimide (1.0 equivalent) in ethanol or methanol, add hydrazine hydrate (1.5-2.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-fluorophenoxy)ethanamine.

Step 4: Formation of the Hydrochloride Salt

  • Follow the procedure outlined in Step 3 of Route A.

Workflow Diagram

Gabriel Synthesis A 4-Fluorophenol C 1-(2-Bromoethoxy)-4-fluorobenzene A->C Williamson Ether Synthesis B 1,2-Dibromoethane B->C E N-(2-(4-Fluorophenoxy)ethyl)phthalimide C->E Gabriel Alkylation D Potassium Phthalimide D->E F 2-(4-Fluorophenoxy)ethanamine E->F Hydrazinolysis G 2-(4-Fluorophenoxy)ethanamine HCl F->G Salt Formation reagent1 K2CO3 reagent2 DMF reagent3 Hydrazine reagent4 HCl

Caption: Workflow for Route B: Gabriel Synthesis.

Route C: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds under mild conditions.[7][8][9] It typically involves the reaction of an alcohol with a nucleophile in the presence of a phosphine (usually triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the target molecule.

Causality of Experimental Choices

In this proposed route, 4-fluorophenol acts as the nucleophile, and a protected amino alcohol, such as 2-(phthalimido)ethanol, serves as the electrophile precursor. The Mitsunobu conditions activate the hydroxyl group of the alcohol, allowing for its displacement by the phenoxide. The use of phthalimide as a protecting group for the amine is advantageous as it is a suitable nucleophile for the subsequent deprotection step.[7]

Experimental Protocol

Step 1: Synthesis of N-(2-(4-Fluorophenoxy)ethyl)phthalimide via Mitsunobu Reaction

  • To a solution of 4-fluorophenol (1.2 equivalents), 2-(phthalimido)ethanol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by direct crystallization or by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate.

Step 2: Synthesis of 2-(4-Fluorophenoxy)ethanamine

  • Follow the hydrazinolysis procedure outlined in Step 3 of Route B.

Step 3: Formation of the Hydrochloride Salt

  • Follow the procedure outlined in Step 3 of Route A.

Workflow Diagram

Mitsunobu Reaction A 4-Fluorophenol C N-(2-(4-Fluorophenoxy)ethyl)phthalimide A->C Mitsunobu Reaction B 2-(Phthalimido)ethanol B->C D 2-(4-Fluorophenoxy)ethanamine C->D Hydrazinolysis E 2-(4-Fluorophenoxy)ethanamine HCl D->E Salt Formation reagent1 PPh3, DIAD, THF reagent2 Hydrazine reagent3 HCl

Caption: Workflow for Route C: The Mitsunobu Reaction.

Conclusion

The synthesis of this compound and its analogs can be approached through several viable synthetic routes. The choice of the optimal pathway will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials and reagents, and the specific requirements for purity of the final product.

  • Route A (Williamson Ether Synthesis/Nitrile Reduction) is a strong candidate for large-scale synthesis due to its use of relatively inexpensive starting materials and well-established, scalable reactions. However, the toxicity of chloroacetonitrile and the use of potent reducing agents like LiAlH4 require careful handling and consideration of safety protocols.

  • Route B (Gabriel Synthesis) offers a classic and reliable method for the synthesis of primary amines, effectively preventing over-alkylation. While generally robust, the workup to remove the phthalhydrazide byproduct can sometimes be cumbersome.

  • Route C (Mitsunobu Reaction) provides a milder alternative for the etherification step, which can be advantageous for sensitive substrates. However, the stoichiometry of the reagents and the challenges associated with the removal of byproducts like triphenylphosphine oxide can make this route less economically viable for large-scale production.

Ultimately, the selection of a synthetic route is a strategic decision that must be made on a case-by-case basis, balancing the trade-offs between efficiency, cost, safety, and scalability. This guide provides a foundational framework to assist researchers in making an informed choice for their synthetic endeavors in the exciting field of fluorinated pharmaceutical intermediates.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

As a cornerstone of modern pharmaceutical research, the responsible management of chemical compounds is paramount to ensuring both personnel safety and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Fluorophenoxy)ethanamine hydrochloride, a compound frequently utilized in the synthesis of bioactive molecules. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to provide clarity and confidence in your laboratory's waste management practices.

Foundational Principles of Chemical Waste Management

The disposal of any chemical reagent, including this compound, must adhere to fundamental principles of safety and environmental stewardship. Improper disposal can lead to hazardous reactions, environmental contamination, and regulatory non-compliance. Key tenets include:

  • Segregation: Never mix incompatible waste streams. Specifically, halogenated organic compounds like this compound must be kept separate from non-halogenated solvents, acids, bases, and other reactive chemicals.

  • Identification and Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added. This includes the full chemical name, concentration, and appropriate hazard warnings.

  • Containment: Waste must be stored in appropriate, compatible, and securely sealed containers to prevent leaks and spills.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.

Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is critical for safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound was not found in the search, analogous compounds and general principles for halogenated amines provide insight into its potential hazards.

Based on data for similar compounds, this compound is likely to be classified as:

  • Skin and Eye Irritant: Many amine hydrochlorides can cause skin and serious eye irritation.

  • Respiratory Irritant: Inhalation of dust or fumes may cause respiratory tract irritation.

  • Acutely Toxic: May be harmful if swallowed, in contact with skin, or if inhaled.

It is imperative to consult the specific SDS provided by the manufacturer for detailed hazard information and handling precautions.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use.
Body Protection A laboratory coat or chemical-resistant apron must be worn. Long-sleeved clothing is recommended to minimize skin exposure.
Respiratory Protection If handling the solid form where dust may be generated, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

  • Identify the waste stream: Determine if the waste is the pure compound, a dilute solution, or contaminated materials (e.g., gloves, wipes, glassware).

  • Segregate as halogenated organic waste: This is a critical step. This compound contains fluorine, classifying it as a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.

  • Avoid mixing: Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizers.

Step 2: Container Selection and Labeling

  • Choose a compatible container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The original product container can be reused if it is in good condition.

  • Label the container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The approximate concentration if in solution

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the first waste was added

    • The name and contact information of the generating laboratory or individual

Step 3: Waste Collection and Storage

  • Solid Waste: Carefully transfer the solid this compound into the labeled waste container inside a chemical fume hood to avoid generating dust.

  • Liquid Waste (Solutions): Pour solutions directly and carefully into the labeled liquid waste container. Use a funnel to prevent spills. Keep the container closed at all times except when adding waste.

  • Contaminated Materials: Place grossly contaminated items such as gloves, weigh boats, and absorbent pads in a separate, clearly labeled solid waste bag or container designated for "Halogenated Contaminated Debris."

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources and incompatible materials, and have secondary containment.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department is the primary resource for arranging the final disposal of hazardous waste. They will provide guidance on pickup schedules and any specific institutional requirements.

  • Do not dispose down the drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.

  • Do not evaporate: Intentional evaporation of chemical waste in a fume hood is not a permissible disposal method.

  • Final Disposal Method: The ultimate disposal will likely involve incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This is a common and effective method for the destruction of organic compounds.

Emergency Procedures in Case of Spills or Exposure

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spills: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

Essential Safety and Logistical Information for Handling 2-(4-Fluorophenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was available for 2-(4-Fluorophenoxy)ethanamine hydrochloride. The following safety recommendations are based on the hazard profile of the closely related compound, 2-(2-Fluorophenoxy)ethanamine hydrochloride, and general best practices for handling laboratory chemicals. It is imperative to conduct a site-specific risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Must comply with EN166 or equivalent standards.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before and after use.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Skin and Body Protection Laboratory coat.A fully buttoned lab coat is mandatory. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Footwear Closed-toe shoes.Sturdy, closed-toe shoes are required in the laboratory.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound.

Workflow for Handling the Compound

prep Preparation handling Handling in Fume Hood prep->handling Proceed when ready storage Storage handling->storage Store unused material waste Waste Disposal handling->waste Dispose of waste end_proc End of Process storage->end_proc cleanup Cleanup waste->cleanup cleanup->end_proc

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible.

    • Prepare all necessary equipment and reagents before starting the experiment.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.[1]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.

    • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) office.

Disposal Plan

Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., gloves, paper towels) in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled "Halogenated Liquid Waste" container.

  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). The initial rinsate must be collected as halogenated liquid waste. Subsequent rinses, after thorough cleaning, can be handled according to standard laboratory procedures.

First Aid Measures

Immediate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Emergency Contact: In case of a serious incident, call your institution's emergency number and the poison control center. Provide them with the name of the chemical and a copy of the available safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.